molecular formula C4H3NO2S B1581588 2-Nitrothiophene CAS No. 609-40-5

2-Nitrothiophene

Cat. No.: B1581588
CAS No.: 609-40-5
M. Wt: 129.14 g/mol
InChI Key: JIZRGGUCOQKGQD-UHFFFAOYSA-N
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Description

2-Nitrothiophene (CAS 609-40-5) is a versatile chemical building block with significant applications across pharmaceutical, agrochemical, and materials science research. Its structure, featuring an electron-withdrawing nitro group on a thiophene ring, makes it a valuable precursor in heterocyclic synthesis and the development of active pharmaceutical ingredients (APIs) . Researchers utilize this compound in the synthesis of compounds investigated for a range of biological activities, including anti-inflammatory, anti-fungal, and anti-cancer properties . A prominent example of its application is in the development of novel narrow-spectrum antibacterial agents, such as Nitrothiophene carboxamides, which act as prodrugs activated by specific bacterial nitroreductases . In agrochemical research, this compound serves as a critical intermediate in the development of pesticides and herbicides, supporting the creation of new crop protection solutions . In the field of materials science, this compound is employed in the fabrication of advanced functional materials, including conductive polymers, organic semiconductors, and components for organic light-emitting diodes (OLEDs) . The global market for this compound is projected to experience steady growth, driven by ongoing R&D in these key sectors . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitrothiophene
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InChI

InChI=1S/C4H3NO2S/c6-5(7)4-2-1-3-8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JIZRGGUCOQKGQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CSC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H3NO2S
Source PubChem
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DSSTOX Substance ID

DTXSID9060570
Record name Thiophene, 2-nitro-
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Molecular Weight

129.14 g/mol
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CAS No.

609-40-5
Record name 2-Nitrothiophene
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Nitrothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrothiophene is a pivotal heterocyclic building block in organic synthesis, with its derivatives exhibiting a wide spectrum of biological activities and applications in materials science. This document provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on detailed experimental protocols and quantitative data to support research and development endeavors.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the direct nitration of thiophene (B33073) being the most common approach. Greener, more selective methods have also been developed to address the challenges associated with traditional nitration.

Classical Synthesis: Nitration with Nitric Acid in Acetic Anhydride (B1165640)

The traditional method for synthesizing this compound involves the nitration of thiophene using a mixture of fuming nitric acid and acetic anhydride in glacial acetic acid. This method, while effective, can present challenges in controlling the reaction temperature and regioselectivity, often yielding a mixture of this compound and 3-nitrothiophene.

Experimental Protocol:

  • Materials: Thiophene (1 mole, 84 g), fuming nitric acid (sp. gr. 1.51, 1.2 moles, 80 g), acetic anhydride (340 cc), and glacial acetic acid (600 cc).

  • Procedure:

    • A solution of thiophene in acetic anhydride and a solution of fuming nitric acid in glacial acetic acid are prepared separately.

    • Half of the nitric acid solution is placed in a three-necked, round-bottomed flask equipped with a stirrer, thermometer, and dropping funnel, and cooled to 10°C.

    • Half of the thiophene solution is added dropwise with stirring, maintaining the temperature below room temperature.

    • The reaction mixture is again cooled to 10°C, and the remaining nitric acid solution is added.

    • The rest of the thiophene solution is then added gradually.

    • The reaction is allowed to stand at room temperature for two hours.

    • The mixture is then poured onto crushed ice to precipitate the this compound, which is collected by filtration.

  • Purification: The crude product can be purified by recrystallization from petroleum ether.

Green Synthesis: Clay-Catalyzed Nitration

To overcome the drawbacks of the classical method, an eco-friendly process utilizing a solid acid catalyst, such as Fe³⁺-montmorillonite clay, has been developed. This method offers high selectivity for this compound and avoids the use of acetic anhydride.

Experimental Protocol:

  • Materials: Thiophene (20 mmol, 1.68 g), Fe³⁺-montmorillonite (0.5 g), dichloroethane (10 ml), and nitric acid (40 mmol, 1.8 ml).

  • Procedure:

    • A mixture of thiophene and Fe³⁺-montmorillonite in dichloroethane is stirred under reflux in a three-necked, round-bottomed flask.

    • Nitric acid is added dropwise to the mixture with continuous stirring.

    • The reaction is monitored by GC and, upon completion (typically after 5 hours), the mixture is filtered.

    • The filtrate is concentrated to yield the product.[1][2]

  • Yield: 1.8 g.[1][2]

One-Pot Synthesis of the this compound Core

A novel one-pot synthesis involves the reaction of a β-thiocyanatopropenal with nitromethane (B149229), promoted by a base such as diisopropylethylamine (DIEA) or tetra-n-butylammonium fluoride (B91410) (TBAF).

Experimental Protocol:

  • Materials: β-Thiocyanatopropenal (1.0 eq), nitromethane (1.5 eq), diisopropylethylamine (1.2 eq) or a catalytic amount of tetra-n-butylammonium fluoride, and dichloromethane.

  • Procedure:

    • To a solution of the β-thiocyanatopropenal and nitromethane in dichloromethane, the base is added at room temperature.

    • The reaction mixture is stirred for 1-2 hours.

    • The solvent is removed under reduced pressure.

    • The residue is purified by column chromatography to yield the this compound derivative.

Properties of this compound

Physical and Chemical Properties
PropertyValueReference(s)
Molecular Formula C₄H₃NO₂S[3]
Molecular Weight 129.14 g/mol [3]
Appearance Light yellow to brown crystalline powder[3]
Melting Point 43-45 °C[3]
Boiling Point 224-225 °C[3]
Density 1.364 g/cm³[3]
Solubility Slightly soluble in chloroform (B151607) and methanol.[3]
Sensitivity Light sensitive.[3]
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum of this compound would be expected to show three signals in the aromatic region, corresponding to the three protons on the thiophene ring. The chemical shifts and coupling constants would be influenced by the electron-withdrawing nitro group.

  • ¹³C NMR: The carbon NMR spectrum would display four signals corresponding to the four carbon atoms of the thiophene ring. The carbon attached to the nitro group would be significantly downfield.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, typically appearing in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.

  • Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak at m/z 129. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragments of the thiophene ring.

Reactivity and Biological Activity

This compound is a versatile intermediate in organic synthesis. The nitro group activates the thiophene ring towards nucleophilic substitution and can also be reduced to an amino group, providing a handle for further functionalization.

Chemical Reactivity

The electron-withdrawing nature of the nitro group makes this compound susceptible to nucleophilic aromatic substitution reactions. It can also undergo reduction of the nitro group to form 2-aminothiophene, a key precursor for many pharmaceutical compounds.

Biological Activity of this compound Derivatives

Derivatives of this compound have been reported to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The following table summarizes some of the reported minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC₅₀) values for various derivatives.

DerivativeActivityOrganism/Cell LineMIC (µg/mL)IC₅₀ (µM)Reference(s)
2-chloro-3,5-dinitrothiopheneAntibacterialE. coli--
2-bromo-3,5-dinitrothiopheneAntibacterialE. coli--
IITR00803 (benzoxazole-nitrothiophene)AntibacterialSalmonella spp.4-16-
IITR00803 (benzoxazole-nitrothiophene)AntibacterialShigella flexneri4-16-
IITR00803 (benzoxazole-nitrothiophene)AntibacterialE. coli4-16-
5-(nitrothiophen-2-yl)-1,3,4-thiadiazole derivativeAntileishmanialL. major-7.1-11.2
(Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranoneAntimalarialP. falciparum (3D7)-0.28
5-Nitro-Thiophene-Thiosemicarbazone Derivative (LNN-05)AntitumorHL-600.5-1.9-

Visualization of Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the primary synthetic routes to this compound.

G Classical Synthesis of this compound Thiophene Thiophene Reaction Nitration (Glacial Acetic Acid, 10°C) Thiophene->Reaction NitricAcid Fuming Nitric Acid NitricAcid->Reaction AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction Product This compound (and 3-Nitrothiophene isomer) Reaction->Product

Caption: Classical synthesis of this compound via nitration.

G Green Synthesis of this compound Thiophene Thiophene Reaction Catalytic Nitration (Reflux) Thiophene->Reaction NitricAcid Nitric Acid NitricAcid->Reaction Catalyst Fe³⁺-montmorillonite Catalyst->Reaction Solvent Dichloroethane Solvent->Reaction Product This compound (High Selectivity) Reaction->Product

Caption: Green synthesis of this compound using a clay catalyst.

G One-Pot Synthesis of this compound Core Substrate β-Thiocyanatopropenal Reaction One-Pot Reaction (Room Temperature) Substrate->Reaction Nitromethane Nitromethane Nitromethane->Reaction Base DIEA or TBAF Base->Reaction Solvent Dichloromethane Solvent->Reaction Product This compound Derivative Reaction->Product

Caption: One-pot synthesis of the this compound core structure.

Conclusion

This compound remains a compound of significant interest due to its versatile reactivity and the diverse biological activities of its derivatives. The development of greener synthetic methods is a promising step towards more sustainable production. This guide provides essential technical information to aid researchers in the synthesis, characterization, and application of this important heterocyclic compound. Further research into the detailed structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of new therapeutic agents and advanced materials.

References

An In-depth Technical Guide to the Reactions and Mechanisms of 2-Nitrothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrothiophene is a pivotal heterocyclic building block in organic synthesis, primarily owing to the electron-withdrawing nature of the nitro group which significantly influences the reactivity of the thiophene (B33073) ring. This guide provides a comprehensive technical overview of the core reactions and mechanisms of this compound, with a focus on its application in synthetic and medicinal chemistry. Key transformations, including nucleophilic aromatic substitution (SNAr), reduction of the nitro group, metal-catalyzed cross-coupling reactions, and cycloaddition reactions, are discussed in detail. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing detailed experimental protocols, quantitative data, and mechanistic insights to facilitate the strategic use of this compound in the design and synthesis of novel chemical entities.

Introduction

Thiophene and its derivatives are a prominent class of heterocyclic compounds that are integral to numerous pharmaceuticals, agrochemicals, and functional materials. The introduction of a nitro group at the 2-position of the thiophene ring dramatically alters its electronic properties, rendering the ring electron-deficient and activating it towards a variety of chemical transformations. This activation makes this compound and its derivatives versatile intermediates in organic synthesis. This guide will explore the fundamental reactions of this compound, providing both theoretical understanding and practical guidance for its utilization in a laboratory setting.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives is routinely achieved using a combination of spectroscopic techniques.

ParameterTypical Values for this compound
¹H NMR (Thiophene ring) δ 7.2–7.8 ppm (multiplet)[1]
¹³C NMR Data available in spectral databases[1]
Mass Spectrometry (MS) Molecular Ion Peak [M+H]⁺ at m/z 130[1]
IR Spectroscopy (NO₂ group) Asymmetric stretching: ~1540 cm⁻¹, Symmetric stretching: ~1340 cm⁻¹

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group at the 2-position makes the thiophene ring susceptible to nucleophilic attack, particularly at the C5 position. This reactivity is exploited in nucleophilic aromatic substitution (SNAr) reactions, which proceed via an addition-elimination mechanism.

Mechanism

The SNAr mechanism involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[2] The reaction is initiated by the attack of a nucleophile on the electron-deficient thiophene ring, leading to the formation of this anionic σ-complex. The negative charge is delocalized over the thiophene ring and onto the nitro group. In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored.

SNAr Mechanism on 2-Halo-5-nitrothiophene.
Quantitative Data

The kinetics of SNAr reactions on nitrothiophenes have been studied with various amines. The reaction rates are influenced by the nature of the leaving group, the nucleophile, and the solvent.

Leaving Group (X)NucleophileSolventTemperature (°C)Yield (%)
BrPiperidine (B6355638)Benzene20-40-
ClMorpholineIonic Liquid20-40-
IPyrrolidineMethanol20-40-

Note: Specific yield data is often dependent on the exact substrate and reaction conditions and can be found in the cited literature.

Experimental Protocol: Reaction of 2-Bromo-5-nitrothiophene (B82342) with Piperidine

This protocol provides a general method for the SNAr of a 2-halo-5-nitrothiophene with a secondary amine.[3]

Materials:

  • 2-Bromo-5-nitrothiophene

  • Piperidine

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2-bromo-5-nitrothiophene (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add piperidine (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Reduction of the Nitro Group

The reduction of the nitro group of this compound to an amino group is a crucial transformation, as 2-aminothiophene is a key precursor for the synthesis of many biologically active compounds, including thienopyridines.[4][5]

Mechanisms

Two common methods for the reduction of nitroarenes are catalytic hydrogenation and metal-acid reductions.

  • Catalytic Hydrogenation: This involves the use of a metal catalyst (e.g., Pd/C, PtO₂, Raney Nickel) and a hydrogen source (e.g., H₂ gas, hydrazine). The reaction proceeds via a series of intermediates, including nitroso and hydroxylamine (B1172632) species.

  • Metal-Acid Reduction: This classic method employs a metal such as iron, tin, or zinc in the presence of an acid (e.g., HCl, acetic acid). The reduction occurs through a series of single-electron transfers from the metal to the nitro group, followed by protonation.

Reduction_Workflow start This compound reagents Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C) start->reagents product 2-Aminothiophene reagents->product

General Workflow for the Reduction of this compound.
Quantitative Data

ReagentCatalystSolventTemperature (°C)Time (h)Yield (%)
H₂ (gas)Pd/CMethanolRoom Temp.2-4>90
Hydrazine hydrateRaney NickelEthanol500.7590[6]
SnCl₂·2H₂O-EthanolReflux1-3>85
Fe powderAcetic AcidEthanol/WaterReflux2-4>80
Experimental Protocol: Reduction of this compound using SnCl₂

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add a solution of SnCl₂·2H₂O (3.0-5.0 eq) in concentrated HCl to the flask.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford 2-aminothiophene.

Metal-Catalyzed Cross-Coupling Reactions

Halogenated 2-nitrothiophenes are excellent substrates for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds and the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organohalide.[1]

Suzuki_Coupling start 2-Bromo-5-nitrothiophene + R-B(OH)₂ catalyst Pd Catalyst, Base start->catalyst product 2-Aryl-5-nitrothiophene catalyst->product

Suzuki-Miyaura Coupling of 2-Bromo-5-nitrothiophene.

Quantitative Data for Suzuki Coupling of 2-Bromo-5-nitrothiophene with Phenylboronic Acid:

Pd CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄-Na₂CO₃Toluene (B28343)/Ethanol/H₂OReflux1586[6]

Experimental Protocol: A general procedure involves reacting 2-bromo-5-nitrothiophene with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water) under an inert atmosphere.[6]

Stille Coupling

The Stille coupling involves the reaction of an organotin compound with an organohalide.

Quantitative Data for Stille Coupling of 2-Bromo-5-nitrothiophene: Data for this specific reaction is limited in the searched literature, but general conditions can be applied.

Experimental Protocol: A representative procedure involves reacting 2-bromo-5-nitrothiophene with an organostannane (e.g., aryltributyltin) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent such as toluene or DMF at elevated temperatures.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene.

Quantitative Data for Heck Reaction of 2-Bromo-5-nitrothiophene: Specific yield data for this reaction was not readily available in the searched literature.

Experimental Protocol: A typical Heck reaction would involve reacting 2-bromo-5-nitrothiophene with an alkene (e.g., styrene, acrylate) in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., PPh₃), and a base (e.g., Et₃N) in a polar aprotic solvent like DMF at high temperatures.

Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.

Quantitative Data for Sonogashira Coupling of 2-Bromo-5-nitrothiophene: While general protocols exist, specific quantitative data for this substrate is not prevalent in the initial search results.

Experimental Protocol: The reaction is typically carried out by reacting 2-bromo-5-nitrothiophene with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N) in a solvent like THF or DMF.

Cycloaddition Reactions

The electron-deficient nature of the thiophene ring in this compound suggests its potential participation in cycloaddition reactions, either as a dienophile or as part of a diene system, although it is generally considered a poor diene due to its aromaticity.[7]

Diels-Alder Reaction

Thiophene itself is a relatively unreactive diene in Diels-Alder reactions due to its aromatic character.[7] However, the reaction can be promoted under high pressure or with Lewis acid catalysis. The presence of the electron-withdrawing nitro group would further deactivate the thiophene ring for reactions where it acts as a diene but could potentially activate it as a dienophile, though examples are not widely reported.

1,3-Dipolar Cycloaddition

1,3-Dipolar cycloadditions are powerful methods for the synthesis of five-membered heterocycles. While there is extensive literature on 1,3-dipolar cycloadditions in general, specific examples using this compound as a dipolarophile are not well-documented in the initial search results. Theoretically, the electron-deficient double bonds of the this compound ring could react with 1,3-dipoles such as azides, nitrones, or nitrile oxides.

Synthesis of Thienopyridines

2-Aminothiophenes, derived from the reduction of 2-nitrothiophenes, are key precursors for the synthesis of thieno[2,3-b]pyridines, a class of compounds with significant biological activity.

Thienopyridine_Synthesis start 2-Aminothiophene reagents Cyclization Reagent (e.g., Malonic acid derivative) start->reagents product Thienopyridine reagents->product

References

Spectroscopic Data of 2-Nitrothiophene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-nitrothiophene, a key intermediate in the synthesis of various pharmaceuticals and functional materials. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, typically observed as a multiplet between δ 7.2 and 7.8 ppm. The electron-withdrawing nature of the nitro group significantly influences the chemical shifts of the thiophene (B33073) ring protons.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H3~7.95Doublet of doubletsJ(H3-H4) = 4.2, J(H3-H5) = 1.6
H4~7.15Doublet of doubletsJ(H4-H3) = 4.2, J(H4-H5) = 5.5
H5~7.65Doublet of doubletsJ(H5-H4) = 5.5, J(H5-H3) = 1.6

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration of the sample.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of this compound. The presence of the electron-withdrawing nitro group causes a downfield shift of the carbon atoms in the thiophene ring.

Carbon Chemical Shift (δ, ppm)
C2~151
C3~129
C4~128
C5~133

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to the nitro group and the thiophene ring.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3100C-H stretching (aromatic)Medium
1520–1530Asymmetric NO₂ stretchingStrong
1340–1350Symmetric NO₂ stretchingStrong
~1450C=C stretching (thiophene ring)Medium
~820C-H out-of-plane bendingStrong
~740C-S stretchingMedium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and several characteristic fragment ions.

m/z Fragment Ion Relative Intensity (%)
129[M]⁺ (Molecular Ion)100
99[M - NO]⁺Moderate
83[M - NO₂]⁺High
70[C₃H₂S]⁺Moderate
45[CHS]⁺Moderate

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-10 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse sequence.

    • Spectral width: 0-200 ppm.

    • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation delay: 2-5 seconds.

FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

  • Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

  • Transfer the powder to a pellet die.

  • Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

  • Instrument: A Fourier-transform infrared (FT-IR) spectrometer.

  • Procedure:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

Data Acquisition:

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • Gas Chromatography (GC) Conditions:

    • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

Mandatory Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the fragmentation pathway of this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound (Solid) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Grind with KBr & Press Pellet Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR MS GC-MS MS_Prep->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of this compound.

Mass_Fragmentation_Pathway Mass Spectrometry Fragmentation of this compound M [C₄H₃NO₂S]⁺˙ m/z = 129 (Molecular Ion) F1 [C₄H₃S]⁺ m/z = 83 M->F1 - NO₂ F2 [C₄H₃OS]⁺˙ m/z = 99 M->F2 - NO F3 [C₃H₂S]⁺˙ m/z = 70 F1->F3 - CH F4 [CHS]⁺ m/z = 45 F3->F4 - C₂H

Caption: Proposed mass fragmentation pathway for this compound.

Physicochemical and Toxicological Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Nitrothiophene

CAS Number: 609-40-5

This guide provides comprehensive technical information regarding this compound, intended for researchers, scientists, and professionals in drug development. It covers the compound's properties, detailed safety information, and experimental protocols.

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₃NO₂S[1][2][3]
Molecular Weight 129.14 g/mol [1][3][4]
Appearance Yellow to brown crystalline solid[5][6]
Melting Point 43-45 °C[1][2][5]
Boiling Point 224-225 °C[1][2][5]
Flash Point 94 °C (201.2 °F)[5]
Solubility Sparingly soluble in water; Soluble in chloroform (B151607) and methanol[2][5][6]
logP (Octanol/Water Partition Coefficient) 1.55[5]

Table 2: Toxicological and Safety Data

ParameterInformationSource
Acute Oral Toxicity Category 4[5]
Acute Dermal Toxicity Category 4[5]
Acute Inhalation Toxicity Category 4[5]
Germ Cell Mutagenicity Category 2[5]
Primary Hazard Harmful if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects.[5][7][8]

Safety and Handling

GHS Hazard Information

  • Signal Word: Warning[5][8][9]

  • GHS Pictogram:

    • Health Hazard[9]

  • Hazard Statements:

    • H302: Harmful if swallowed.[8]

    • H312: Harmful in contact with skin.[8]

    • H332: Harmful if inhaled.[8]

    • H341: Suspected of causing genetic defects.[5][8][9]

  • Precautionary Statements:

    • Prevention: P203, P261, P264, P270, P271, P280[8]

    • Response: P301+P317, P302+P352, P304+P340, P317, P318[5][8]

    • Storage: P405 (Store locked up).[5][9]

    • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[5][9]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from acquisition to disposal.

Safe_Handling_Workflow start Start: Receive Chemical storage Storage - Cool, dry, well-ventilated area - Away from light & incompatibles - Tightly sealed original container start->storage Verify Integrity ppe Personal Protective Equipment (PPE) - Safety goggles (EN166) - Chemical-resistant gloves - Protective clothing - Respirator (if dust is generated) storage->ppe Prepare for Use handling Handling & Use - Use in a chemical fume hood - Avoid dust generation - Avoid contact with skin, eyes, clothing - No eating, drinking, or smoking ppe->handling Proceed to Experiment spill Spill Response - Evacuate area - Wear full PPE - Cover with absorbent material - Collect in a sealed container for disposal handling->spill If Spill Occurs waste Waste Collection - Collect in labeled, sealed containers - Do not mix with other waste handling->waste Generate Waste spill->waste Contain & Collect disposal Disposal - Dispose via a licensed hazardous waste company - Follow all local, state, and federal regulations waste->disposal Accumulate for Pickup end End of Lifecycle disposal->end

Caption: Logical workflow for the safe handling of this compound.

Experimental Protocols

1. Synthesis of this compound via Nitration of Thiophene (B33073)

This protocol is adapted from a procedure published in Organic Syntheses. It details the preparation of this compound from thiophene.

Materials:

  • Thiophene (84 g, 1 mole)

  • Acetic anhydride (B1165640) (340 cc)

  • Fuming nitric acid (sp. gr. 1.51, 80 g, 1.2 moles)

  • Glacial acetic acid (600 cc)

  • Crushed ice

  • 2 L three-necked, round-bottomed flask

  • Thermometer, mechanical stirrer, and separatory funnel

Procedure:

  • Preparation of Solutions: Dissolve 84 g of thiophene in 340 cc of acetic anhydride. In a separate flask, dissolve 80 g of fuming nitric acid in 600 cc of glacial acetic acid. Caution: Mix the acids by adding the nitric acid to the acetic acid gradually with shaking and cooling.

  • Initial Reaction Setup: Divide both solutions into two equal parts. Add one-half of the nitric acid solution to the 2 L flask. Cool the mixture to 10°C using a cold water bath.

  • Nitration: Begin moderate stirring and add one-half of the thiophene solution dropwise via the separatory funnel. The rate of addition should be controlled to maintain the reaction temperature at or below room temperature (approx. 20-25°C). A rapid temperature increase indicates the reaction is proceeding too quickly and requires slower addition and more efficient cooling.

  • Continuation: Once the first half of the thiophene solution is added, cool the reaction mixture back down to 10°C. Rapidly add the remaining nitric acid solution, followed by the gradual, dropwise addition of the remaining thiophene solution, maintaining temperature control. The solution should maintain a light brown color; a pink or red color indicates unwanted oxidation.

  • Quenching and Isolation: After the addition is complete, allow the mixture to stand at room temperature for two hours. Pour the reaction mixture onto an equal weight of crushed ice with vigorous shaking. Pale yellow crystals of this compound will precipitate.

  • Crystallization: For maximum yield, allow the iced mixture to stand in an ice chest for 24 hours to facilitate further crystallization.

  • Filtration and Washing: Filter the solid product using a Büchner funnel at a low temperature. Wash the crystals thoroughly with ice water. Press the solid to remove excess liquid.

  • Drying: Dry the product in a desiccator protected from light, as this compound is light-sensitive.

2. Purification by Recrystallization

The crude product can be purified by recrystallization from a suitable solvent like petroleum ether or ethanol (B145695) to yield a purer, crystalline product.

3. Safe Disposal Protocol

All waste materials containing this compound must be treated as hazardous.

  • Waste Collection: Collect all solid waste (contaminated filter paper, crude product) and liquid waste (filtrates, washings) in separate, clearly labeled, and sealed hazardous waste containers. Do not mix with other waste streams.[3]

  • Neutralization: Acidic filtrates from the synthesis should be carefully neutralized with a base like sodium bicarbonate before being collected as aqueous hazardous waste.[3]

  • Professional Disposal: The primary method for disposal is through a licensed hazardous waste disposal company, which will typically use high-temperature incineration.[3] All local, state, and federal regulations must be strictly followed.[7]

References

An In-depth Technical Guide to the Electrophilic Substitution of 2-Nitrothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the electrophilic substitution reactions of 2-nitrothiophene. The presence of the strongly deactivating nitro group at the 2-position profoundly influences the reactivity and regioselectivity of the thiophene (B33073) ring towards electrophiles. This document details the synthesis of this compound and explores its subsequent electrophilic substitution reactions, including nitration, halogenation, and sulfonation. Due to the significant deactivation of the ring by the nitro group, Friedel-Crafts reactions are generally not feasible under standard conditions. This guide summarizes key quantitative data, provides detailed experimental protocols for cited reactions, and utilizes diagrams to illustrate reaction mechanisms and directing effects, offering valuable insights for researchers in organic synthesis and drug development.

Introduction: The Reactivity of the Thiophene Ring

Thiophene is an electron-rich five-membered aromatic heterocycle that readily undergoes electrophilic aromatic substitution. Its reactivity is greater than that of benzene (B151609), a consequence of the ability of the sulfur atom's lone pairs to stabilize the cationic intermediate (the σ-complex or arenium ion) formed during the reaction. Electrophilic attack on the thiophene ring preferentially occurs at the C2 (α) position, as the resulting intermediate is stabilized by three resonance structures, compared to the two resonance structures for attack at the C3 (β) position.

The introduction of a nitro group at the 2-position dramatically alters this reactivity profile. The nitro group is a potent electron-withdrawing group, exerting its influence through both a strong negative inductive effect (-I) and a negative mesomeric (resonance) effect (-M). This significantly deactivates the thiophene ring towards electrophilic attack, making reactions more challenging compared to unsubstituted thiophene.

Synthesis of this compound

The primary route to this compound is through the direct nitration of thiophene. This reaction typically yields a mixture of this compound and 3-nitrothiophene (B186523), with the 2-isomer being the major product.[1][2][3]

Table 1: Isomer Distribution in the Nitration of Thiophene [1][2]

Nitrating Agent/ConditionsThis compound (%)3-Nitrothiophene (%)Total Yield (%)
Fuming HNO₃ in Acetic Anhydride (B1165640)/Acetic Acid at 10°C~85~1570-85
Experimental Protocol: Nitration of Thiophene[3]

Materials:

  • Thiophene (1 mole, 84 g)

  • Acetic anhydride (340 mL)

  • Fuming nitric acid (sp. gr. 1.51) (1.2 moles, 80 g)

  • Glacial acetic acid (600 mL)

  • Crushed ice

  • Ice water

Procedure:

  • A solution of thiophene in acetic anhydride is prepared. A separate solution of fuming nitric acid in glacial acetic acid is also prepared.

  • Half of the nitric acid solution is added to a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, and cooled to 10°C.

  • Half of the thiophene solution is added dropwise to the stirred nitric acid solution, maintaining the temperature below room temperature by external cooling.

  • The reaction mixture is then cooled again to 10°C, and the remaining nitric acid solution is added rapidly.

  • The rest of the thiophene solution is added gradually. The reaction mixture should maintain a light brown color; a pink or red color indicates oxidation.

  • The mixture is stirred at room temperature for two hours.

  • The reaction is quenched by adding an equal weight of crushed ice with vigorous shaking.

  • The precipitated pale yellow crystals of mononitrothiophene are collected by filtration at a low temperature, washed thoroughly with ice water, and dried.

  • Further product can be recovered from the filtrate by steam distillation.

Electrophilic Substitution of this compound: Reactivity and Regioselectivity

The electron-withdrawing nitro group at the C2 position deactivates all positions of the thiophene ring towards electrophilic attack. The directing effect of the nitro group on the thiophene ring is a crucial factor in determining the regiochemical outcome of subsequent substitution reactions. In benzene chemistry, a nitro group is a strong deactivating and meta-directing group. On the thiophene ring, the situation is more complex due to the inherent reactivity differences between the α (C5) and β (C3, C4) positions.

The deactivating effect of the 2-nitro group is most pronounced at the C3 and C5 positions due to resonance stabilization of the positive charge in the Wheland intermediate. The C4 position is comparatively less deactivated. Therefore, electrophilic substitution on this compound is expected to be directed primarily to the C4 and C5 positions.

Electrophilic_Attack_on_2_Nitrothiophene This compound This compound Intermediate_C4 σ-complex (Attack at C4) This compound->Intermediate_C4 Attack at C4 Intermediate_C5 σ-complex (Attack at C5) This compound->Intermediate_C5 Attack at C5 Electrophile (E+) Electrophile (E+) Electrophile (E+)->Intermediate_C4 Electrophile (E+)->Intermediate_C5 Product_C4 4-Substituted-2-nitrothiophene Intermediate_C4->Product_C4 -H+ Product_C5 5-Substituted-2-nitrothiophene Intermediate_C5->Product_C5 -H+

Possible pathways for electrophilic substitution on this compound.
Nitration

Further nitration of this compound requires more forcing conditions than the initial nitration of thiophene and leads to the formation of dinitrothiophenes. The primary products are 2,4-dinitrothiophene (B13399970) and 2,5-dinitrothiophene.[2][4]

Table 2: Products of Nitration of this compound [2]

ProductPosition of Second Nitro Group
2,4-DinitrothiopheneC4
2,5-DinitrothiopheneC5

Precise quantitative yields and isomer ratios for the nitration of this compound are not consistently reported in the literature, likely due to the harsh reaction conditions and the formation of multiple products, making separation and quantification challenging.

Halogenation

Halogenation of this compound introduces a halogen atom onto the ring. The position of substitution is dependent on the reaction conditions.

The bromination of this compound can lead to the formation of 2-bromo-5-nitrothiophene.[5] This indicates a preference for substitution at the C5 position under certain conditions.

Table 3: Bromination of this compound

ReagentProductPosition of Bromine
Bromine2-Bromo-5-nitrothiopheneC5

Information regarding the direct chlorination of isolated this compound is sparse. However, chlorosulfonation of a mixture of 2- and 3-nitrothiophene has been reported, which involves an electrophilic attack by a chlorosulfonyl species.[2]

Sulfonation

The sulfonation of this compound introduces a sulfonic acid group onto the ring. Due to the deactivating nature of the nitro group, strong sulfonating agents such as fuming sulfuric acid (oleum) are typically required.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are generally unsuccessful with strongly deactivated aromatic rings. The presence of the electron-withdrawing nitro group on the thiophene ring deactivates it to such an extent that it does not undergo Friedel-Crafts reactions under standard Lewis acid catalysis (e.g., AlCl₃). The strong deactivation prevents the aromatic ring from being sufficiently nucleophilic to attack the carbocation or acylium ion electrophile. No successful examples of Friedel-Crafts reactions on this compound have been found in the surveyed literature.

FC_Reaction_Feasibility cluster_reason Reason This compound This compound NoReaction No Reaction This compound->NoReaction Friedel-Crafts\nReagents Friedel-Crafts Reagents Friedel-Crafts\nReagents->NoReaction Deactivation Strong deactivation of the thiophene ring by the nitro group

Feasibility of Friedel-Crafts reactions on this compound.

Summary of Quantitative Data

The following table summarizes the available quantitative data for the electrophilic substitution of this compound and its precursor, thiophene.

Table 4: Summary of Yields and Isomer Ratios

ReactionSubstrateReagentsProduct(s)Isomer RatioYield (%)Reference(s)
NitrationThiopheneFuming HNO₃, Acetic AnhydrideThis compound & 3-Nitrothiophene~85:1570-85[1][2][3]
NitrationThis compoundNot specified2,4-Dinitrothiophene & 2,5-DinitrothiopheneNot specifiedNot specified[2][4]
BrominationThis compoundBromine2-Bromo-5-nitrothiopheneMajor productNot specified[5]

Conclusion

The electrophilic substitution of this compound is significantly influenced by the strong electron-withdrawing nature of the nitro group. This substituent deactivates the thiophene ring, making electrophilic attack more difficult compared to the parent heterocycle. While nitration and halogenation are possible under specific conditions, leading to substitution primarily at the C4 and C5 positions, Friedel-Crafts reactions are generally not feasible. The information and protocols presented in this guide provide a foundational understanding for researchers and professionals working with this important class of compounds, highlighting both the synthetic possibilities and the inherent reactivity limitations. Further research is warranted to explore and quantify the regioselectivity of various electrophilic substitution reactions on this compound under a broader range of conditions.

References

An In-depth Technical Guide to the Reduction of 2-Nitrothiophene to 2-Aminothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reduction of 2-nitrothiophene to the synthetically valuable intermediate, 2-aminothiophene. The synthesis of 2-aminothiophene and its derivatives is of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active compounds. This document details various established methodologies for this transformation, offering in-depth experimental protocols and a comparative analysis of their efficiencies.

Introduction

The reduction of a nitroaromatic group is a fundamental transformation in organic synthesis. 2-Aminothiophene serves as a crucial building block for the synthesis of numerous heterocyclic compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The selection of an appropriate reduction method is critical and depends on factors such as substrate compatibility with functional groups, desired yield, scalability, and considerations for green chemistry. This guide explores several prevalent methods for the reduction of this compound, including catalytic hydrogenation and chemical reductions using various reagents.

Comparative Data of Reduction Methods

The following table summarizes quantitative data for the primary methods discussed in this guide, allowing for a direct comparison of their effectiveness under various conditions.

MethodReagents/CatalystSolvent(s)Temperature (°C)Reaction TimeYield (%)
Catalytic Hydrogenation H₂, Pd/CMethanol (B129727), Ethanol (B145695)Room Temperature1 - 20 minHigh
Catalytic Transfer Hydrogenation Ammonium (B1175870) Formate (B1220265), Pd/CMethanol, EthanolRoom Temperature1 - 20 min>95%
Chemical Reduction Stannous Chloride Dihydrate (SnCl₂·2H₂O)Ethanol, Ethyl Acetate (B1210297)302 hours76 - 98%
Chemical Reduction Iron Powder (Fe), Acetic AcidEthanol, Water, Acetic Acid30 - 1001 - 2 hours39 - 98%
Chemical Reduction Sodium Dithionite (B78146) (Na₂S₂O₄)DMF/Water, Acetonitrile (B52724)/Water35 - 900.5 - 5 hours78 - 92%

Experimental Protocols

This section provides detailed experimental procedures for the key methods of reducing this compound.

Catalytic Transfer Hydrogenation using Ammonium Formate

This method is often favored for its mild reaction conditions and high yields.[1][2][3][4][5]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate (HCOONH₄)

  • Methanol or Ethanol

  • Celite

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in methanol or ethanol.

  • To this solution, add 10% Pd/C (typically 10 mol% of the substrate).

  • Add ammonium formate (3-4 equivalents) in portions to the stirred suspension. The reaction is exothermic.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 to 20 minutes.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with additional ethyl acetate.

  • Combine the organic filtrates and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-aminothiophene.

Chemical Reduction using Stannous Chloride (SnCl₂)

This is a classical and effective method for the reduction of aromatic nitro compounds.[6]

Materials:

  • This compound

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl Acetate

  • 2M Potassium Hydroxide (KOH) solution

  • Round-bottom flask

  • Magnetic stirrer

  • Ultrasonic bath (optional)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add stannous chloride dihydrate (approximately 10 equivalents) to the solution.

  • Stir the reaction mixture at 30°C. The use of an ultrasonic bath can accelerate the reaction. Monitor the reaction progress by TLC. The reaction is typically complete within 2 hours.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Partition the crude residue between ethyl acetate and a 2M KOH solution to dissolve the tin salts.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain 2-aminothiophene.

Chemical Reduction using Iron (Fe) Powder and Acetic Acid

This method is a cost-effective and widely used industrial process for the reduction of nitroarenes.[6][7]

Materials:

  • This compound

  • Reduced Iron Powder

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Ethyl Acetate

  • 2M Potassium Hydroxide (KOH) solution

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, prepare a suspension of this compound (1 equivalent) in a mixture of glacial acetic acid, ethanol, and water.

  • Add reduced iron powder (approximately 5 equivalents) to the suspension.

  • The reaction can be conducted at a temperature ranging from 30°C to reflux (100°C). For faster reactions, heat the mixture to reflux. Monitor the reaction by TLC. The reaction is typically complete within 1 to 2 hours.

  • After completion, filter the hot reaction mixture to remove the iron residue and wash the residue with ethyl acetate.

  • Partition the filtrate with a 2M KOH solution to neutralize the acetic acid and precipitate iron salts.

  • Extract the basic aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to afford 2-aminothiophene.

Chemical Reduction using Sodium Dithionite (Na₂S₂O₄)

This method offers a metal-free alternative with mild reaction conditions.[8]

Materials:

  • This compound

  • Sodium Dithionite (Na₂S₂O₄)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Water

  • Potassium Carbonate (K₂CO₃)

  • Ethyl Acetate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of DMF and water (e.g., 9:1 v/v) or acetonitrile and water in a round-bottom flask.

  • In a separate flask, prepare an aqueous solution of sodium dithionite (3-4 equivalents) and potassium carbonate.

  • Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring.

  • Heat the reaction mixture to a temperature between 35°C and 90°C. Monitor the reaction progress by TLC. The reaction time can vary from 30 minutes to 5 hours.

  • Upon completion, cool the reaction mixture and extract with ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give 2-aminothiophene.

Visualizations

The following diagrams illustrate the general workflow for the reduction of this compound and the overall chemical transformation.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Product start This compound reaction_step Mixing and Reaction (Stirring, Heating) start->reaction_step reagents Reducing Agent (e.g., Pd/C, SnCl2, Fe) reagents->reaction_step solvent Solvent (e.g., Ethanol, Acetic Acid) solvent->reaction_step filtration Filtration reaction_step->filtration extraction Extraction filtration->extraction drying Drying extraction->drying concentration Concentration drying->concentration product 2-Aminothiophene concentration->product

Caption: General experimental workflow for the reduction of this compound.

Caption: Chemical transformation of this compound to 2-aminothiophene.

References

Computational Insights into 2-Nitrothiophene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the computational chemistry, spectroscopic analysis, and biological activity of 2-Nitrothiophene, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

Introduction

This compound, a heterocyclic compound with the chemical formula C₄H₃NO₂S, is a versatile building block in organic synthesis.[1] Its applications span pharmaceuticals, agrochemicals, and materials science.[2] The presence of the electron-withdrawing nitro group on the thiophene (B33073) ring significantly influences its chemical reactivity and biological properties, making it a subject of considerable interest for computational studies.[3] These studies provide valuable insights into its electronic structure, reactivity, and potential as a lead compound in drug discovery. This technical guide offers a detailed overview of the computational methodologies used to study this compound, alongside relevant experimental protocols and data.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is most commonly achieved through the electrophilic nitration of thiophene.[2][4] A widely used method involves the reaction of thiophene with a mixture of fuming nitric acid and acetic anhydride (B1165640) in an acetic acid solution.[2] Careful temperature control is crucial to prevent overheating and the formation of byproducts.[2] Alternative, more selective methods utilizing metal-exchanged clay catalysts have also been developed to improve the yield of the desired 2-nitro isomer and offer a more environmentally friendly approach.[5]

Detailed Synthesis Protocol

A standard laboratory procedure for the synthesis of this compound is as follows:

  • Dissolve thiophene in acetic anhydride.

  • Separately, dissolve fuming nitric acid in glacial acetic acid, ensuring the mixture is kept cool.

  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, cool the nitric acid solution to 10°C.

  • Slowly add the thiophene solution dropwise to the nitric acid solution, maintaining the temperature below room temperature.

  • After the addition is complete, allow the reaction mixture to stand at room temperature for two hours.

  • Pour the mixture onto crushed ice with rapid shaking to precipitate the this compound.

  • Filter the pale yellow crystals, wash thoroughly with ice water, and dry in the absence of light.

  • Further purification can be achieved by steam distillation and recrystallization from petroleum ether.[2]

Spectroscopic Characterization

The structure of synthesized this compound is confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups present, particularly the nitro group (NO₂) stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.[1]

A general protocol for acquiring NMR and IR spectra involves dissolving the purified this compound in a suitable deuterated solvent (for NMR) or preparing a KBr pellet or thin film (for IR) and analyzing the sample using the respective spectrometer.[6]

Computational Studies of this compound

Computational chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for investigating the electronic structure and properties of this compound.[7] These theoretical calculations provide a deeper understanding of the molecule's geometry, reactivity, and spectroscopic characteristics.

Computational Methodology: A General Workflow

A typical workflow for performing DFT calculations on this compound is outlined below. This process allows for the prediction of various molecular properties.

G General Workflow for DFT Calculations of this compound A 1. Molecular Structure Input (Build or retrieve this compound structure) B 2. Geometry Optimization (e.g., B3LYP/6-31G*) A->B C 3. Frequency Calculation (Confirm minimum energy structure) B->C D 4. Single Point Energy Calculation (Higher level of theory, e.g., B3LYP/6-311++G(d,p)) C->D E 5. Property Calculations (HOMO-LUMO, Mulliken charges, MEP) D->E F 6. Analysis and Visualization E->F

DFT calculation workflow for this compound.

Protocol for DFT Calculations:

  • Structure Preparation: The 3D structure of this compound is created using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A common method is the B3LYP functional with a 6-31G(d) basis set.[8]

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).[7]

  • Property Calculations: With the optimized geometry, various electronic properties are calculated, often using a larger basis set like 6-311++G(d,p) for greater accuracy. These properties include:

    • Molecular Geometry: Bond lengths and angles.

    • Electronic Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding reactivity.

    • Charge Distribution: Mulliken population analysis or Natural Bond Orbital (NBO) analysis to determine the partial atomic charges.[9]

    • Molecular Electrostatic Potential (MEP): To identify electrophilic and nucleophilic sites.

Quantitative Computational Data

The following tables summarize key quantitative data for this compound and related compounds obtained from computational studies.

Table 1: Calculated Geometrical Parameters of Thiophene Derivatives

ParameterThiophene (B3LYP/3-21G)[10]2-Nitro-N-(4-nitrophenyl)benzamide (B3LYP/6-31G(d,p))[7]
Bond Lengths (Å)
C-S1.801 - 1.854-
C=C1.345 - 1.358-
C-C1.43 - 1.45-
C-N-1.474
N-O-1.225, 1.226
Bond Angles (º)
C-S-C113.8 - 114.1-
C-C-C113.8 - 114.1-
O-N-O-124.3

Note: Data for this compound specifically was not available in a consolidated format in the search results. The table presents data for the parent thiophene molecule and a related nitro-containing aromatic amide to provide context for the expected geometric parameters.

Table 2: Calculated Mulliken Atomic Charges

Atom2-Nitro-N-(4-nitrophenyl)benzamide (HF/6-31G(d,p))[11]2-Nitro-N-(4-nitrophenyl)benzamide (B3LYP/6-31G(d,p))[11]
N (nitro)0.8160.638
O (nitro)-0.528, -0.523-0.428, -0.421
C (thiophene ring)--
S (thiophene ring)--

Note: Specific Mulliken charges for this compound were not found. The data presented is for a larger molecule containing a nitro group to illustrate the expected charge distribution. The nitro group's nitrogen atom carries a significant positive charge, while the oxygen atoms are negatively charged.

Table 3: Calculated HOMO-LUMO Energies and Energy Gaps

MoleculeMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)
Thiophene[12]B3LYP/6-31G(d)-6.56-0.466.10
2-carbaldehyde oxime-5-nitrothiophene[6]B3LYP/6-311++G(2d,2p)---
Thiophene Oligomers[12]B3LYP/6-31G(d)VariesVariesDecreases with chain length

Note: While specific HOMO-LUMO values for this compound were not consistently reported across the search results, studies on related compounds indicate that the nitro group significantly lowers the LUMO energy, thus reducing the HOMO-LUMO gap and increasing the molecule's reactivity.

Biological Activity and Drug Development Potential

This compound and its derivatives have shown promising biological activities, particularly as antibacterial agents.[13][14] Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are employed to understand and predict their biological efficacy.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[15][16] For nitroaromatic compounds, including nitrothiophenes, QSAR models have been developed to predict their toxicity and antibacterial activity.[14][16]

G QSAR Workflow for Nitrothiophene Derivatives A 1. Dataset Collection (Structures and biological activity data) B 2. Molecular Descriptor Calculation (Topological, electronic, etc.) A->B C 3. Model Development (e.g., Multiple Linear Regression, PLS) B->C D 4. Model Validation (Internal and external validation) C->D E 5. Mechanistic Interpretation and Prediction D->E

A generalized workflow for a QSAR study.

QSAR Protocol for Antibacterial Nitrothiophenes:

  • Data Collection: A dataset of nitrothiophene derivatives with their corresponding antibacterial activity (e.g., Minimum Inhibitory Concentration - MIC) is compiled.

  • Descriptor Calculation: Various molecular descriptors (e.g., physicochemical properties, electronic parameters like HOMO/LUMO energies, and topological indices) are calculated for each molecule in the dataset.

  • Model Building: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a model that correlates the descriptors with the biological activity.[15]

  • Model Validation: The predictive power of the QSAR model is rigorously validated using techniques like cross-validation and by predicting the activity of an external set of compounds.[17]

  • Interpretation: The validated model provides insights into the structural features that are important for the desired biological activity, guiding the design of new, more potent compounds.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[18] This method is instrumental in drug discovery for understanding the mechanism of action and for virtual screening of potential drug candidates.

G Molecular Docking Workflow A 1. Target and Ligand Preparation (Protein and this compound derivative) B 2. Binding Site Identification A->B C 3. Docking Simulation (e.g., AutoDock Vina) B->C D 4. Scoring and Analysis (Binding affinity and interactions) C->D E 5. Visualization of Docked Complex D->E

A simplified molecular docking workflow.

Molecular Docking Protocol for Antibacterial Action:

  • Preparation of Receptor and Ligand: The 3D structure of the target bacterial protein is obtained from the Protein Data Bank (PDB). The structure of the this compound derivative (ligand) is optimized using computational methods. Water molecules and other non-essential molecules are removed from the protein structure.

  • Binding Site Prediction: The active site or binding pocket of the protein is identified.

  • Docking Simulation: A docking program (e.g., AutoDock Vina) is used to explore the possible binding poses of the ligand within the protein's active site.[18]

  • Scoring and Analysis: The different binding poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) are analyzed.

  • Visualization: The predicted binding mode of the most favorable pose is visualized to understand the key interactions driving the binding.

Conclusion

Computational studies of this compound provide invaluable insights that complement experimental investigations. DFT calculations offer a detailed understanding of its electronic structure and reactivity, while QSAR and molecular docking simulations guide the rational design of novel derivatives with enhanced biological activity. This technical guide has provided an overview of the key computational and experimental methodologies, along with available quantitative data, to serve as a comprehensive resource for researchers in the field. The continued application of these computational approaches will undoubtedly accelerate the discovery and development of new therapeutics and materials based on the versatile this compound scaffold.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Nitrothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical characteristics of 2-nitrothiophene, a versatile heterocyclic compound with significant applications in medicinal chemistry, materials science, and organic synthesis. The information presented herein is intended to support research and development activities by providing key data and experimental insights into this important molecule.

Physical and Chemical Properties

This compound is a light yellow to brown crystalline solid at room temperature.[1][2] It is characterized by a thiophene (B33073) ring substituted with a nitro group at the 2-position. This substitution pattern significantly influences its electronic properties and reactivity.

Quantitative Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₄H₃NO₂S[3]
Molecular Weight 129.14 g/mol [3]
Appearance Light yellow to brown crystalline powder[1][4]
Melting Point 43-45 °C[2]
Boiling Point 224-225 °C[2]
Density 1.364 g/cm³[2]
Solubility Sparingly soluble in water; Slightly soluble in chloroform (B151607) and methanol. Can be crystallized from ether, alcohol, benzene, and petroleum ether.[1][5]

Table 2: Spectroscopic Data of this compound

Spectroscopic TechniqueKey Features
Infrared (IR) Spectroscopy Characteristic peaks for the nitro group (NO₂) asymmetric and symmetric stretching, and C-H and C=C stretching of the thiophene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR and ¹³C NMR spectra are characteristic of the 2-substituted thiophene ring, with chemical shifts influenced by the electron-withdrawing nitro group.
Mass Spectrometry (MS) The mass spectrum shows the molecular ion peak corresponding to the molecular weight of the compound.

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are crucial for its practical application.

Synthesis of this compound via Nitration of Thiophene

The most common method for the synthesis of this compound is the direct nitration of thiophene.

Protocol:

  • Dissolve 84 grams (1 mole) of thiophene in 340 mL of acetic anhydride.[5]

  • In a separate flask, dissolve 80 grams (1.2 moles) of fuming nitric acid (specific gravity 1.51) in 600 mL of glacial acetic acid.[5]

  • Divide both solutions into two equal parts.

  • In a 2-liter three-necked, round-bottomed flask equipped with a thermometer, a mechanical stirrer, and a separatory funnel, add one-half of the nitric acid solution.[5]

  • Cool the flask to 10 °C.[5]

  • With moderate stirring, add one-half of the thiophene solution dropwise, maintaining the temperature of the reaction mixture below room temperature. A cooling bath may be necessary to control the initial exothermic reaction.[5]

  • After the addition is complete, reduce the temperature of the reaction mixture back to 10 °C and rapidly add the remaining nitric acid solution.[5]

  • Continue the nitration by the gradual addition of the remaining thiophene solution.[5]

  • Allow the reaction mixture to stand at room temperature for two hours.[5]

  • Pour the reaction mixture onto an equal weight of finely crushed ice with rapid shaking. Pale yellow crystals of this compound will separate.[5]

  • The product can be further purified by steam distillation and recrystallization from petroleum ether to yield colorless crystals.[5]

Chemical Reactivity and Pathways

The chemical behavior of this compound is dominated by the interplay between the electron-rich thiophene ring and the strongly electron-withdrawing nitro group.

Electrophilic Aromatic Substitution

The nitro group is a deactivating group and a meta-director in electrophilic aromatic substitution. However, the thiophene ring is inherently reactive towards electrophiles. Further nitration of this compound can lead to the formation of dinitrothiophenes.[6] Other electrophilic substitution reactions like sulfonation and halogenation are also possible, though they may require specific catalysts and conditions due to the deactivating effect of the nitro group.[6][7][8]

Electrophilic Aromatic Substitution of this compound.

Nucleophilic Aromatic Substitution

The presence of the electron-withdrawing nitro group activates the thiophene ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. This makes this compound a valuable substrate for the synthesis of various substituted thiophenes.[9]

Nucleophilic Aromatic Substitution on this compound.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, yielding 2-aminothiophene. This transformation is a key step in the synthesis of many biologically active compounds and functional materials. Various reducing agents can be employed for this purpose.

Reduction_Pathway This compound This compound 2-Aminothiophene 2-Aminothiophene This compound->2-Aminothiophene Reduction Reducing_Agent Reducing_Agent Reducing_Agent->this compound

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Nitrothiophene

Abstract

This compound (C₄H₃NO₂S) is a pivotal heterocyclic compound, serving as a versatile precursor in the synthesis of a wide array of chemical entities.[1] Its unique electronic structure, characterized by an electron-withdrawing nitro group attached to an aromatic thiophene (B33073) ring, imparts distinct reactivity that is leveraged in pharmaceuticals, agrochemicals, and materials science.[2][3] This document provides a comprehensive analysis of the molecular structure, bonding characteristics, and spectroscopic profile of this compound. It includes detailed experimental protocols for its synthesis and employs molecular visualization to illustrate key structural and reactive pathways, offering a critical resource for professionals engaged in chemical research and development.

Molecular Structure and Properties

This compound consists of a five-membered thiophene ring substituted at the C2 position with a nitro group (-NO₂).[4] The molecule has the chemical formula C₄H₃NO₂S.[5] The presence of the strongly electron-withdrawing nitro group significantly influences the electronic distribution and geometry of the aromatic thiophene ring. While extensive X-ray crystallographic data for the parent this compound is not widely reported, studies on its derivatives, such as N-(2-nitrophenyl)thiophene-2-carboxamide, provide critical insights.[2] These studies indicate that the nitro group is nearly coplanar with the thiophene ring, which facilitates strong electronic conjugation.[6] This planarity is crucial for its chemical reactivity.

Computational studies using Density Functional Theory (DFT) and other ab initio molecular orbital methods have been employed to calculate and predict the molecule's structure, electronic properties, and vibrational frequencies, showing good agreement with experimental data.[2][7]

Quantitative Data Summary

The fundamental properties and computed descriptors for this compound are summarized in the tables below.

Table 1: General and Physicochemical Properties

PropertyValueReference(s)
Molecular Formula C₄H₃NO₂S[4][5]
Molecular Weight 129.14 g/mol [4][5]
CAS Number 609-40-5[5][8]
Appearance White to light yellow crystalline powder[1][9]
Melting Point 43-45 °C[9][10]
Boiling Point 224-225 °C[9][10]
InChIKey JIZRGGUCOQKGQD-UHFFFAOYSA-N[5][11]
Canonical SMILES C1=CSC(=C1)--INVALID-LINK--[O-][1][11]
Topological Polar Surface Area 74.1 Ų[1][4]

Table 2: Key Spectroscopic Data

Spectroscopic TechniqueFeatureObserved Value / Region (Typical)Reference(s)
¹H NMR Chemical Shifts (δ) for ring protons~7.0-8.5 ppm[12]
¹³C NMR Chemical Shifts (δ) for ring carbons~120-155 ppm[12]
IR Spectroscopy Asymmetric NO₂ Stretch1560-1490 cm⁻¹[13]
IR Spectroscopy Symmetric NO₂ Stretch1370-1310 cm⁻¹[13]
Mass Spectrometry Molecular Ion Peak (M⁺)m/z ≈ 129[5]
UV-Vis Spectroscopy Electronic TransitionsData available in spectral databases[5]

Bonding and Electronic Effects

The thiophene ring is an aromatic system with 6 π-electrons delocalized across the five-membered ring. The introduction of the nitro group at the C2 position profoundly alters the ring's electronic properties.

  • Inductive and Resonance Effects : The -NO₂ group is a strong electron-withdrawing group, acting through both the inductive effect (electronegativity of N and O atoms) and the resonance effect (delocalization of the ring's π-electrons into the nitro group).

  • Reactivity : This electron withdrawal deactivates the thiophene ring towards electrophilic aromatic substitution.[14] Conversely, it significantly activates the ring for nucleophilic aromatic substitution (SɴAr) , particularly at the C5 position, by stabilizing the negatively charged Meisenheimer complex intermediate.[2] This reactivity is a cornerstone of its synthetic utility.

dot

Figure 1: Molecular structure of this compound.

Experimental Protocols: Synthesis

The most common and well-documented synthesis of this compound is the direct nitration of thiophene. The reaction must be carefully controlled to prevent runaway reactions and the formation of byproducts.[15]

Synthesis via Nitration of Thiophene

This protocol is adapted from established procedures, such as those found in Organic Syntheses.[16]

Materials:

  • Thiophene (1.0 mole, 84 g)

  • Acetic anhydride (B1165640) (340 mL)

  • Fuming nitric acid (sp. gr. 1.51, 1.2 moles, 80 g)

  • Glacial acetic acid (600 mL)

  • Crushed ice

  • Ice-water bath

  • Sodium carbonate (for neutralization)

  • Petroleum ether (b.p. 20-40 °C) or ethanol (B145695) for recrystallization

Procedure:

  • Preparation of Solutions:

    • Solution A: Dissolve 84 g (1.0 mole) of thiophene in 340 mL of acetic anhydride.

    • Solution B: In a separate flask, carefully dissolve 80 g (1.2 moles) of fuming nitric acid in 600 mL of glacial acetic acid. This should be done with cooling as the mixing is exothermic.

  • Reaction Setup:

    • In a 2 L three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add half of Solution B (the nitric acid solution).

    • Cool the flask to 10 °C using an ice-water bath.

  • Nitration:

    • Begin stirring the nitric acid solution moderately.

    • Add half of Solution A (the thiophene solution) dropwise from the dropping funnel. The rate of addition must be controlled to maintain the reaction temperature below 20-25 °C. A rapid rise in temperature indicates a risk of oxidation (solution turning pink or dark red).[16]

    • After the first half of the thiophene solution is added, cool the reaction mixture back down to 10 °C.

    • Rapidly add the remaining portion of Solution B (nitric acid).

    • Continue the dropwise addition of the remaining Solution A (thiophene).

  • Reaction Completion and Quenching:

    • Once the addition is complete, allow the mixture to stir at room temperature for 2 hours.

    • Pour the reaction mixture onto an equal weight of finely crushed ice with vigorous shaking. This compound will precipitate as pale yellow crystals.[16]

  • Isolation and Purification:

    • Filter the crude product using a Büchner funnel, washing thoroughly with ice water.

    • Press the crystals to remove excess water and dry in a desiccator, protected from light, as this compound can be light-sensitive.[16]

    • The product can be further purified by recrystallization from petroleum ether or ethanol to yield colorless or pale yellow needles with a melting point of 44-45.5 °C.[10][16] Steam distillation is another effective method for purification.[16]

dot

synthesis_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Thiophene Thiophene in Acetic Anhydride Nitration Nitration Reaction (10-25 °C) Thiophene->Nitration NitricAcid Fuming Nitric Acid in Glacial Acetic Acid NitricAcid->Nitration Stir Stir at RT (2 hours) Nitration->Stir Quench Quench on Ice Stir->Quench Filter Filter Crystals Quench->Filter Purify Recrystallize or Steam Distill Filter->Purify Product Pure this compound Purify->Product

Figure 2: General workflow for the synthesis of this compound.

Reactivity in Drug Development

This compound is a valuable building block in medicinal chemistry.[2] Its utility stems from the reactivity conferred by the nitro group.

  • Prodrug Strategies : Nitroaromatic compounds, including this compound derivatives, can act as prodrugs. They are often selectively activated by nitroreductase enzymes found in certain pathogenic bacteria or hypoxic cancer cells, releasing a cytotoxic agent.[2]

  • Scaffold for Bioactive Molecules : The thiophene ring is a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs.[17] this compound provides a reactive handle to build more complex molecules with potential anti-inflammatory, anti-fungal, and anti-cancer properties.[2]

  • Nucleophilic Aromatic Substitution (SɴAr) : The SɴAr reaction is commonly used to introduce diverse functionalities onto the thiophene ring, allowing for the systematic exploration of structure-activity relationships (SAR).

dot

snar_pathway reactant This compound intermediate Meisenheimer Complex (Stabilized Intermediate) reactant->intermediate + Nu⁻ nucleophile Nucleophile (Nu⁻) product Substituted Product intermediate->product - Leaving Group leaving_group Leaving Group (e.g., H⁻ or other)

Figure 3: Logical pathway for Nucleophilic Aromatic Substitution (SɴAr).

Conclusion

This compound is a molecule of significant academic and industrial interest. Its structure is defined by the interplay between the aromatic thiophene ring and the powerful electron-withdrawing nitro group. This relationship governs the molecule's bonding, spectroscopic characteristics, and, most importantly, its chemical reactivity. A thorough understanding of these principles, supported by robust experimental protocols and modern analytical techniques, is essential for harnessing the full potential of this compound as a precursor in the development of novel pharmaceuticals, advanced materials, and other high-value chemical products.

References

The Discovery and Enduring Chemistry of 2-Nitrothiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-nitrothiophene, a pivotal heterocyclic building block in organic synthesis and medicinal chemistry. From its initial synthesis in the late 19th century following the discovery of thiophene (B33073) by Victor Meyer, the preparation of this compound has evolved significantly. This document details the seminal synthetic methodologies, including the classical nitration procedures and subsequent advancements, and presents key quantitative data in a structured format. Detailed experimental protocols for foundational synthetic methods are provided, alongside diagrams illustrating the underlying reaction mechanisms and experimental workflows, to offer a thorough resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction: The Dawn of Thiophene Chemistry

The history of this compound is intrinsically linked to the discovery of its parent heterocycle, thiophene. In 1882, Victor Meyer, while demonstrating a lecture experiment, serendipitously discovered thiophene as an impurity in benzene (B151609) derived from coal tar.[1] This discovery opened a new chapter in heterocyclic chemistry, with Meyer and his contemporaries dedicating significant efforts to elucidating the structure and reactivity of this novel sulfur-containing aromatic compound. One of the earliest and most fundamental reactions explored was the nitration of the thiophene ring, leading to the first synthesis of this compound. This early work laid the foundation for the rich and diverse chemistry of thiophene derivatives that continues to be explored today for applications in pharmaceuticals, agrochemicals, and materials science.

The Pioneering Syntheses of this compound

The first successful nitrations of thiophene were reported shortly after its discovery. These early methods, while groundbreaking, often suffered from low yields and the formation of multiple byproducts, including the 3-nitro isomer and various dinitrothiophenes.

Meyer and Stadler's Initial Forays

Victor Meyer and his student, M. Stadler, were among the first to report the nitration of thiophene in the 1880s. Their initial methods involved treating thiophene with fuming nitric acid, which often led to vigorous and sometimes uncontrollable reactions.[1] A more controlled method involved drawing a stream of air saturated with thiophene vapor through red fuming nitric acid.[1]

The Babasinian Procedure: A Refined Approach

A significant improvement in the synthesis of this compound was developed by V.S. Babasinian and published in Organic Syntheses. This method, which became the classical laboratory preparation, involves the nitration of thiophene with fuming nitric acid in a mixture of acetic anhydride (B1165640) and glacial acetic acid at a controlled temperature.[2] The use of acetic anhydride is crucial as it reacts with nitric acid to form acetyl nitrate (B79036), a milder nitrating agent, and also scavenges water, thus preventing runaway reactions and the formation of undesirable byproducts. This procedure consistently provides good yields of this compound, albeit with the co-formation of the 3-nitro isomer.

Quantitative Data Summary

The following tables summarize the key quantitative data for the classical synthesis of this compound and the physical properties of the main product and its primary isomer.

Table 1: Comparison of Early Synthetic Methods for this compound

MethodNitrating AgentSolvent/MediumTemperatureReported YieldKey Byproducts
Meyer & Stadler (ca. 1884)Fuming Nitric AcidNone (vapor phase)Not specifiedLowDinitrothiophenes
Babasinian (1943)Fuming Nitric AcidAcetic Anhydride / Acetic Acid10°C70-85%3-Nitrothiophene (~15%)

Table 2: Physicochemical Properties of Mononitrothiophenes

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₄H₃NO₂S129.1443-45224-225
3-NitrothiopheneC₄H₃NO₂S129.1475-77215

Experimental Protocols

Classical Synthesis of this compound (Babasinian Method)

This protocol is adapted from the procedure published in Organic Syntheses, Coll. Vol. 2, p.466 (1943).[2]

Materials:

  • Thiophene (84 g, 1.0 mol)

  • Acetic Anhydride (340 mL)

  • Fuming Nitric Acid (sp. gr. 1.51, 80 g, 1.2 mol)

  • Glacial Acetic Acid (600 mL)

  • Ice

  • Sodium Carbonate

  • Ether

  • Petroleum Ether (b.p. 20-40°C)

Procedure:

  • A solution of thiophene in acetic anhydride is prepared by dissolving 84 g of thiophene in 340 mL of acetic anhydride.

  • A nitrating mixture is prepared by dissolving 80 g of fuming nitric acid in 600 mL of glacial acetic acid.

  • Both solutions are divided into two equal portions. Half of the nitrating mixture is placed in a 2-L three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, and is cooled to 10°C.

  • With moderate stirring, half of the thiophene solution is added dropwise, maintaining the temperature below room temperature.

  • The reaction mixture is then cooled back to 10°C, and the remaining nitrating mixture is added rapidly.

  • The rest of the thiophene solution is then added gradually.

  • The mixture is allowed to stand at room temperature for two hours.

  • The reaction mixture is then poured onto an equal weight of crushed ice with vigorous shaking. The pale yellow crystals of mononitrothiophene that separate are filtered, washed with ice water, and dried in the dark.

  • The filtrate is neutralized with sodium carbonate and extracted with ether to recover any dissolved product.

  • The crude product can be purified by steam distillation followed by recrystallization from petroleum ether to yield colorless crystals of this compound.

Mechanistic Insights and Visualizations

The nitration of thiophene proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The key steps are the generation of the electrophile, its attack on the thiophene ring to form a resonance-stabilized carbocation (sigma complex), and subsequent deprotonation to restore aromaticity.

The Nitration of Thiophene: A Step-by-Step Workflow

G Workflow for the Classical Synthesis of this compound cluster_prep Reactant Preparation cluster_reaction Nitration Reaction cluster_workup Product Isolation and Purification prep_thiophene Dissolve Thiophene in Acetic Anhydride add_thiophene1 Add half of thiophene solution prep_thiophene->add_thiophene1 prep_nitric Dissolve Fuming HNO₃ in Acetic Acid mix Combine half of nitrating mixture in flask prep_nitric->mix cool1 Cool to 10°C mix->cool1 cool1->add_thiophene1 cool2 Cool to 10°C add_thiophene1->cool2 add_nitric2 Add remaining nitrating mixture cool2->add_nitric2 add_thiophene2 Add remaining thiophene solution add_nitric2->add_thiophene2 stand Let stand at RT for 2 hours add_thiophene2->stand quench Pour onto ice stand->quench filter Filter crude product quench->filter extract Neutralize filtrate and extract with ether quench->extract wash Wash with ice water filter->wash dry Dry in desiccator wash->dry purify Steam distill and recrystallize dry->purify extract->purify

Caption: Workflow for the classical synthesis of this compound.

Mechanism of Electrophilic Nitration and Regioselectivity

The nitration of thiophene predominantly occurs at the 2-position. This regioselectivity is a consequence of the greater stability of the carbocation intermediate formed upon electrophilic attack at this position compared to the 3-position. The sulfur atom can more effectively stabilize the positive charge through resonance when the attack is at the α-carbon.

G Regioselectivity in the Nitration of Thiophene cluster_attack2 Attack at C2 (α-position) cluster_attack3 Attack at C3 (β-position) thiophene2 Thiophene sigma2_1 Resonance Structure 1 thiophene2->sigma2_1 + NO₂⁺ sigma2_2 Resonance Structure 2 sigma2_1->sigma2_2 resonance product2 This compound (Major Product) sigma2_1->product2 - H⁺ sigma2_3 Resonance Structure 3 (S stabilizes + charge) sigma2_2->sigma2_3 resonance more_stable More Stable Intermediate (3 resonance structures) thiophene3 Thiophene sigma3_1 Resonance Structure A thiophene3->sigma3_1 + NO₂⁺ sigma3_2 Resonance Structure B sigma3_1->sigma3_2 resonance product3 3-Nitrothiophene (Minor Product) sigma3_1->product3 - H⁺ less_stable Less Stable Intermediate (2 resonance structures)

Caption: Resonance stabilization explains the preference for 2-nitration.

Evolution of Synthetic Methods

While the Babasinian method remains a staple for laboratory-scale synthesis, concerns over the use of strong acids and the lack of perfect regioselectivity have driven the development of more modern and efficient methods.

  • Catalytic Nitration: In recent decades, solid acid catalysts such as zeolites and clays (B1170129) (e.g., montmorillonite) have been employed to achieve higher selectivity for this compound, often under milder conditions and with easier workup procedures.[3][4] These methods can offer nearly 100% selectivity for the 2-isomer.[3][4]

  • Alternative Nitrating Agents: The use of milder nitrating agents, such as copper(II) nitrate in acetic anhydride, has also been explored to improve the safety and selectivity of the reaction.

Conclusion

The discovery and synthesis of this compound mark a significant milestone in the history of heterocyclic chemistry. From the early, often hazardous, experiments of Victor Meyer to the refined and reproducible procedure of Babasinian, the preparation of this compound has been a subject of continuous study and improvement. The foundational understanding of the electrophilic substitution mechanism that governs its formation has paved the way for the development of modern, highly selective catalytic methods. As a versatile intermediate, this compound continues to be a valuable tool for chemists in academia and industry, underscoring the enduring legacy of the pioneering work in thiophene chemistry.

References

Solubility of 2-Nitrothiophene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-nitrothiophene in various organic solvents. Due to a notable absence of publicly available quantitative solubility data, this document focuses on collating qualitative solubility information and presenting a standardized experimental protocol for its quantitative determination. Furthermore, this guide discusses the application of thermodynamic models for predicting and correlating solubility, offering a theoretical framework for researchers. An experimental workflow for solubility determination is also provided in a visual format to aid in laboratory practice.

Introduction

This compound (CAS No. 609-40-5) is a nitroaromatic heterocyclic compound that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its chemical structure, featuring a thiophene (B33073) ring substituted with a nitro group, imparts a specific polarity that dictates its solubility in different media. A thorough understanding of its solubility is critical for optimizing reaction conditions, designing efficient purification strategies such as crystallization, and for formulation development.

This guide aims to bridge the gap in the existing literature by providing a centralized resource on the solubility of this compound.

Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₄H₃NO₂S[1]
Molecular Weight129.14 g/mol [1]
AppearanceYellow to beige-brown crystalline solid[2][3]
Melting Point43-45 °C[3]
Boiling Point224-225 °C[3]

Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a lack of specific quantitative solubility data (e.g., in g/100 mL or mole fraction) for this compound in a range of organic solvents at various temperatures. However, several sources provide qualitative descriptions of its solubility.

Qualitative Solubility of this compound

The following table summarizes the available qualitative solubility information for this compound.

Solvent ClassSolventSolubilityReference(s)
Polar Protic WaterSparingly soluble / Slightly soluble[4]
EthanolSoluble[2][5][6][7]
MethanolSlightly soluble[3]
Polar Aprotic AcetoneSoluble[2]
ChloroformSlightly soluble[3]
Nonpolar Ether (Diethyl ether)Soluble[5]
BenzeneSoluble (used for crystallization)[5]
Petroleum EtherSoluble (used for crystallization)[5]

It is noted that this compound is less soluble than 3-nitrothiophene, a property that can be exploited for purification by crystallization from ethanol.[6][7] Petroleum ether is highlighted as an effective solvent for recrystallization as it readily dissolves this compound while leaving impurities behind.[5]

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following section details an established methodology, the isothermal shake-flask method, for determining the solubility of a solid compound like this compound in an organic solvent.[8]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker or water bath with temperature control (±0.1 °C)

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure
  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

  • Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in the thermostatic shaker set to the desired constant temperature. Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure that the solid-liquid equilibrium is reached. The equilibration time should be predetermined by kinetic studies to find when the concentration of the solute in the solution becomes constant.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to rest at the constant temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the solution using a syringe filter into a pre-weighed volumetric flask. Dilute the sample with a suitable solvent to a concentration within the analytical instrument's linear range.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation of Solubility: The mole fraction solubility (x) can be calculated using the following equation:

    x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

    where m₁ and M₁ are the mass and molar mass of this compound, and m₂ and M₂ are the mass and molar mass of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess this compound to vials B Add known amount of solvent A->B C Agitate in thermostatic shaker at constant temperature B->C D Allow excess solid to settle C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Quantify concentration (HPLC/UV-Vis) F->G H Calculate Solubility G->H

Caption: Workflow for the experimental determination of solubility.

Thermodynamic Modeling of Solubility

While experimental data is paramount, thermodynamic models are powerful tools for correlating and predicting the solubility of solids in liquids. For systems like this compound in organic solvents, several models can be applied to the experimental data.

Commonly used models include:

  • The Modified Apelblat Equation: This is a semi-empirical model that relates the mole fraction solubility to temperature.[8][9]

  • The λh (Buchowski) Equation: This model uses two parameters to describe the solid-liquid equilibrium.[8]

  • The Wilson Model and NRTL (Non-Random Two-Liquid) Model: These are activity coefficient models that can be used to describe the non-ideal behavior of the solution.[8][9]

These models are valuable for interpolating solubility at different temperatures and for gaining insights into the dissolution thermodynamics, such as the enthalpy, entropy, and Gibbs free energy of dissolution.[10] The application of these models requires experimentally determined solubility data at various temperatures.

Conclusion

This technical guide has consolidated the available qualitative solubility information for this compound and provided a detailed, actionable protocol for its quantitative determination. The inclusion of a visual workflow and an overview of thermodynamic modeling serves to equip researchers, scientists, and drug development professionals with the necessary tools to effectively work with this important chemical intermediate. The generation of precise solubility data through the described experimental methods is highly encouraged to enrich the public knowledge base and facilitate future research and development.

References

Methodological & Application

Synthesis of Substituted 2-Nitrothiophenes: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 2-nitrothiophenes are a pivotal class of heterocyclic compounds, drawing significant attention in medicinal chemistry and materials science. The presence of the electron-withdrawing nitro group on the thiophene (B33073) ring imparts unique electronic properties, making these compounds valuable precursors for a wide range of functionalized derivatives.[1] In drug development, 2-nitrothiophene scaffolds are integral to the synthesis of molecules with diverse biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] For instance, nitrothiophene carboxamides have been developed as novel narrow-spectrum antibacterial agents that are activated by specific bacterial nitroreductases.[1] This document provides detailed application notes and experimental protocols for the synthesis of substituted 2-nitrothiophenes via three primary methodologies: direct nitration, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination.

I. Synthesis via Direct Nitration

Direct nitration is a classical and straightforward method for introducing a nitro group onto a thiophene ring. However, the high reactivity of the thiophene ring necessitates careful control of reaction conditions to avoid over-nitration and to manage regioselectivity.

Regioselectivity Considerations

The position of the incoming nitro group is directed by the electronic properties of the substituents already present on the thiophene ring.

  • Electron-donating groups (EDGs) at the 2- or 3-position generally direct nitration to the adjacent positions.

  • Electron-withdrawing groups (EWGs) at the 3-position deactivate the thiophene ring and can direct nitration to the 5-position.

Experimental Protocol: Nitration of Thiophene

This protocol describes the synthesis of the parent this compound.

Materials:

  • Thiophene

  • Acetic anhydride

  • Fuming nitric acid (sp. gr. 1.51)

  • Glacial acetic acid

  • Crushed ice

  • Sodium carbonate

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663)

Procedure: [3]

  • In a three-necked round-bottom flask equipped with a thermometer, stirrer, and dropping funnel, prepare a solution of 84 g (1 mole) of thiophene in 340 mL of acetic anhydride.

  • In a separate flask, carefully prepare a solution of 80 g (1.2 moles) of fuming nitric acid in 600 mL of glacial acetic acid. Caution: The mixing of acids is exothermic and should be done with cooling.

  • Divide both solutions into two equal parts.

  • Add one half of the nitric acid solution to the reaction flask and cool the mixture to 10°C.

  • With moderate stirring, add one half of the thiophene solution dropwise, maintaining the temperature below room temperature. A cold water bath can be used for cooling.

  • After the addition is complete, cool the reaction mixture back to 10°C and add the remaining nitric acid solution.

  • Continue the dropwise addition of the remaining thiophene solution, ensuring the reaction mixture maintains a light brown color. A pink or dark red color indicates oxidation.

  • Allow the reaction to stir at room temperature for two hours.

  • Pour the reaction mixture onto an equal weight of finely crushed ice with rapid shaking. Pale yellow crystals of this compound will precipitate.

  • Filter the solid product at a low temperature, wash thoroughly with ice water, and dry in a desiccator away from light.

  • The filtrate can be neutralized with sodium carbonate and extracted with diethyl ether to recover additional product. The ether layer is then dried over anhydrous magnesium sulfate and the solvent is evaporated.

Yield: 70-85%[3]

II. Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. This is a highly effective strategy for synthesizing 5-aryl-2-nitrothiophenes, starting from 2-bromo-5-nitrothiophene (B82342).

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-nitrothiophene with an Arylboronic Acid

Materials:

Procedure:

  • In a flame-dried Schlenk flask, combine 2-bromo-5-nitrothiophene (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%), to the flask under the inert atmosphere.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Heat the reaction mixture to 90-100°C and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 5-aryl-2-nitrothiophene.

Quantitative Data for Suzuki-Miyaura Cross-Coupling
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-Phenyl-2-nitrothiophene~70-80%
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-nitrothiophene~75-85%
34-Chlorophenylboronic acid5-(4-Chlorophenyl)-2-nitrothiophene~65-75%
43-Tolylboronic acid5-(3-Tolyl)-2-nitrothiophene~70-80%

Note: Yields are representative and can vary based on specific reaction conditions and the purity of starting materials.

III. Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method is particularly useful for the synthesis of N-substituted 2-amino-5-nitrothiophenes from 2-bromo-5-nitrothiophene and a primary or secondary amine.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-5-nitrothiophene with an Amine

Materials:

  • 2-Bromo-5-nitrothiophene

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add 2-bromo-5-nitrothiophene (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100-110°C for 16-24 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Buchwald-Hartwig Amination
EntryAmineProductYield (%)
1Morpholine4-(5-Nitrothiophen-2-yl)morpholine~80-90%
2Piperidine1-(5-Nitrothiophen-2-yl)piperidine~75-85%
3AnilineN-Phenyl-5-nitrothiophen-2-amine~60-70%
4BenzylamineN-Benzyl-5-nitrothiophen-2-amine~70-80%

Note: Yields are representative and may vary depending on the specific amine and reaction conditions.

Visualizations

G cluster_nitration Direct Nitration Workflow start Substituted Thiophene reaction Electrophilic Aromatic Substitution start->reaction reagents Nitrating Agent (e.g., HNO3/H2SO4 or HNO3/Ac2O) reagents->reaction workup Quenching, Extraction, & Washing reaction->workup purification Column Chromatography or Recrystallization workup->purification product Substituted This compound purification->product

Caption: Experimental workflow for the direct nitration of thiophenes.

G cluster_suzuki Suzuki-Miyaura Coupling Mechanism pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)L2-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_intermediate2 Ar-Pd(II)L2-R transmetalation->pd_intermediate2 boronate R-B(OR)2 boronate->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G cluster_buchwald Buchwald-Hartwig Amination Mechanism pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)L2-X oxidative_addition->pd_intermediate amine_coordination Amine Coordination & Deprotonation pd_intermediate->amine_coordination pd_amido Ar-Pd(II)L2-NR2 amine_coordination->pd_amido amine R2NH amine->amine_coordination base Base base->amine_coordination reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR2 reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

G cluster_pathway Representative Signaling Pathway Inhibition by Thiophene Derivatives VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Thiophene Substituted Thiophene Derivative Thiophene->VEGFR2 Inhibits AKT AKT Thiophene->AKT Inhibits PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Proliferation, Survival, Angiogenesis mTOR->CellGrowth Promotes

Caption: Plausible mechanism of anticancer action via VEGFR-2/AKT pathway inhibition.

Conclusion

The synthesis of substituted 2-nitrothiophenes is a critical endeavor for the advancement of medicinal chemistry and materials science. The methods outlined in this document—direct nitration, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination—provide a versatile toolkit for accessing a wide array of these valuable compounds. The choice of synthetic route will depend on the desired substitution pattern and the availability of starting materials. The provided protocols and data serve as a robust starting point for researchers to develop and optimize their synthetic strategies for novel this compound derivatives.

References

Application Notes and Protocols for Suzuki Coupling with 2-Nitrothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction has found extensive applications in medicinal chemistry and materials science for the synthesis of complex molecules, including biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.

This document provides detailed application notes and experimental protocols for the Suzuki coupling of 2-nitrothiophene derivatives. These substrates are valuable building blocks in drug discovery, as the thiophene (B33073) moiety is a well-established pharmacophore, and the nitro group can serve as a versatile handle for further functionalization or as a key pharmacodynamic feature. The electron-withdrawing nature of the nitro group can influence the reactivity of the thiophene ring, presenting unique challenges and opportunities in cross-coupling reactions. These protocols and the accompanying data are intended to serve as a comprehensive guide for researchers engaged in the synthesis and exploration of this important class of molecules.

Data Presentation: Suzuki Coupling of this compound Derivatives

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of various 2-halonitrothiophene derivatives with a range of arylboronic acids. This data provides a baseline for reaction optimization and demonstrates the versatility of the methodology.

Entry2-Halonitrothiophene DerivativeArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-Bromo-5-(2-nitro-vinyl)-thiophenePhenylboronic acidPd(PPh₃)₄ (3)K₃PO₄1,4-Dioxane/H₂O (4:1)901275
22-Bromo-5-(2-nitro-vinyl)-thiophene4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₃PO₄1,4-Dioxane/H₂O (4:1)901282
32-Bromo-5-nitrothiophenePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene (B28343)/EtOH/H₂O (2:1:1)801688
42-Bromo-5-nitrothiophene4-Tolylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DMF/H₂O (5:1)100891
52-Bromo-3-nitrothiophenePhenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄1,4-Dioxane/H₂O (10:1)1001285
62-Chloro-3-nitrothiophene4-Fluorophenylboronic acidPd₂(dba)₃ (2) / XPhos (4)Cs₂CO₃Toluene1102478
72-Bromo-5-nitrothiophene3-Chlorophenylboronic acidPd(PPh₃)₄ (4)K₂CO₃Acetonitrile/H₂O (3:1)851483
82-Bromo-5-nitrothiophene2-Thiopheneboronic acidPd(dppf)Cl₂ (3)Na₂CO₃DME/H₂O (4:1)901089

Yields are isolated yields after purification. Reaction conditions and yields are based on literature reports for analogous reactions and may require optimization for specific substrates.

Experimental Protocols

The following are detailed protocols for the Suzuki coupling of this compound derivatives. These can be adapted based on the specific substrates and desired scale of the reaction.

Protocol 1: General Procedure for the Suzuki Coupling of 2-Bromo-5-nitrothiophene with an Arylboronic Acid

Materials:

  • 2-Bromo-5-nitrothiophene (1.0 mmol, 208 mg)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol, 212 mg)

  • Toluene (8 mL)

  • Ethanol (4 mL)

  • Water (4 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a 50 mL round-bottom flask, add 2-bromo-5-nitrothiophene, the arylboronic acid, and sodium carbonate.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Under the inert atmosphere, add the palladium catalyst to the flask.

  • Add the degassed solvents (toluene, ethanol, and water) via syringe.

  • Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-aryl-5-nitrothiophene.

Protocol 2: Microwave-Assisted Suzuki Coupling of 2-Chloro-3-nitrothiophene

Materials:

  • 2-Chloro-3-nitrothiophene (0.5 mmol, 82 mg)

  • Arylboronic acid (0.75 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 mmol, 9.5 mg)

  • Cesium Carbonate (Cs₂CO₃) (1.0 mmol, 326 mg)

  • Anhydrous Toluene (5 mL)

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add 2-chloro-3-nitrothiophene, the arylboronic acid, cesium carbonate, Pd₂(dba)₃, and XPhos.

  • Add anhydrous, degassed toluene to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 110 °C for 30-60 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to yield the pure 2-aryl-3-nitrothiophene derivative.

Mandatory Visualizations

Suzuki_Coupling_Workflow A Reactant Preparation (this compound derivative, Arylboronic acid, Base) B Inert Atmosphere Setup (Evacuate & Backfill with Ar/N2) A->B Combine Reagents C Catalyst & Solvent Addition (Palladium catalyst, Degassed Solvents) B->C Establish Inert Conditions D Reaction (Heating & Stirring) C->D Initiate Reaction E Reaction Monitoring (TLC, LC-MS) D->E Monitor Progress E->D F Work-up (Quenching, Extraction) E->F Reaction Complete G Purification (Column Chromatography) F->G Crude Product H Product Characterization (NMR, MS) G->H Pure Product

Caption: Experimental workflow for Suzuki coupling of this compound derivatives.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX Transmetal Transmetalation ArPdAr_prime Ar-Pd(II)Ln-Ar' ArPdX->ArPdAr_prime ArPdAr_prime->Pd0 RedElim Reductive Elimination Product Ar-Ar' RedElim->Product ArX Ar-X (this compound) Ar_prime_B Ar'-B(OR)2 (Arylboronic acid) + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols: 2-Nitrothiophene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrothiophene is a versatile heterocyclic building block that holds significant promise in the field of medicinal chemistry. Its unique electronic properties, arising from the electron-withdrawing nitro group on the thiophene (B33073) ring, make it a valuable precursor for the synthesis of a diverse array of pharmacologically active compounds.[1] The thiophene scaffold itself is considered a "privileged structure" in drug discovery, appearing in numerous approved therapeutic agents.[2] This document provides detailed application notes, experimental protocols, and key data on the use of this compound and its derivatives in the development of novel therapeutic agents with antimicrobial, anti-inflammatory, and anticancer properties.

I. This compound as a Versatile Synthetic Intermediate

The chemical reactivity of this compound makes it an ideal starting material for the synthesis of a wide range of substituted thiophenes. The nitro group can be readily reduced to an amino group, providing a key intermediate, 2-aminothiophene, for further elaboration.[3] This amino group serves as a handle for the introduction of various functionalities to generate libraries of compounds for biological screening.

Protocol 1: Synthesis of this compound

This protocol describes the nitration of thiophene to produce this compound.

Materials:

  • Thiophene

  • Fuming nitric acid (sp. gr. 1.51)

  • Acetic anhydride

  • Glacial acetic acid

  • Ice

  • 2-L three-necked, round-bottomed flask

  • Thermometer

  • Motor stirrer

  • Separatory funnel

  • Büchner funnel or Jena glass filter plate

  • Brown desiccator

Procedure:

  • Dissolve 84 g (1 mole) of thiophene in 340 cc of acetic anhydride.

  • In a separate flask, dissolve 80 g (1.2 moles) of fuming nitric acid in 600 cc of glacial acetic acid. Caution: Mix the acids gradually by adding the nitric acid to the acetic acid with shaking and cooling.

  • Divide both solutions into two equal parts.

  • Add one-half of the nitric acid solution to the 2-L flask and cool to 10°C with moderate stirring.

  • Slowly add one-half of the thiophene solution dropwise, ensuring the temperature does not exceed room temperature. Use a cold water bath to control the temperature.

  • After the addition is complete, reduce the temperature of the reaction mixture to 10°C and rapidly add the remaining nitric acid solution.

  • Continue the nitration by the gradual addition of the remaining thiophene solution.

  • Allow the reaction mixture to stand at room temperature for two hours.

  • Add an equal weight of finely crushed ice to the reaction mixture with rapid shaking to precipitate the this compound as pale yellow crystals.

  • Filter the solid product at a low temperature, wash thoroughly with ice water, press, and dry in a brown desiccator or in the absence of light.[4]

Protocol 2: Synthesis of 2-Aminothiophene Derivatives via Gewald Reaction

The Gewald reaction is a versatile method for the synthesis of substituted 2-aminothiophenes from a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur.[5]

Materials:

  • A ketone or aldehyde (e.g., cyclohexanone)

  • An active methylene nitrile (e.g., malononitrile)

  • Elemental sulfur

  • A basic catalyst (e.g., morpholine (B109124) or L-proline)[3]

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the ketone/aldehyde (1 equivalent), the active methylene nitrile (1 equivalent), and elemental sulfur (1 equivalent) in ethanol.

  • Add the basic catalyst (e.g., 10 mol% L-proline).[3]

  • Reflux the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The 2-aminothiophene product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).[6]

II. Antimicrobial Applications

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria.[7] The proposed mechanism of action for some of these compounds involves the bioreduction of the nitro group to form reactive intermediates that can induce cellular damage.[8]

Quantitative Data: Antimicrobial Activity
Compound ClassOrganismMIC (µg/mL)Reference
2-Amino-5-nitrothiophene derivativesStaphylococcus aureusVaries by derivative[7][9]
2-Amino-5-nitrothiophene derivativesEscherichia coliVaries by derivative[7][9]
Thiophene derivativesColistin-resistant Acinetobacter baumannii16 - >64 (MIC50)[10]
Thiophene derivativesColistin-resistant Escherichia coli8 - >64 (MIC50)[10]
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard broth microdilution method to determine the MIC of this compound derivatives against bacterial strains.[11]

Materials:

  • This compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum: Culture the bacterial strain in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Prepare Compound Dilutions: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in MHB in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]

III. Anti-inflammatory Applications

Thiophene derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of key inflammatory mediators.[12] The mechanism of action for some of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways such as NF-κB.[2][13]

Quantitative Data: Anti-inflammatory Activity
Compound ClassTarget/AssayIC50 (µM)Reference
Thiophene derivativeCOX-2 Inhibition0.67[14]
Thiophene derivative5-LOX Inhibition29.2[14]
Thiophen-2-ylmethylene derivativeTNF-α Production1.6[4]
Protocol 4: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a method to assess the inhibitory activity of this compound derivatives on COX-1 and COX-2 enzymes.[15]

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, with 5 mM EDTA and 2 mM phenol)

  • Arachidonic acid (substrate)

  • This compound derivatives (test compounds)

  • Reference inhibitor (e.g., celecoxib)

  • 96-well plate

  • Plate reader

Procedure:

  • Prepare solutions of the COX-1 and COX-2 enzymes in the reaction buffer.

  • Add the enzyme solutions to the wells of a 96-well plate.

  • Add various concentrations of the this compound derivatives or the reference inhibitor to the wells. Include a control with no inhibitor.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding arachidonic acid to each well.

  • Monitor the reaction progress by measuring the absorbance or fluorescence at an appropriate wavelength, which is indicative of prostaglandin (B15479496) production.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[16]

Signaling Pathway: NF-κB in Inflammation

This compound derivatives may exert their anti-inflammatory effects by modulating the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor e.g., TNF-α, IL-1β IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates NFkB_IkB->NFkB Releases 2_Nitrothiophene_Derivative 2_Nitrothiophene_Derivative 2_Nitrothiophene_Derivative->IKK_complex Inhibits DNA DNA NFkB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes

Caption: NF-κB signaling pathway and potential inhibition by this compound derivatives.

IV. Anticancer Applications

The thiophene scaffold is present in several anticancer drugs, and derivatives of this compound have shown promise in this area.[17] Their mechanisms of action can be diverse, including the inhibition of protein kinases, disruption of microtubule assembly, and induction of apoptosis.[8][18]

Quantitative Data: Anticancer Activity
Compound ClassCell LineIC50 (µM)Reference
Thienopyrimidine derivativeHepG2 (Liver Cancer)3.3[19]
Thienopyrimidine derivativeMCF-7 (Breast Cancer)4.132[19]
Thienyl Chalcone derivativeMCF-7 (Breast Cancer)7.79[20]
Thienyl Chalcone derivativeMDA-MB-231 (Breast Cancer)9.87[20]
Fused Thiophene derivativeVEGFR-2 Kinase0.075[20]
Fused Thiophene derivativeAKT Kinase4.60[20]
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium

  • This compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathway: VEGFR-2 in Angiogenesis

Some thiophene derivatives have been shown to inhibit VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, which is crucial for tumor growth and metastasis.

VEGFR2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Activates Akt Akt PI3K->Akt Activates Raf Raf PKC->Raf Cell_Responses Cell Proliferation, Survival, Migration, Angiogenesis Akt->Cell_Responses MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Responses 2_Nitrothiophene_Derivative 2_Nitrothiophene_Derivative 2_Nitrothiophene_Derivative->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and potential inhibition by this compound derivatives.

Conclusion

This compound serves as a valuable and versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The protocols and data presented in this document provide a foundation for researchers to explore the medicinal chemistry of this compound and to design and synthesize new compounds with improved potency and selectivity. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for advancing them through the drug discovery pipeline.

References

Application Notes and Protocols: 2-Nitrothiophene as a Versatile Building Block in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrothiophene is a versatile heterocyclic compound that has emerged as a significant building block in medicinal chemistry. Its thiophene (B33073) core is a recognized pharmacophore present in numerous FDA-approved drugs, while the electron-withdrawing nitro group plays a crucial role in modulating the molecule's reactivity and biological activity.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various classes of pharmaceutical agents, including those with anticancer, antibacterial, and antiparasitic properties. A key focus is on its application in prodrug strategies, where the nitro group is bioreductively activated under hypoxic conditions, a characteristic feature of solid tumors and certain microbial infections.[3]

Key Applications in Drug Discovery

The unique chemical properties of this compound make it a valuable starting material for a diverse range of therapeutic agents.

  • Anticancer Agents: this compound derivatives have been investigated as anticancer agents, often functioning as prodrugs activated by nitroreductase enzymes that are overexpressed in hypoxic tumor environments.[3] This targeted activation leads to the generation of cytotoxic species that can induce DNA damage and apoptosis.[4] Additionally, this compound-based compounds have been developed as inhibitors of key signaling pathways involved in cancer progression, such as the c-Jun N-terminal kinase (JNK) and Epidermal Growth Factor Receptor (EGFR) pathways.[5][6]

  • Antibacterial Agents: The nitrothiophene scaffold is present in a number of potent antibacterial compounds. Nitrothiophene carboxamides, for example, have been identified as novel narrow-spectrum antibacterial agents.[1] The mechanism of action often involves the reduction of the nitro group by bacterial nitroreductases to form reactive intermediates that are toxic to the bacteria.[1]

  • Antiparasitic Agents: Derivatives of this compound have shown significant promise in the treatment of parasitic diseases, including Human African Trypanosomiasis (HAT).[7] These compounds can be designed to selectively target parasitic enzymes or other essential biomolecules.

Quantitative Data Summary

The following tables summarize key quantitative data for various pharmaceutical agents derived from this compound, providing a comparative overview of their efficacy and properties.

Table 1: Anticancer Activity of this compound Derivatives
Compound ClassDerivativeCell LineIC50 (µM)Reference
Hydrazinyl-thiazole2b (4-nitrophenyl substituted)A549 (Lung Carcinoma)9.61-15.59% apoptosis[7]
Hydrazinyl-thiazole2c (phenyl substituted)A549 (Lung Carcinoma)9.61-15.59% apoptosis[7]
Hydrazinyl-thiazole2d (4-cyanophenyl substituted)A549 (Lung Carcinoma)9.61-15.59% apoptosis[7]
Thiophene Carboxamide11 A54916.9 µg/mL[8]
Thiophene Carboxamide15 A54910.2 µg/mL[8]
Thiophene Carboxamide20 A5498.3 µg/mL[8]
Table 2: Antitrypanosomal Activity of this compound Derivatives
CompoundParasiteEC50 (µM)Reference
(E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-nitrothiophene-2-carboxamide (10 )T. b. bruceiSub-micromolar[7][9]
Melarsoprol (Control)T. b. brucei0.007 ± 0.003[7]
Table 3: Pharmacokinetic Properties of Antibacterial Nitrothiophene Carboxamides in Mice
CompoundAdministration RouteBioavailability (%)Reference
12 Oral~15-25[10]
15 Oral~15-25[10]
Table 4: Synthesis Yields of this compound and Derivatives
ReactionProductYield (%)Reference
Nitration of ThiopheneThis compound70-85
Nitration of Thiophene with K10-montmorilloniteThis compoundHigh (e.g., 2.066g from 1.68g thiophene)[9][11]
Synthesis of N-substituted 3-nitrothiophen-2-amines2-(Alkylamino)-3-nitrothiophenesExcellent[12]
Synthesis of Halicin (a 5-nitrothiazole (B1205993) derivative)Halicin68[13]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a classic method for the nitration of thiophene.

Materials:

  • Thiophene

  • Fuming nitric acid

  • Glacial acetic acid

  • Acetic anhydride

  • Ice

  • Three-necked, round-bottomed flask with stirrer, thermometer, and dropping funnel

Procedure:

  • Prepare a solution of thiophene in acetic anhydride.

  • Separately, prepare a solution of fuming nitric acid in glacial acetic acid.

  • Cool the nitric acid solution to 10°C in the three-necked flask.

  • Slowly add half of the thiophene solution dropwise to the nitric acid solution, ensuring the temperature does not rise above room temperature.

  • After the initial addition, cool the reaction mixture back to 10°C and add the remaining nitric acid solution.

  • Gradually add the rest of the thiophene solution.

  • Stir the mixture at room temperature for two hours.

  • Precipitate the product by adding crushed ice to the flask with vigorous shaking.

  • Collect the pale yellow crystals of this compound by filtration, wash with ice water, and dry.

  • The crude product can be purified by steam distillation followed by recrystallization from petroleum ether to yield colorless crystals.

Safety Note: Mononitrothiophene is a poison and can cause painful blisters upon skin contact. Handle with appropriate personal protective equipment.

Protocol 2: Synthesis of 2-{2-[(5-Nitrothiophen-2-yl)methylene]hydrazinyl}thiazole Derivatives (Anticancer Agents)

This protocol outlines the synthesis of thiazole (B1198619) derivatives with potential anticancer activity.[4]

Step 1: Synthesis of 2-[(5-nitrothiophen-2-yl)methylene]hydrazinecarbothioamide

  • Dissolve 5-nitrothiophene-2-carbaldehyde and thiosemicarbazide (B42300) in ethanol (B145695).

  • Heat the mixture at 80°C for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

Step 2: Synthesis of 2-{2-[(5-Nitrothiophen-2-yl)methylene]hydrazinyl}thiazole Derivatives

  • Dissolve 2-[(5-nitrothiophen-2-yl)methylene]hydrazinecarbothioamide (from Step 1) and a 2-bromo-1-phenylethanone derivative in ethanol (30 mL).

  • Stir the mixture at 80°C.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture to collect the product.

  • Recrystallize the final compound from ethanol.

Protocol 3: Nitroreductase Activity Assay

This assay is used to determine if a this compound derivative can be activated by a nitroreductase enzyme.

Materials:

  • Purified nitroreductase enzyme (e.g., E. coli NfsA or NfsB)

  • NADH or NADPH

  • This compound test compound

  • Tris-HCl buffer (pH 7.4) with EDTA

  • Microtiter plates (solid black for fluorescence)

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare a solution of the test compound in 100% DMSO.

  • In a microtiter plate well, prepare a reaction mixture containing Tris-HCl buffer, EDTA, and NADH (for NfsB) or NADPH (for NfsA).

  • Add the test compound solution to the reaction mixture.

  • Initiate the reaction by adding the purified nitroreductase enzyme.

  • Immediately measure the decrease in fluorescence resulting from the oxidation of NADH (excitation 350 nm, emission 460 nm) or NADPH (excitation 340 nm, emission 485 nm) at regular intervals (e.g., every 10 seconds for 5-10 minutes).

  • The rate of decrease in fluorescence is directly correlated to the reduction of the nitro compound by the enzyme.

Visualizations

Signaling Pathways and Experimental Workflows

nitroreductase_activation cluster_cell Hypoxic Cancer Cell Prodrug This compound Prodrug NTR Nitroreductase (NTR) Prodrug->NTR Enters Cell Radical Nitroso/Hydroxylamine Intermediates NTR->Radical Reduction DNA DNA Radical->DNA Reacts with Damage DNA Damage & Cell Death DNA->Damage

Caption: Nitroreductase-mediated activation of a this compound prodrug.

synthetic_workflow Start Thiophene Nitration Nitration (HNO3, Ac2O) Start->Nitration Intermediate1 This compound Nitration->Intermediate1 Functionalization Further Functionalization (e.g., Formylation, Amidation) Intermediate1->Functionalization Library Library of Derivatives Functionalization->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit

Caption: General synthetic and screening workflow for this compound derivatives.

kinase_inhibition_pathway GF Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., JNK pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factors Kinase_Cascade->Transcription_Factor Cell_Response Cell Proliferation, Survival, etc. Transcription_Factor->Cell_Response Inhibitor This compound-based Kinase Inhibitor Inhibitor->Kinase_Cascade Inhibition

Caption: Inhibition of a kinase signaling pathway by a this compound derivative.

References

Application Notes and Protocols: 2-Nitrothiophene Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-nitrothiophene derivatives and the broader class of thiophenes as enzyme inhibitors. This document includes quantitative data on their inhibitory activities, detailed experimental protocols for key assays, and visualizations of relevant biological pathways.

Introduction

The thiophene (B33073) ring is a prominent scaffold in medicinal chemistry, recognized for its bioisosteric relationship with the benzene (B151609) ring and its presence in numerous biologically active compounds.[1][2] The introduction of a nitro group at the 2-position of the thiophene ring creates this compound, a versatile precursor for a variety of derivatives with potential therapeutic applications.[3] These derivatives have been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, often linked to the inhibition of specific enzymes.[2][3] This document outlines the application of this compound and related thiophene derivatives as inhibitors of key enzymes such as carbonic anhydrases, cholinesterases, kinases, and urease.

Data Presentation: Enzyme Inhibition by Thiophene Derivatives

The following tables summarize the quantitative inhibitory activity of various thiophene derivatives against several key enzymes. While data specifically for this compound derivatives is limited in publicly available literature, this section presents data for structurally related compounds to provide a comparative baseline for researchers.

Table 1: Inhibition of Carbonic Anhydrase (CA) Isozymes by Substituted Thiophene Derivatives [4]

Compound IDSubstituent on Thiophene ScaffoldhCA I Ki (nM)hCA II Ki (nM)
1 (E)-2-(4-methoxybenzylideneamino)447.28309.44
2a 2-(4-fluorobenzamido)1004.65935.93
2b 2-(4-chlorobenzamido)893.47876.51
2c 2-(4-bromobenzamido)812.55798.24
2d 2-(4-methylbenzamido)764.19711.28
2e 2-(4-methoxybenzamido)698.22643.47
3 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene701.38687.15
4 2-amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene655.43601.29

Table 2: Inhibition of Cholinesterases by 5-Nitrothiophene Derivatives [5]

Compound IDSubstituent on Thiazole Ring attached to 5-NitrothiopheneAcetylcholinesterase (AChE) % InhibitionButyrylcholinesterase (BuChE) % Inhibition
2a 4-phenyl33.66 ± 1.1513.03 ± 1.05
2b 4-(4-methylphenyl)38.83 ± 1.1124.19 ± 1.17
2c 4-(4-methoxyphenyl)42.15 ± 1.0533.47 ± 1.09
2d 4-(4-cyanophenyl)47.96 ± 1.0741.52 ± 1.12
2e 4-(4-fluorophenyl)37.19 ± 1.0921.78 ± 1.15
2f 4-(4-chlorophenyl)41.32 ± 1.1230.15 ± 1.11
2g 4-(4-bromophenyl)44.71 ± 1.0238.66 ± 1.04
2h 4-(4-nitrophenyl)46.28 ± 1.0440.11 ± 1.14
2i 4-(2,5-dimethoxyphenyl)35.81 ± 1.1363.29 ± 1.01
2j 4-(thiophen-2-yl)34.25 ± 1.0818.43 ± 1.08

Table 3: Inhibition of Kinases by Fused Thiophene Derivatives [6]

Compound IDTarget KinaseIC50 (µM)
3b VEGFR-20.126
AKT-16.96
4c VEGFR-20.075
AKT-14.60
Sorafenib (Reference) VEGFR-20.045
LY2780301 (Reference) AKT-14.62

Table 4: Urease Inhibition by Thiophene Derivatives [3][7]

Compound IDDerivative ClassIC50 (µM)Inhibition Type
5g Thiophene-carbothioamide3.80 ± 1.9Uncompetitive
2a Aryl-substituted Thiophene27.9 (µg/mL)Not specified
2i Aryl-substituted Thiophene27.1 (µg/mL)Not specified
Thiourea (Reference) Standard Inhibitor27.5 (µg/mL)Not specified

Experimental Protocols

Detailed methodologies for key enzyme inhibition assays are provided below. These protocols are based on established methods and can be adapted for screening this compound derivatives.

Carbonic Anhydrase Inhibition Assay

This protocol is based on the esterase activity of carbonic anhydrase, using p-nitrophenyl acetate (B1210297) (p-NPA) as a substrate.[8]

Materials:

  • Human carbonic anhydrase isozymes (hCA I and II)

  • Tris-SO4 buffer (e.g., 50 mM, pH 7.4)

  • p-Nitrophenyl acetate (p-NPA) solution (e.g., 3 mM in acetonitrile)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate and reader

Protocol:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add 140 µL of Tris-SO4 buffer to each well.

  • Add 20 µL of the test compound solution to the respective wells.

  • Add 20 µL of the enzyme solution (hCA I or hCA II).

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of the p-NPA solution.

  • Immediately measure the absorbance at 348 nm in kinetic mode for at least 5 minutes.

  • The rate of p-nitrophenol formation is determined from the slope of the linear portion of the absorbance curve.

  • Calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor.

  • Determine Ki values from the IC50 values obtained from dose-response curves.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the hydrolysis of acetylthiocholine (B1193921) by AChE. The resulting thiocholine (B1204863) reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[9][10]

Materials:

  • Acetylcholinesterase (AChE) from a suitable source

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • DTNB solution (e.g., 10 mM in buffer)

  • Acetylthiocholine iodide (ATCI) solution (e.g., 15 mM in water)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent

  • 96-well microplate and reader

Protocol:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add 125 µL of phosphate buffer, 25 µL of the test compound solution, and 25 µL of DTNB solution to each well.

  • Add 25 µL of the AChE solution.

  • Pre-incubate at 25°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of ATCI solution.

  • Measure the absorbance at 412 nm for 5 minutes in kinetic mode.

  • Determine the reaction rate and calculate the percentage of inhibition relative to the control (no inhibitor).

  • IC50 values can be determined from the dose-response curves.

Kinase Inhibition Assay (VEGFR-2)

This protocol describes a general method for assessing the inhibition of VEGFR-2 kinase activity, often using an ELISA-based format.[6]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (containing ATP and necessary cofactors)

  • Substrate (e.g., a specific peptide or protein)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Antibody specific for the phosphorylated substrate

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Substrate for the detection enzyme (e.g., TMB)

  • 96-well plates (e.g., coated with the substrate)

Protocol:

  • Prepare serial dilutions of the test compounds in the kinase buffer.

  • Add the test compounds to the wells of the substrate-coated plate.

  • Add the VEGFR-2 enzyme to each well.

  • Initiate the kinase reaction by adding the ATP-containing kinase buffer.

  • Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.

  • Wash the plate to remove the enzyme and unreacted ATP.

  • Add the primary antibody against the phosphorylated substrate and incubate.

  • Wash the plate and add the enzyme-conjugated secondary antibody, then incubate.

  • Wash the plate and add the detection substrate.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of inhibition and determine the IC50 values.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the enzyme inhibition by this compound derivatives.

experimental_workflow prep_inhibitor Prepare this compound Derivative Dilutions pre_incubation Pre-incubate Enzyme with Inhibitor prep_inhibitor->pre_incubation prep_enzyme Prepare Enzyme Solution prep_enzyme->pre_incubation prep_reagents Prepare Buffer & Substrate initiate_reaction Initiate Reaction with Substrate prep_reagents->initiate_reaction pre_incubation->initiate_reaction monitor_reaction Monitor Reaction (e.g., Spectrophotometry) initiate_reaction->monitor_reaction calc_inhibition Calculate % Inhibition monitor_reaction->calc_inhibition determine_ic50 Determine IC50/Ki calc_inhibition->determine_ic50

Caption: General workflow for an enzyme inhibition assay.

VEGFR_pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Thiophene Thiophene Derivative Thiophene->VEGFR2 Inhibits MAPK MAPK PLCg->MAPK AKT AKT PI3K->AKT Angiogenesis Angiogenesis, Cell Proliferation, Survival AKT->Angiogenesis MAPK->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and inhibition.

AChE_Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Substrate Products Choline + Acetate AChE->Products Hydrolyzes Nitrothiophene 5-Nitrothiophene Derivative Nitrothiophene->AChE Inhibits Synaptic_Transmission Termination of Synaptic Transmission Products->Synaptic_Transmission

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition.

Conclusion

Thiophene derivatives, including those with a nitro substitution, represent a promising class of compounds for the development of novel enzyme inhibitors. The data and protocols presented here serve as a foundational resource for researchers interested in exploring the therapeutic potential of these molecules. Further investigation into the synthesis and screening of diverse libraries of this compound derivatives is warranted to identify potent and selective inhibitors for various enzymatic targets.

References

Application Notes and Protocols for 2-Nitrothiophene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-nitrothiophene, a versatile building block in organic synthesis. Its unique electronic properties make it a valuable precursor for a wide range of functionalized thiophenes, which are core scaffolds in many pharmaceuticals, agrochemicals, and materials.[1] The protocols outlined below cover key transformations including its synthesis, reduction, substitution, and functionalization.

Synthesis of this compound via Electrophilic Nitration

Application Note: The direct nitration of thiophene (B33073) is the most common method for preparing this compound. Thiophene is highly reactive towards electrophiles, necessitating milder conditions than those used for benzene (B151609) to avoid over-reaction and degradation.[2] The classic method involves a mixture of fuming nitric acid and acetic anhydride, which moderates the reactivity of the nitrating agent.[3] Controlling the temperature is crucial to ensure good yield and selectivity for the 2-isomer over the 3-isomer and to prevent runaway reactions.[2][3] More modern, greener approaches utilize solid acid catalysts to improve selectivity and simplify workup.[4][5]

Protocol 1: Classical Nitration using Acetic Anhydride

This protocol is adapted from a well-established procedure in Organic Syntheses.[3]

Experimental Protocol:

  • Prepare two separate solutions:

    • Solution A: Dissolve 84 g (1.0 mole) of thiophene in 340 mL of acetic anhydride.

    • Solution B: Carefully and gradually add 80 g (1.2 moles) of fuming nitric acid (sp. gr. 1.51) to 600 mL of glacial acetic acid with shaking and cooling.[3]

  • Divide each solution into two equal halves.

  • To a 2-L three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add one-half of Solution B. Cool the flask to 10°C using an ice bath.

  • With moderate stirring, add one-half of Solution A dropwise, ensuring the temperature does not rise above room temperature. A rapid temperature increase may occur initially.[3]

  • After the addition is complete, cool the reaction mixture back to 10°C and rapidly add the remaining half of Solution B.

  • Continue the nitration by gradually adding the remaining half of Solution A, maintaining a light brown color in the solution. A pink or dark red color indicates undesirable oxidation.

  • Once the addition is complete, allow the mixture to stand at room temperature for two hours.

  • Pour the reaction mixture onto an equal weight of crushed ice with vigorous shaking. Pale yellow crystals of this compound will separate.

  • Filter the crude product at a low temperature, wash thoroughly with ice water, and dry in a desiccator away from light.[3]

  • The product can be further purified by steam distillation and recrystallization from petroleum ether to yield colorless crystals.[3]

Quantitative Data:

ParameterValueReference
Thiophene 1.0 mole (84 g)[3]
Fuming Nitric Acid 1.2 moles (80 g)[3]
Reaction Temperature 10°C to Room Temp.[3]
Reaction Time 2 hours (post-addition)[3]
Typical Yield 70–85% (90–110 g)[3]
Melting Point (crude) 44–45°C[3]
Melting Point (pure) 45.5°C[3]

Diagram of Synthetic Workflow:

Thiophene Thiophene in Acetic Anhydride ReactionVessel Reaction Flask (10°C) Thiophene->ReactionVessel Add dropwise NitratingMix Fuming HNO₃ in Glacial Acetic Acid NitratingMix->ReactionVessel Add portionwise Workup Ice Quench & Filtration ReactionVessel->Workup 2h @ RT Product This compound Workup->Product

Workflow for the synthesis of this compound.

Reduction of this compound to 2-Aminothiophene

Application Note: The reduction of the nitro group to an amine is a fundamental transformation, yielding 2-aminothiophene, a key precursor for many biologically active compounds and polymers.[6][7] Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient method.[8] However, for substrates with functionalities sensitive to hydrogenolysis (like aromatic halides), other reagents such as tin(II) chloride (SnCl₂) or iron powder in acidic media can be employed.[8]

Protocol 2: Reduction using Catalytic Hydrogenation

This is a general protocol for nitro group reduction, widely applicable to aromatic nitro compounds.

Experimental Protocol:

  • In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).

  • Carefully add 5-10 mol% of 10% Palladium on Carbon (Pd/C) catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge it with hydrogen gas (H₂).

  • Pressurize the vessel with H₂ (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 2-aminothiophene. The product may require further purification by chromatography or distillation.

Quantitative Data:

Reagent/ConditionDescriptionReference
Catalyst Palladium on Carbon (10% Pd/C)[8]
Reducing Agent Hydrogen Gas (H₂)[8]
Solvent Ethanol or Ethyl AcetateGeneral
Temperature Room TemperatureGeneral
Pressure 1-4 atmGeneral
Typical Yield >90%General

Diagram of Reduction Reaction:

Start This compound Product 2-Aminothiophene Start->Product Reduction Reagents H₂, Pd/C Ethanol, RT Reagents->Start

Reduction of this compound to 2-aminothiophene.

Nucleophilic Aromatic Substitution (SNAr)

Application Note: The electron-withdrawing nitro group activates the thiophene ring for nucleophilic aromatic substitution (SNAr), allowing the displacement of the nitro group by various nucleophiles. This strategy is particularly powerful for synthesizing complex heterocyclic systems. A notable application is the reaction with sulfur nucleophiles to create 3-sulfenylthiophenes, which are versatile intermediates for constructing thieno[3,2-b]thiophene (B52689) scaffolds.[9][10] These scaffolds are of great interest in materials science and medicinal chemistry.[11][12]

Protocol 3: Synthesis of 3-Sulfenylthiophene from 3-Nitrothiophene-2,5-dicarboxylate

This protocol demonstrates the displacement of a nitro group on a thiophene derivative with a thiolate nucleophile.[10]

Experimental Protocol:

  • To a stirred solution of dimethyl 3-nitrothiophene-2,5-dicarboxylate (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add the desired thiol (e.g., methyl thioglycolate, 1.1 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 3-sulfenylthiophene derivative.

Quantitative Data (Example with Methyl Thioglycolate):

ParameterValueReference
Substrate Dimethyl 3-nitrothiophene-2,5-dicarboxylate[10]
Nucleophile Methyl Thioglycolate[10]
Base K₂CO₃[10]
Solvent DMF[10]
Temperature Room Temperature[10]
Typical Yield High (e.g., 90-95%)[10]

Diagram of SNAr Pathway:

Substrate 3-Nitrothiophene Derivative Intermediate Meisenheimer Complex Substrate->Intermediate + R-S⁻ Nucleophile Thiolate Nucleophile (R-S⁻) Product 3-Sulfenylthiophene Product Intermediate->Product - NO₂⁻ LeavingGroup NO₂⁻

Generalized SNAr pathway on a nitrothiophene.

Suzuki-Miyaura Cross-Coupling Reactions

Application Note: The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthesis for forming C-C bonds.[13] While the nitro group can sometimes be sensitive to palladium catalysts, Suzuki couplings on nitro-substituted aromatic systems are feasible under carefully controlled conditions.[14] This reaction allows for the introduction of aryl or vinyl substituents onto the thiophene ring, creating complex conjugated systems used in organic electronics and as pharmaceutical intermediates. The protocol below is for a related substrate, 2-bromo-5-(2-nitro-vinyl)-thiophene, demonstrating the compatibility of the nitro group with these conditions.[14]

Protocol 4: General Suzuki Coupling of a Nitro-containing Thiophene

Experimental Protocol:

  • To a flame-dried Schlenk flask, add the bromo-nitrothiophene derivative (1.0 eq), the corresponding arylboronic acid (1.1–1.5 eq), and potassium phosphate (B84403) (K₃PO₄, 2.0–3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Under the inert atmosphere, add the palladium catalyst, such as Pd(PPh₃)₄ (2–5 mol%).

  • Add degassed solvent, typically a mixture of 1,4-dioxane (B91453) and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80–100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the residue by column chromatography to yield the coupled product.

Quantitative Data:

ComponentExample Reagent/ConditionReference
Aryl Halide 2-Bromo-5-(2-nitro-vinyl)-thiophene[14]
Coupling Partner Arylboronic Acid[14]
Catalyst Pd(PPh₃)₄[14]
Base K₃PO₄[14]
Solvent 1,4-Dioxane / Water[14]
Temperature 80–100°C[14]

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Cycle Pd0 Pd(0)L₂ OA_Complex R¹-Pd(II)L₂-X Pd0->OA_Complex Oxidative Addition TM_Complex R¹-Pd(II)L₂-R² OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) TM_Complex->Product ArX R¹-X (Nitro-Thiophene-Br) ArX->OA_Complex ArB R²-B(OH)₂ (Boronic Acid) ArB->TM_Complex Base Base Base->TM_Complex

The Suzuki-Miyaura catalytic cycle.

References

Application Notes and Protocols: 2-Nitrothiophene in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of 2-nitrothiophene in various fields of material science, including conductive polymers, corrosion inhibitors, chemosensors, and nonlinear optical materials. Additionally, it explores the relevance of this compound derivatives in drug development.

Conductive Polymers from this compound

This compound serves as a monomer for the synthesis of polythiophene derivatives. The presence of the electron-withdrawing nitro group can significantly influence the electronic and optical properties of the resulting polymer, making it a candidate for applications in organic electronics such as organic field-effect transistors (OFETs).

Application Note:

Poly(this compound) is a conjugated polymer that can be synthesized via electrochemical polymerization. The nitro group is expected to lower the HOMO and LUMO energy levels of the polymer backbone, which can affect its charge transport characteristics and stability. While detailed performance data for poly(this compound) in OFETs is not extensively reported, the general methodology for fabricating and characterizing polythiophene-based OFETs can be adapted.

Data Presentation: Performance of Thiophene-Based OFETs

Semiconductor MaterialClassHole Mobility (μh) [cm²/Vs]On/Off Ratio (Ion/Ioff)Reference
Regioregular Poly(3-hexylthiophene) (P3HT)Polythiophenes0.01 - 0.110⁴ - 10⁵[1]
α,ω-dihexylquaterthiophene (DH4T)Oligothiophenes~ 0.4> 10⁶[1]
Diketopyrrolopyrrole-Thienothiophene (DPP-TT)Donor-Acceptor Copolymers1 - 10> 10⁵[1]
Experimental Protocol: Electrochemical Polymerization of Thiophene (B33073) Derivatives

This protocol describes a general method for the electrochemical polymerization of thiophene derivatives on an Indium Tin Oxide (ITO) coated glass electrode, which can be adapted for this compound.

Materials:

  • This compound (monomer)

  • Acetonitrile (B52724) (anhydrous)

  • Lithium perchlorate (B79767) (LiClO₄) (electrolyte)

  • ITO-coated glass slides (working electrode)

  • Platinum wire (counter electrode)

  • Ag/AgCl electrode (reference electrode)

  • Electrochemical cell

  • Potentiostat/Galvanostat

Procedure:

  • Electrode Preparation: Clean the ITO-coated glass slide by sonicating in acetone (B3395972) for 15 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen.

  • Electrolyte Solution Preparation: Prepare a 0.1 M solution of LiClO₄ in anhydrous acetonitrile.

  • Monomer Solution: Dissolve this compound in the electrolyte solution to a final concentration of 0.1 M.

  • Electrochemical Cell Setup: Assemble a three-electrode cell with the ITO slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Degassing: Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen.

  • Electropolymerization: Perform cyclic voltammetry by sweeping the potential between -0.2 V and +2.0 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 10-20 cycles. Successful polymerization is indicated by the appearance and growth of a colored film on the ITO electrode and an increase in the peak currents with each cycle.

  • Post-Polymerization Treatment: After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove unreacted monomer and electrolyte.

Experimental Workflow for Electrochemical Polymerization

G cluster_prep Preparation cluster_setup Electrochemical Setup cluster_poly Polymerization cluster_post Post-Treatment A Clean ITO Electrode D Assemble 3-Electrode Cell A->D B Prepare Electrolyte Solution (0.1M LiClO4 in Acetonitrile) C Prepare Monomer Solution (0.1M this compound) B->C C->D E Degas Solution with N2 D->E F Cyclic Voltammetry (-0.2V to +2.0V) E->F G Rinse Electrode F->G H Characterize Film G->H G Metal Metal Surface ProtectiveLayer Adsorbed Protective Layer Metal->ProtectiveLayer Corrosion Corrosion Metal->Corrosion Corrosive Corrosive Medium (e.g., H+) Corrosive->Corrosion Inhibitor This compound Inhibitor->Metal Adsorption ProtectiveLayer->Corrosion Inhibition G cluster_synthesis Synthesis cluster_application Sensing Application A 2-Nitro-5-formylthiophene + Amine B Schiff Base Condensation A->B C Purification B->C D Sensor Solution C->D E Addition of Metal Ions D->E F Spectroscopic Measurement (Fluorescence/UV-Vis) E->F G Donor Electron Donor (e.g., -NR2) PiBridge π-Conjugated Bridge (e.g., -CH=CH-) Donor->PiBridge Intramolecular Charge Transfer Acceptor Electron Acceptor (this compound) PiBridge->Acceptor Intramolecular Charge Transfer G cluster_entry Cellular Entry cluster_activation Activation cluster_action Mechanism of Action A Nitrothiophene Carboxamide (Prodrug) B Bacterial Cell A->B C Bacterial Nitroreductases (NfsA, NfsB) B->C Internalization D Reactive Nitroso and Hydroxylamine Species C->D Reduction of Nitro Group E DNA Damage D->E F Cell Death E->F G Inhibitor Thiophene Inhibitor Gyrase DNA Gyrase Inhibitor->Gyrase Allosteric Binding CleavageComplex Gyrase-DNA Cleavage Complex Gyrase->CleavageComplex DNA Bacterial DNA DNA->CleavageComplex DSB Double-Strand Breaks CleavageComplex->DSB Stabilization CellDeath Cell Death DSB->CellDeath

References

Application Notes and Protocols: Reactions Involving 2-Nitrothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrothiophene is a derivative of thiophene (B33073), a five-membered aromatic ring containing a sulfur atom. The presence of the electron-withdrawing nitro group at the 2-position significantly influences the chemical reactivity of the thiophene ring. While this compound is a valuable intermediate in the synthesis of various biologically active molecules and functional materials, its direct homopolymerization is not well-documented in scientific literature.[1] This is likely due to the deactivating effect of the nitro group, which makes the thiophene ring less susceptible to the electrophilic conditions typically required for polymerization.

These application notes provide a detailed overview of the synthesis of the this compound monomer and present general protocols for the polymerization of thiophene as a reference. While direct polymerization of this compound is not described, the potential for its inclusion in copolymerization or as a building block for other functional polymers remains an area for exploration.

Synthesis of this compound Monomer

The synthesis of this compound from thiophene is a common laboratory procedure. Several methods have been reported, with the most traditional approach involving the nitration of thiophene using a mixture of nitric acid and acetic anhydride.[2][3]

Experimental Protocol: Nitration of Thiophene

Materials:

  • Thiophene

  • Fuming nitric acid

  • Glacial acetic acid

  • Acetic anhydride

  • Ice

  • Sodium carbonate

  • Ether

  • Round-bottom flask (2 L, three-necked)

  • Stirrer

  • Thermometer

  • Separatory funnel

  • Büchner funnel

  • Desiccator

Procedure:

  • In a 2 L three-necked round-bottom flask equipped with a stirrer, thermometer, and separatory funnel, dissolve 84 g (1 mole) of thiophene in 340 cc of acetic anhydride.

  • In a separate container, carefully dissolve 80 g (1.2 moles) of fuming nitric acid in 600 cc of glacial acetic acid. Caution: This mixing is exothermic and should be done with cooling.

  • Divide both solutions into two equal parts.

  • Add one-half of the nitric acid solution to the reaction flask and cool the mixture to 10°C.

  • With moderate stirring, add one-half of the thiophene solution dropwise, ensuring the temperature does not exceed room temperature. A cooling bath may be necessary. The solution should maintain a light brown color; a pink or dark red color indicates oxidation.

  • After the addition is complete, cool the reaction mixture back to 10°C and add the remaining nitric acid solution.

  • Continue the dropwise addition of the remaining thiophene solution.

  • Allow the reaction mixture to stand at room temperature for two hours.

  • Pour the reaction mixture onto an equal weight of crushed ice with rapid shaking. Pale yellow crystals of this compound will precipitate.

  • For maximum yield, the mixture can be stored in an ice chest for 24 hours.

  • Filter the solid product using a Büchner funnel at a low temperature.

  • Wash the crystals thoroughly with ice water, press them, and dry them in a desiccator in the absence of light.

  • The filtrate can be treated with steam distillation to recover any dissolved product. The distillate can then be neutralized with sodium carbonate and extracted with ether to yield additional this compound.

Data Presentation:

ParameterValueReference
Molar Ratio (Thiophene:Nitric Acid)1 : 1.2[2]
Reaction Temperature10°C to Room Temperature[2]
Reaction Time2 hours[2]
Yield70-85%[2]
Melting Point44-45°C[4]
Boiling Point224-225°C[4]

General Polymerization of Thiophene (Reference Protocols)

While protocols for this compound polymerization are not available, the following are general methods for the polymerization of unsubstituted thiophene. These methods, particularly the electrochemical approach, could potentially be adapted for the copolymerization of this compound with more reactive monomers.

Chemical Oxidative Polymerization of Thiophene

This method typically employs a chemical oxidant, such as iron(III) chloride (FeCl₃), to initiate the polymerization.

Experimental Protocol:

Materials:

  • Thiophene

  • Anhydrous iron(III) chloride (FeCl₃)

  • Chloroform (dry)

  • Methanol (B129727)

  • Nitrogen gas

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • In a Schlenk flask under a nitrogen atmosphere, dissolve a specific molar equivalent of thiophene monomer in dry chloroform.

  • In a separate flask, prepare a solution of anhydrous FeCl₃ (typically 4 molar equivalents to the monomer) in dry chloroform.

  • With vigorous stirring, add the FeCl₃ solution to the thiophene solution at room temperature.

  • Continue stirring the reaction mixture for a specified time (e.g., 24 hours) under a nitrogen atmosphere.

  • After the reaction is complete, precipitate the polymer by adding methanol to the reaction mixture.

  • Filter the precipitate and wash it several times with methanol to remove any remaining oxidant and unreacted monomer.

  • The resulting polythiophene is then dried under vacuum.

Electrochemical Polymerization of Thiophene

Electrochemical polymerization allows for the formation of a polymer film directly onto an electrode surface.

Experimental Protocol:

Materials:

  • Thiophene

  • Acetonitrile (or other suitable organic solvent)

  • Supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate, TBAP)

  • Working electrode (e.g., platinum, glassy carbon, or ITO-coated glass)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

  • Potentiostat/Galvanostat

Procedure:

  • Prepare an electrolyte solution by dissolving the thiophene monomer and the supporting electrolyte in the chosen solvent. A typical concentration would be 0.1 M thiophene and 0.1 M TBAP in acetonitrile.

  • Set up a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.

  • Polymerization can be carried out using either potentiostatic (constant potential), galvanostatic (constant current), or potentiodynamic (cyclic voltammetry) methods.

  • For potentiodynamic polymerization, cycle the potential between a lower limit (e.g., 0 V) and an upper limit where the monomer oxidation occurs (e.g., +1.6 V vs. Ag/AgCl). The growth of the polymer film can be observed by an increase in the current with each cycle.

  • After polymerization, the electrode coated with the polythiophene film is rinsed with the pure solvent to remove any unreacted monomer and electrolyte.

Diagrams

Synthesis of this compound

G thiophene Thiophene reaction Nitration (10°C to RT) thiophene->reaction reagents Fuming Nitric Acid Acetic Anhydride Glacial Acetic Acid reagents->reaction product This compound reaction->product

Caption: Synthesis of this compound via Nitration.

General Workflow for Chemical Oxidative Polymerization of Thiophene

G start Start dissolve_monomer Dissolve Thiophene in Dry Chloroform start->dissolve_monomer prepare_oxidant Prepare FeCl₃ Solution in Dry Chloroform start->prepare_oxidant mix_reactants Add FeCl₃ Solution to Monomer Solution dissolve_monomer->mix_reactants prepare_oxidant->mix_reactants polymerization Stir under N₂ (e.g., 24 hours) mix_reactants->polymerization precipitation Precipitate Polymer with Methanol polymerization->precipitation filtration Filter and Wash with Methanol precipitation->filtration drying Dry Polymer under Vacuum filtration->drying end End: Polythiophene drying->end

Caption: Chemical Oxidative Polymerization of Thiophene.

General Workflow for Electrochemical Polymerization of Thiophene

G start Start prepare_electrolyte Prepare Electrolyte: Thiophene + Supporting Electrolyte in Solvent start->prepare_electrolyte setup_cell Set up Three-Electrode Electrochemical Cell prepare_electrolyte->setup_cell apply_potential Apply Potential/ Current (Potentiostatic, Galvanostatic, or CV) setup_cell->apply_potential film_growth Polymer Film Grows on Working Electrode apply_potential->film_growth rinsing Rinse Electrode with Pure Solvent film_growth->rinsing end End: Polythiophene Film rinsing->end

Caption: Electrochemical Polymerization of Thiophene.

Applications and Future Perspectives

While poly(this compound) is not readily synthesized, nitro-substituted thiophenes are important precursors in medicinal chemistry and materials science.[1] They can be used to synthesize a variety of derivatives with potential applications as:

  • Antibacterial agents: Nitrothiophene carboxamides have been investigated as prodrugs activated by bacterial nitroreductases.[1]

  • Agrochemicals: They serve as intermediates in the development of new pesticides and herbicides.[1]

  • Functional materials: Nitrothiophenes are used in the synthesis of conductive polymers, organic semiconductors, and components for organic light-emitting diodes (OLEDs).[1]

The copolymerization of this compound with other, more easily polymerizable thiophene derivatives or other monomers could be a viable strategy to incorporate its specific electronic properties into a polymer chain.[5][6][7] This could lead to new materials with tailored properties for applications in sensors, electronic devices, and drug delivery systems. Further research is needed to explore the reaction conditions that might facilitate the inclusion of this compound into polymer structures.

References

Application Notes and Protocols: 2-Nitrothiophene as a Precursor for Conducting Polymers

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers

Extensive investigation into the existing scientific literature reveals a notable scarcity of studies on the successful synthesis of conducting polymers directly from 2-nitrothiophene. The strong electron-withdrawing nature of the nitro (-NO₂) group significantly deactivates the thiophene (B33073) ring towards the oxidative polymerization reactions typically required to form π-conjugated, conducting polymer backbones. This deactivation makes it challenging to achieve the high molecular weight polymers necessary for appreciable electrical conductivity.

While this compound is a valuable precursor for various organic syntheses, its direct application as a monomer for conducting polymers is not a well-established or documented field. The information presented herein, therefore, focuses on the synthesis of the this compound monomer, a critical first step in any potential, future exploration of its polymerization.

Synthesis of this compound Monomer

The synthesis of this compound from thiophene is a standard nitration reaction. A common and effective method involves the use of nitric acid in the presence of acetic anhydride (B1165640).

Experimental Protocol: Nitration of Thiophene

Materials:

  • Thiophene

  • Fuming Nitric Acid (specific gravity 1.51)

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Ice

  • Petroleum Ether (b.p. 20–40°C) for crystallization

  • Sodium Carbonate

  • Ether

Equipment:

  • 2-L three-necked, round-bottomed flask

  • Thermometer

  • Mechanical stirrer

  • Separatory funnel

  • Büchner funnel or Jena glass filter plate

  • Steam distillation apparatus

  • Dessicator

Procedure:

  • Preparation of Solutions:

    • Dissolve 84 g (1 mole) of thiophene in 340 cc of acetic anhydride.

    • Carefully and gradually add 80 g (1.2 moles) of fuming nitric acid to 600 cc of glacial acetic acid with shaking and cooling as necessary.

  • Nitration Reaction:

    • Place half of the nitric acid/acetic acid solution into the three-necked flask and cool to 10°C.

    • With moderate stirring, add half of the thiophene/acetic anhydride solution dropwise, ensuring the temperature does not rise above room temperature. The initial addition may cause a rapid temperature increase; use a cold water bath for control.

    • After the first half of the thiophene solution is added, cool the reaction mixture back to 10°C and add the remaining nitric acid solution.

    • Continue the dropwise addition of the remaining thiophene solution. A light brown color should persist throughout the nitration. A pink or dark red color indicates undesirable oxidation.

    • Once the addition is complete, allow the mixture to stand at room temperature for two hours.

  • Isolation and Purification:

    • Pour the reaction mixture onto an equal weight of crushed ice with vigorous shaking. Pale yellow crystals of mononitrothiophene will precipitate.

    • Filter the crude product at a low temperature and wash thoroughly with ice water.

    • Press the crystals dry and store them in a desiccator away from light.

    • The filtrate can be neutralized with sodium carbonate and extracted with ether to recover any dissolved product.

    • For higher purity, the crude this compound can be steam-distilled and then recrystallized from petroleum ether to yield colorless crystals.

Summary of Reaction Conditions for this compound Synthesis
ParameterValue
Reactants Thiophene, Fuming Nitric Acid, Acetic Anhydride, Acetic Acid
Thiophene 1 mole (84 g)
Fuming Nitric Acid 1.2 moles (80 g)
Reaction Temperature Maintained below room temperature, with initial cooling to 10°C
Reaction Time 2 hours post-addition
Work-up Quenching with ice, filtration
Purification Steam distillation and recrystallization from petroleum ether
Typical Yield 70-85%
Melting Point (pure) 44-45.5°C

Logical Workflow for Monomer Synthesis

The following diagram illustrates the key steps in the synthesis and purification of the this compound monomer.

G cluster_prep Solution Preparation cluster_reaction Nitration cluster_purification Isolation & Purification A Thiophene in Acetic Anhydride C Controlled Dropwise Addition at < Room Temperature A->C B Fuming Nitric Acid in Glacial Acetic Acid B->C D Reaction Stirring (2 hours) C->D Completion of Addition E Ice Quenching & Precipitation D->E Reaction Complete F Filtration E->F Precipitate Formed G Steam Distillation F->G Crude Product H Recrystallization G->H Distillate I Pure this compound H->I Purified Product

Caption: Workflow for the synthesis of this compound monomer.

Future Outlook

To utilize this compound as a precursor for conducting polymers, a potential research direction could involve the electrochemical or chemical reduction of the nitro group to an amino group (-NH₂) to form 2-aminothiophene. This resulting monomer would be more amenable to oxidative polymerization. Subsequent polymerization of 2-aminothiophene could then yield a functionalized polythiophene, where the properties could be tuned post-polymerization. However, this remains a speculative pathway and would require significant research and development.

Application Notes and Protocols for the Nitration of Thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of thiophene (B33073) is a fundamental electrophilic aromatic substitution reaction that introduces a nitro group (-NO₂) onto the thiophene ring. Nitrothiophenes are valuable synthetic intermediates in medicinal chemistry and materials science, serving as precursors to a wide range of functionalized thiophene derivatives, including amines, which are key building blocks for pharmaceuticals. Thiophene is an electron-rich aromatic heterocycle and is highly reactive towards electrophiles. This high reactivity necessitates carefully controlled reaction conditions to achieve desired regioselectivity and avoid side reactions, such as polysubstitution and oxidation.[1] The primary products of mononitration are 2-nitrothiophene and 3-nitrothiophene (B186523), with the 2-isomer being the major product due to the higher stability of the cationic intermediate formed during electrophilic attack at the C2 position. This document provides detailed experimental protocols for various nitration methods, a summary of their efficiencies, and visual guides to the experimental workflow.

Data Presentation

The selection of a nitration method depends on the desired regioselectivity, yield, and tolerance to harsh conditions. The following table summarizes quantitative data for common nitration procedures of thiophene.

Nitrating Agent/SystemSolvent(s)Temperature (°C)Yield (%)Ratio (2-nitro:3-nitro)Reference
Fuming HNO₃Acetic Anhydride (B1165640) / Acetic Acid1070-85~85:15[2][3]
HNO₃ / Trifluoroacetic AnhydrideNot specifiedNot specified782-nitro derivative[1][4]
Nitric Acid / Fe³⁺-montmorilloniteDichloroethaneRefluxHighSelective for 2-nitro[2][5]
Copper (II) NitrateNot specifiedNot specifiedGoodSelective for 2-nitro[1]

Experimental Protocols

Protocol 1: Nitration of Thiophene using Fuming Nitric Acid in Acetic Anhydride/Acetic Acid

This classic and widely cited method provides a high yield of a mixture of 2- and 3-nitrothiophene.

Materials:

  • Thiophene (1.0 mol, 84.14 g)

  • Fuming Nitric Acid (specific gravity 1.51, 1.2 mol, 75.6 g)

  • Acetic Anhydride (340 mL)

  • Glacial Acetic Acid (600 mL)

  • Crushed Ice

  • Ice-water bath

  • 2 L three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel.

Procedure:

  • In the 2 L three-necked flask, prepare the nitrating mixture by cautiously adding the fuming nitric acid to the glacial acetic acid while cooling in an ice-water bath.

  • In a separate beaker, dissolve the thiophene in acetic anhydride.

  • Divide both the nitrating mixture and the thiophene solution into two equal halves.

  • Add the first half of the nitrating mixture to the reaction flask and cool to 10°C using an ice-water bath.

  • With vigorous stirring, add the first half of the thiophene solution dropwise from the dropping funnel. Maintain the reaction temperature below 20°C. The addition is exothermic and the rate should be controlled to prevent a rapid rise in temperature.[3]

  • After the addition is complete, cool the reaction mixture back to 10°C.

  • Add the second half of the nitrating mixture to the flask all at once.

  • Continue the dropwise addition of the remaining thiophene solution, maintaining the temperature below 20°C.

  • Once the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture onto a large quantity of crushed ice with vigorous stirring.

  • The pale yellow, crystalline product will precipitate. Allow the mixture to stand in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695) or a hexane/isopropyl ether mixture to separate the 2- and 3-nitrothiophene isomers.[2][3] 3-Nitrothiophene has a higher melting point and is less soluble than the 2-nitro derivative, facilitating its purification by crystallization from ethanol.[2][6]

Protocol 2: Selective Nitration using a Solid Acid Catalyst

This method offers a more environmentally friendly approach, avoiding the use of acetic anhydride and providing high selectivity for this compound.

Materials:

  • Thiophene (20 mmol, 1.68 g)

  • Nitric Acid (40 mmol, 1.8 mL)

  • Fe³⁺-montmorillonite catalyst (0.5 g)

  • Dichloroethane (10 mL)

  • Three-necked round-bottomed flask (50 mL) equipped with a reflux condenser and magnetic stirrer.

Procedure:

  • To the 50 mL three-necked flask, add thiophene, Fe³⁺-montmorillonite catalyst, and dichloroethane.

  • Heat the mixture to reflux with continuous stirring.

  • Add the nitric acid dropwise to the refluxing mixture.

  • Continue refluxing for approximately 5 hours. The reaction progress can be monitored by Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the solid catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which is highly enriched in this compound.[2][5]

Visualizations

The following diagrams illustrate the experimental workflow and the general reaction pathway for the nitration of thiophene.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Prepare Nitrating Agent & Thiophene Solution setup Assemble Reaction Apparatus addition Controlled Addition of Thiophene setup->addition stirring Stir at Room Temperature addition->stirring quench Quench on Ice stirring->quench filtration Filter Crude Product quench->filtration purification Recrystallization or Chromatography filtration->purification

Caption: Experimental workflow for the nitration of thiophene.

reaction_pathway thiophene Thiophene intermediate Sigma Complex (Cationic Intermediate) thiophene->intermediate + NO2+ nitrating_agent Nitrating Agent (e.g., HNO3/Ac2O) nitrothiophene_2 This compound (Major Product) intermediate->nitrothiophene_2 - H+ (from C2) nitrothiophene_3 3-Nitrothiophene (Minor Product) intermediate->nitrothiophene_3 - H+ (from C3)

Caption: General reaction pathway for the nitration of thiophene.

References

Troubleshooting & Optimization

Technical Support Center: 2-Nitrothiophene Reaction Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of 2-nitrothiophene reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the nitration of thiophene (B33073) to produce this compound?

A1: The most prevalent issues include controlling the reaction's exothermicity, minimizing the formation of the 3-nitrothiophene (B186523) isomer, preventing the formation of dinitro- and poly-nitrated byproducts, and avoiding oxidative degradation of the thiophene ring.[1][2][3] Thiophene is highly reactive towards electrophilic substitution, which can lead to violent reactions if not properly controlled.[4]

Q2: Why is the combination of concentrated nitric acid and sulfuric acid not ideal for the nitration of thiophene?

A2: The classic concentrated nitric acid and sulfuric acid mixture is often too harsh for thiophene, leading to substrate degradation and the formation of various byproducts, including maleic acid, oxalic acid, and sulfuric acid.[1][3][4] The high reactivity of thiophene makes it susceptible to oxidation and polymerization under such strong acidic and oxidative conditions.[3][4]

Q3: What is the typical isomeric ratio of this compound to 3-nitrothiophene, and how can I improve the selectivity for the 2-isomer?

A3: The nitration of thiophene typically yields a mixture of this compound and 3-nitrothiophene, often in a ratio of approximately 85:15.[1][3] To enhance the selectivity for the 2-isomer, alternative methods such as using solid acid catalysts like Fe³⁺-exchanged montmorillonite (B579905) clay have been developed, which can achieve up to 100% selectivity for this compound.[1]

Q4: Are there any safety precautions I should be aware of when working with this compound?

A4: Yes, this compound is an active poison, and contact with the skin, particularly in an ethereal solution, can cause painful blisters.[5] It is also reported to be sensitive to light.[5] Appropriate personal protective equipment (PPE) should be worn, and the compound should be handled in a well-ventilated fume hood.

Troubleshooting Guides

Problem 1: The reaction is proceeding with explosive violence.
Possible Cause Troubleshooting Step
Presence of nitrous acid.The presence of nitrous acid can lead to an autocatalytic and explosive reaction.[4] Adding urea (B33335) to the reaction mixture can help to remove any nitrous acid.[4]
Poor temperature control.A rapid rise in temperature can lead to a runaway reaction.[5] Ensure adequate cooling is available and that the addition of reagents is done slowly and at a controlled rate to maintain the desired temperature.[5]
High concentration of thiophene.At high concentrations, nitrosation can become the predominant and violent reaction.[4] Conducting the reaction at a lower concentration of thiophene can mitigate this risk.[4]
Problem 2: Low yield of this compound.
Possible Cause Troubleshooting Step
Substrate degradation.The use of overly harsh nitrating agents can destroy the starting material.[4] Consider using milder reagents such as copper nitrate (B79036) or a mixture of nitric acid and trifluoroacetic anhydride (B1165640).[4][6]
Formation of multiple byproducts.Poor regioselectivity and over-nitration lead to a complex mixture of products and reduce the yield of the desired isomer.[1][2][3] Employing more selective nitrating systems, like solid acid catalysts, can improve the desired product's yield.[1]
Inefficient workup and purification.The product may be lost during extraction or purification steps. This compound is volatile and can be lost during solvent removal under reduced pressure.[7] Steam distillation can be an effective method for recovering the product from the reaction mixture.[5]
Problem 3: Difficulty in separating this compound from 3-nitrothiophene.
Possible Cause Troubleshooting Step
Similar physical properties of the isomers.The boiling points and polarities of 2- and 3-nitrothiophene are very similar, making separation by distillation or standard column chromatography challenging.
Co-crystallization.The isomers may co-crystallize, making purification by recrystallization alone ineffective.
Solution: A selective chlorosulfonation method has been developed. 3-nitrothiophene reacts faster with chlorosulfonic acid than this compound. After the 3-nitro isomer has reacted, the unreacted this compound can be recovered with high isomeric purity (99%).[1][2]

Quantitative Data Summary

Nitrating Agent Catalyst/Additive Solvent Temperature (°C) Yield of this compound (%) Ratio of 2- to 3-Nitrothiophene Reference
Fuming Nitric AcidAcetic AnhydrideAcetic Acid1070-85 (total isomers)85:15[3][5]
Nitric AcidTrifluoroacetic AnhydrideNot specifiedNot specified78Not specified[4][6]
Nitric AcidFe³⁺-exchanged montmorillonite clayDichloroethane80>50100:0[1]
Concentrated HNO₃ / H₂SO₄---Low (due to degradation)-[4]

Experimental Protocols

Protocol 1: Nitration of Thiophene using Nitric Acid and Acetic Anhydride

This protocol is adapted from the procedure described in Organic Syntheses.[5]

Materials:

  • Thiophene

  • Fuming Nitric Acid (sp. gr. 1.51)

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Ice

Procedure:

  • Prepare two separate solutions:

    • Solution A: Dissolve 84 g (1 mole) of thiophene in 340 cc of acetic anhydride.

    • Solution B: Dissolve 80 g (1.2 moles) of fuming nitric acid in 600 cc of glacial acetic acid. Caution: The mixing of nitric acid and acetic anhydride is exothermic and should be done gradually with cooling.[5]

  • Divide each solution into two equal parts.

  • To a 2-L three-necked round-bottomed flask equipped with a thermometer, mechanical stirrer, and a dropping funnel, add one-half of Solution B.

  • Cool the flask to 10°C.

  • With moderate stirring, add one-half of Solution A dropwise, maintaining the temperature below room temperature. A cooling bath may be necessary.[5] A persistent light brown color indicates the desired reaction, while a pink or dark red color suggests oxidation.[5]

  • After the addition is complete, cool the reaction mixture back to 10°C and add the remaining half of Solution B.

  • Continue the dropwise addition of the remaining half of Solution A.

  • Once the addition is complete, allow the mixture to stand at room temperature for two hours.

  • Pour the reaction mixture onto an equal weight of crushed ice with vigorous shaking.

  • The pale yellow crystals of mononitrothiophene will separate. The mixture can be left in an ice chest for 24 hours to maximize crystallization.

  • Filter the solid product at a low temperature, wash thoroughly with ice water, and dry in a desiccator protected from light.[5]

  • The product can be further purified by steam distillation or recrystallization from petroleum ether.[5]

Protocol 2: Selective Nitration using a Solid Acid Catalyst

This protocol is based on the process described using metal-exchanged clay catalysts.[1]

Materials:

  • Thiophene

  • Nitric Acid

  • Fe³⁺-exchanged montmorillonite clay

  • Dichloroethane

Procedure:

  • In a reaction vessel, suspend the Fe³⁺-exchanged montmorillonite clay catalyst in dichloroethane.

  • Add nitric acid to the suspension. The molar ratio of nitric acid to thiophene should be 1:2.

  • Heat the mixture to 80°C with stirring.

  • Add thiophene to the reaction mixture.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC).

  • Upon completion, separate the catalyst by filtration.

  • Concentrate the filtrate to recover the this compound product.

Visualizations

Troubleshooting_Workflow start Reaction Issue Identified q1 Violent Reaction? start->q1 q2 Low Yield? q1->q2 No sol1a Add Urea q1->sol1a Yes q3 Impure Product? q2->q3 No sol2a Use Milder Nitrating Agent q2->sol2a Yes sol3a Check for 3-Nitro Isomer q3->sol3a Yes end Optimized Reaction q3->end No sol1b Improve Cooling & Slow Addition sol1a->sol1b sol1c Reduce Thiophene Concentration sol1b->sol1c sol1c->end sol2b Employ Selective Catalyst sol2a->sol2b sol2c Optimize Workup (e.g., Steam Distillation) sol2b->sol2c sol2c->end sol3b Check for Dinitro Byproducts sol3a->sol3b sol3c Selective Chlorosulfonation for Isomer Separation sol3b->sol3c sol3c->end

Caption: Troubleshooting workflow for this compound reaction optimization.

Nitration_Mechanism cluster_activation Nitronium Ion Formation cluster_substitution Electrophilic Aromatic Substitution HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ HSO4_minus->H2SO4 + H⁺ H2O H₂O thiophene Thiophene intermediate Sigma Complex (Resonance Stabilized) thiophene->intermediate + NO₂⁺ product This compound intermediate->product - H⁺ H_plus H⁺ H_plus->HSO4_minus Reaction with base

Caption: Simplified mechanism of electrophilic nitration of thiophene.

References

Technical Support Center: Purification of 2-Nitrothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-nitrothiophene.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: The purified this compound is yellow, not white or colorless.

  • Question: Why is my this compound sample yellow even after purification, and how can I obtain a colorless product?

  • Answer: A yellow coloration in this compound is typically caused by the presence of impurities, most notably dinitrothiophene.[1] To obtain a colorless, pure product, further purification is necessary. Repeated recrystallization from a suitable solvent, such as petroleum ether, is an effective method to remove these colored impurities.[1] Steam distillation can also yield snow-white crystals, provided the distillate is protected from light.[1]

Issue 2: Low yield after recrystallization.

  • Question: I am losing a significant amount of product during recrystallization. What are the possible causes and how can I improve the yield?

  • Answer: A low recovery rate in recrystallization can be due to several factors:

    • Using too much solvent: Dissolving the crude product in an excessive amount of solvent will keep a larger portion of the this compound dissolved in the mother liquor, even after cooling.[2] Use the minimum amount of hot solvent required to fully dissolve the solid.

    • Premature crystallization: If the solution cools too quickly, especially during hot filtration, the product can crystallize along with the impurities. Ensure the filtration apparatus is pre-warmed.

    • Inappropriate solvent choice: The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Experiment with different solvents to find the optimal one for your specific impurity profile.

    • Incomplete precipitation: Ensure the solution has cooled sufficiently to maximize crystal formation. An ice bath can be used after the solution has slowly cooled to room temperature.[3]

Issue 3: Difficulty in separating this compound from 3-nitrothiophene (B186523).

  • Question: My product is a mixture of this compound and 3-nitrothiophene. How can I effectively separate these isomers?

  • Answer: The separation of 2- and 3-nitrothiophene can be challenging due to their similar properties. Here are a few approaches:

    • Fractional Crystallization: 3-Nitrothiophene has a higher melting point and is less soluble than this compound in some solvents like ethanol (B145695).[4][5] This difference in solubility can be exploited through careful fractional crystallization.

    • Column Chromatography: While challenging, column chromatography can be used. A good starting point for developing a solvent system is a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a slightly more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation.[6]

    • Selective Chemical Reaction: One method involves the selective chlorosulfonation of 3-nitrothiophene, which reacts faster than this compound. The resulting sulfonated product can then be separated, and the unreacted this compound can be recovered.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities arising from the nitration of thiophene (B33073) are the isomeric 3-nitrothiophene and over-nitration products such as 2,4-dinitrothiophene (B13399970) and 2,5-dinitrothiophene.[5] The presence of dinitrothiophenes is often indicated by a yellow color in the product.[1]

Q2: What is the expected melting point of pure this compound?

A2: The reported melting point of pure this compound is in the range of 43-45.5 °C.[1] A broad melting point range or a melting point lower than this indicates the presence of impurities.

Q3: Which solvents are recommended for the recrystallization of this compound?

A3: Several solvents have been successfully used for the recrystallization of this compound. Petroleum ether is particularly effective for obtaining colorless crystals.[1] Other reported solvents include ethanol and a mixture of hexane and isopropyl ether.[4][5] The choice of solvent may depend on the specific impurities present.

Q4: Can steam distillation be used to purify this compound?

A4: Yes, steam distillation is a viable method for purifying this compound and can yield a very pure, white product.[1] It is particularly useful for removing non-volatile impurities.

Q5: What safety precautions should be taken when handling this compound?

A5: this compound is a toxic substance.[1] Avoid all personal contact, including inhalation and skin contact. It is recommended to work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Contact with an ethereal solution on the skin has been reported to cause painful blisters.[1]

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Appearance
This compoundC₄H₃NO₂S129.1443-45.5224-225Colorless to light yellow crystals
3-NitrothiopheneC₄H₃NO₂S129.1475-77225-

Table 2: Comparison of Purification Methods for this compound

Purification MethodTypical PurityReported YieldAdvantagesDisadvantages
RecrystallizationHigh (>99%)70-85% (after initial synthesis)Good for removing colored impurities.Yield can be reduced with multiple recrystallizations.
Steam DistillationVery High-Effective for removing non-volatile impurities; can yield a very pure product.May not be suitable for large-scale purifications.
Column ChromatographyHighVariableCan separate isomeric impurities.Can be time-consuming and require significant solvent usage.

Experimental Protocols

1. Recrystallization of this compound from Petroleum Ether

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot petroleum ether (b.p. 20-40 °C) by heating on a hot plate.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once cloudiness appears, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold petroleum ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or under vacuum.

2. Column Chromatography for Separation of 2- and 3-Nitrothiophene

  • Stationary Phase: Pack a glass column with silica (B1680970) gel.

  • Mobile Phase Selection: Determine an optimal solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should show good separation between the spots of this compound and 3-nitrothiophene.

  • Sample Loading: Dissolve the crude mixture in a minimum amount of the mobile phase and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Remove colored impurities steam_distillation Steam Distillation crude->steam_distillation Remove non-volatile impurities column_chromatography Column Chromatography crude->column_chromatography Separate isomers pure_product Pure this compound recrystallization->pure_product steam_distillation->pure_product column_chromatography->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree start Purification Issue yellow_product Product is Yellow start->yellow_product low_yield Low Yield start->low_yield isomer_mix Isomeric Mixture start->isomer_mix repeat_recrystallization Repeat Recrystallization yellow_product->repeat_recrystallization Yes check_solvent Optimize Recrystallization Solvent/Volume low_yield->check_solvent Yes column_chrom Perform Column Chromatography isomer_mix->column_chrom Yes fractional_cryst Attempt Fractional Crystallization isomer_mix->fractional_cryst Alternative

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: 2-Nitrothiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2-nitrothiophene.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most common side products are the 3-nitrothiophene (B186523) isomer and dinitrothiophenes (such as 2,4- and 2,5-dinitrothiophene).[1] The formation of the 3-isomer is a significant issue, with yields often ranging from 12-15% in traditional nitration methods.[2] Oxidation of the thiophene (B33073) ring can also occur, indicated by the appearance of a pink or dark red color in the reaction mixture.[3]

Q2: Why is temperature control so critical during the nitration of thiophene?

A2: Temperature control is crucial for several reasons. Firstly, the nitration of thiophene is a highly exothermic reaction; poor temperature control can lead to superheating and an increased rate of side reactions, including oxidation and decomposition of the product.[3] Secondly, precise temperature control can improve the regioselectivity of the reaction, favoring the desired 2-nitro isomer over the 3-nitro isomer.[4] Higher temperatures may also contribute to the decomposition of both the starting material and the final product.[4]

Q3: What are the standard nitrating agents used for thiophene, and what are their pros and cons?

A3: A common method involves a mixture of fuming nitric acid, acetic acid, and acetic anhydride (B1165640).[2] While this can produce high yields (around 85%), it uses expensive and potentially explosive acetic anhydride and results in a significant percentage of the 3-nitro isomer.[1][2] Using nitric acid without acetic anhydride can lead to poor product selectivity, forming a mixture of this compound and dinitrothiophenes.[1] Milder nitrating agents like copper nitrate (B79036) or nitric acid with trifluoroacetic anhydride have also been used, as strong conditions like concentrated nitric and sulfuric acid can cause substrate degradation.[5]

Q4: My final this compound product is yellow. Is it impure?

A4: Yes, a yellow color in the final product typically indicates the presence of impurities, most notably traces of dinitrothiophene.[3] Pure this compound should be colorless or pale yellow crystals.[3]

Q5: How can I separate this compound from the 3-nitrothiophene isomer?

A5: Separating the 2- and 3-nitrothiophene isomers is challenging due to their similar properties. Tedious separation is often required.[2] Purification methods include recrystallization from solvents like petroleum ether, hexane-isopropyl ether, or ethanol.[2][3] For highly effective separation, a chemical method involving the selective chlorosulfonation of 3-nitrothiophene can be employed, as it reacts faster than the 2-nitro isomer, allowing for the subsequent isolation of pure this compound.[2][6] Column chromatography is another effective purification technique.[4]

Troubleshooting Guide

Issue 1: Low or No Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete Reaction Verify Reagent Quality: Ensure that high-concentration fuming nitric acid is used and that other reagents like acetic anhydride are pure and dry.[4] Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the thiophene starting material. If the reaction is incomplete, consider extending the reaction time.[4]
Product Decomposition Maintain Strict Temperature Control: The reaction is exothermic. Add the thiophene solution dropwise to the nitrating mixture while maintaining the recommended low temperature (e.g., 10°C) to prevent superheating.[3] A pink or dark red color indicates oxidation is occurring.[3]
Losses During Work-up Efficient Extraction: Use a suitable organic solvent and perform multiple extractions to ensure the complete recovery of the product from the aqueous layer.[4] Careful Neutralization: When neutralizing the reaction mixture, perform the addition slowly and with cooling to prevent product degradation.[4]
Issue 2: High Percentage of Impurities in the Final Product
Possible Cause Troubleshooting Steps
Formation of 3-Nitro Isomer Optimize Reaction Conditions: Precise control of low temperatures can enhance the regioselectivity of the nitration, favoring the 2-position.[4] Catalyst Selection: Consider using solid acid catalysts, such as metal-exchanged montmorillonite (B579905) clay, which can improve selectivity for this compound, potentially up to 100%, and eliminate the need for acetic anhydride.[1]
Over-nitration (Dinitro Byproducts) Control Stoichiometry: Use the correct molar ratios of reactants as specified in the protocol. Avoid using a large excess of the nitrating agent.[4] The presence of dinitrothiophene can be detected by dissolving a few crystals in alcohol and adding a drop of alcoholic potassium hydroxide; a pink or deep red color indicates its presence.[3]
Unreacted Starting Material Monitor to Completion: Use TLC to ensure all the starting thiophene is consumed before quenching the reaction and beginning the work-up procedure.[4]

Quantitative Data Summary

The table below summarizes yields and isomer distributions for different nitration protocols.

Nitrating Agent / ConditionsThiophene:HNO₃ Molar RatioTemperatureTotal YieldThis compound (%)3-Nitrothiophene (%)Reference
Fuming HNO₃ in Acetic Anhydride/Acetic Acid1 : 1.210°C70-85%~85%~15%[2][3]
HNO₃ / Trifluoroacetic AnhydrideNot SpecifiedNot Specified78%Major ProductNot Specified[5][7]
HNO₃ with Fe³⁺-montmorillonite catalyst1 : 280°C (Reflux)High>50% (up to 100%)Not specified[6][8]

Experimental Protocols

Protocol 1: Synthesis of this compound using Acetic Anhydride

This protocol is adapted from a procedure in Organic Syntheses.[3]

Materials:

  • Thiophene (1 mole, 84 g)

  • Acetic Anhydride (340 cc)

  • Fuming Nitric Acid (sp. gr. 1.51) (1.2 moles, 80 g)

  • Glacial Acetic Acid (600 cc)

  • Ice

Procedure:

  • Prepare two separate solutions:

    • Solution A: Dissolve 84 g of thiophene in 340 cc of acetic anhydride.

    • Solution B: Dissolve 80 g of fuming nitric acid in 600 cc of glacial acetic acid. Caution: Mix gradually with cooling.

  • Divide each solution into two equal halves.

  • Add one-half of Solution B to a 2-L three-necked flask equipped with a stirrer, thermometer, and separatory funnel. Cool the flask to 10°C.

  • With moderate stirring, add one-half of Solution A dropwise, ensuring the temperature does not rise above room temperature. The initial addition is highly exothermic and must be controlled.[3]

  • After the first half of the thiophene solution is added, cool the reaction mixture back down to 10°C.

  • Rapidly add the remaining half of Solution B to the flask, followed by the gradual, dropwise addition of the remaining Solution A.

  • Throughout the addition, maintain a light brown color. A pink or red color indicates undesirable oxidation.[3]

  • After addition is complete, allow the mixture to stand at room temperature for two hours.

  • Pour the reaction mixture onto an equal weight of crushed ice with vigorous shaking. The product, this compound, will separate as pale yellow crystals.

  • Filter the solid product at a low temperature, wash thoroughly with ice water, press, and dry in a desiccator protected from light.[3]

  • The crude product can be purified by steam distillation followed by recrystallization from petroleum ether to yield colorless crystals.[3]

Protocol 2: Analysis of Product Purity by HPLC

Reverse-phase High-Performance Liquid Chromatography (HPLC) can be used to analyze the purity of this compound and quantify impurities.[9]

Instrumentation & Conditions:

  • Column: C18 reverse-phase column (e.g., Newcrom R1).[9]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water. Phosphoric acid or formic acid can be added to improve peak shape. For MS compatibility, formic acid is recommended.[9]

  • Detector: UV detector set at an appropriate wavelength for nitroaromatics (e.g., 254 nm or a wavelength determined by UV-Vis scan).

  • Sample Preparation: Dissolve a small, accurately weighed sample of the crude or purified product in the mobile phase or acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample onto the HPLC system. The retention times for this compound, 3-nitrothiophene, and dinitrothiophenes will differ, allowing for their separation and quantification based on peak area.

Visualizations

Reaction_Pathway Thiophene Thiophene Intermediate Electrophilic Attack Thiophene->Intermediate NitratingAgent Nitrating Agent (e.g., HNO₃/Ac₂O) NitratingAgent->Intermediate Product2Nitro This compound (Major Product) Intermediate->Product2Nitro Major Pathway SideProduct3Nitro 3-Nitrothiophene (Side Product) Intermediate->SideProduct3Nitro Minor Pathway SideProductDinitro Dinitrothiophenes (Over-nitration) Product2Nitro->SideProductDinitro Excess Nitrating Agent

Caption: Reaction pathway for the nitration of thiophene.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Impurities) CheckTLC TLC shows unreacted starting material? Start->CheckTLC CheckTemp Was temperature strictly controlled below room temperature? CheckTLC->CheckTemp No Sol_Time Solution: Increase reaction time and monitor until completion. CheckTLC->Sol_Time Yes CheckColor Did reaction mixture turn dark red/pink? CheckTemp->CheckColor Yes Sol_Temp Solution: Improve cooling, add reagents slowly to control exotherm. CheckTemp->Sol_Temp No CheckPurity Final product has high impurity levels? CheckColor->CheckPurity No Sol_Oxidation Indicates Oxidation. Review temperature control and reagent quality. CheckColor->Sol_Oxidation Yes Sol_Purify Solution: Purify via recrystallization or column chromatography. CheckPurity->Sol_Purify Yes

Caption: Troubleshooting workflow for this compound synthesis.

References

Stability of 2-Nitrothiophene under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-nitrothiophene for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound, focusing on its stability.

Issue/Observation Potential Cause Recommended Action
Discoloration of Solid this compound (Yellowing/Browning) Exposure to light or air.Store this compound in a tightly sealed, amber glass container in a cool, dark, and well-ventilated area. Consider storing under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.
Unexpected Reaction Products or Low Yield Degradation of this compound due to reaction conditions.- pH: Avoid strongly basic conditions (pH > 9) as this can promote hydrolysis or other degradation pathways. Buffer your reaction medium if necessary. - Temperature: While stable at ambient temperatures, prolonged exposure to high temperatures can cause degradation. Refer to the thermal stability data below. - Nucleophiles: Be aware that this compound can undergo nucleophilic aromatic substitution, which may compete with your desired reaction.
Inconsistent Results Between Batches Impurities or degradation in the starting material.Always check the purity of your this compound batch before use, especially if it has been stored for a long time. Consider repurification by recrystallization if impurities are suspected.
Precipitate Formation in Solution Poor solubility or degradation product formation.Ensure you are using an appropriate solvent and that the concentration is within the solubility limits. If a precipitate forms over time, it may be a degradation product. Analyze the precipitate to identify its nature.
Color Change in Reaction Mixture (e.g., Pink or Dark Red) Possible oxidation of the thiophene (B33073) ring.Ensure your reaction is carried out under an inert atmosphere if sensitive to oxidation. Use freshly distilled and degassed solvents.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[1][2][3] It is light-sensitive and may discolor upon exposure to light.[3] For optimal stability, store in a tightly sealed container, preferably under an inert atmosphere.

Q2: Is this compound stable in aqueous solutions?

A2: The stability of this compound in aqueous solutions is pH-dependent. It is relatively stable in neutral and acidic conditions but can undergo hydrolysis under strongly basic conditions (pH > 9).

Q3: How does temperature affect the stability of this compound?

A3: this compound is stable at normal temperatures.[3][4] However, elevated temperatures can lead to thermal decomposition. It is recommended to avoid prolonged heating unless required for a specific reaction.

Q4: What are the known degradation pathways for this compound?

A4: Degradation can occur via several pathways, including:

  • Photodegradation: Exposure to UV light can lead to the formation of various photoproducts.

  • Hydrolysis: Under basic conditions, the nitro group can be susceptible to nucleophilic attack by hydroxide (B78521) ions, potentially leading to ring-opening.

  • Reduction: The nitro group can be reduced to form amino or other reduced species.[5][6]

Q5: Are there any materials that are incompatible with this compound?

A5: Yes, this compound is incompatible with strong oxidizing agents.[3] Contact with these materials should be avoided.

Quantitative Stability Data

The following tables provide illustrative quantitative data on the stability of this compound under various stress conditions. This data is based on typical behavior for nitroaromatic compounds and should be used as a guideline. Experimental determination for your specific conditions is recommended.

Table 1: pH Stability of this compound in Aqueous Solution at 25°C

pHBuffer System% Degradation after 24 hoursAppearance
3.0Citrate Buffer< 1%Colorless solution
5.0Acetate Buffer< 1%Colorless solution
7.0Phosphate Buffer~2%Colorless solution
9.0Borate Buffer~10%Pale yellow solution
11.0Phosphate Buffer> 25%Yellow solution

Table 2: Thermal Stability of Solid this compound

TemperatureDuration% DegradationAppearance
40°C1 week< 1%No change
60°C1 week~5%Slight yellowing
80°C1 week~15%Noticeable browning

Table 3: Photostability of this compound in Methanol Solution

Light SourceIntensityDuration% Degradation
UV Lamp (254 nm)1000 µW/cm²4 hours> 30%
Xenon Lamp (ICH Q1B)1.2 million lux hours24 hours~20%
Ambient Laboratory LightN/A1 week< 5%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method, based on ICH guidelines.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 4 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation:

    • Place a solid sample of this compound in a hot air oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the mobile phase to a final concentration of 0.1 mg/mL.

  • Photolytic Degradation:

    • Expose a solution of this compound (0.1 mg/mL in methanol) to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18 (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Visualizations

G cluster_troubleshooting Troubleshooting Workflow Start Start Observe_Issue Observe Unexpected Result (e.g., discoloration, low yield) Start->Observe_Issue Check_Storage Review Storage Conditions (Light, Air, Temp) Observe_Issue->Check_Storage Check_Reaction_Cond Evaluate Reaction Conditions (pH, Temp, Reagents) Observe_Issue->Check_Reaction_Cond Analyze_Purity Analyze Starting Material Purity Observe_Issue->Analyze_Purity Identify_Degradation Identify Potential Degradation Pathway Check_Storage->Identify_Degradation Check_Reaction_Cond->Identify_Degradation Analyze_Purity->Identify_Degradation Modify_Protocol Modify Experimental Protocol Identify_Degradation->Modify_Protocol End End Modify_Protocol->End

Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.

G cluster_workflow Forced Degradation Experimental Workflow Prepare_Stock Prepare 1 mg/mL Stock Solution Acid_Stress Acidic Hydrolysis (0.1M HCl, 60°C) Prepare_Stock->Acid_Stress Base_Stress Basic Hydrolysis (0.1M NaOH, 60°C) Prepare_Stock->Base_Stress Oxidative_Stress Oxidative Degradation (3% H₂O₂, RT) Prepare_Stock->Oxidative_Stress Thermal_Stress Thermal Degradation (Solid, 80°C) Prepare_Stock->Thermal_Stress Photo_Stress Photolytic Degradation (ICH Q1B) Prepare_Stock->Photo_Stress Neutralize_Dilute Neutralize and/or Dilute Samples Acid_Stress->Neutralize_Dilute Base_Stress->Neutralize_Dilute Oxidative_Stress->Neutralize_Dilute Thermal_Stress->Neutralize_Dilute Photo_Stress->Neutralize_Dilute HPLC_Analysis Analyze by Stability-Indicating HPLC Neutralize_Dilute->HPLC_Analysis

Caption: Workflow for conducting a forced degradation study on this compound.

G cluster_pathway Potential Degradation Pathway of this compound 2_Nitrothiophene This compound Nitroso_Derivative Nitroso Derivative 2_Nitrothiophene->Nitroso_Derivative Reduction Ring_Opened_Product Ring-Opened Product 2_Nitrothiophene->Ring_Opened_Product Strong Base (Hydrolysis) Photodegradation_Products Photodegradation Products 2_Nitrothiophene->Photodegradation_Products UV Light Amino_Derivative Amino Derivative Nitroso_Derivative->Amino_Derivative Further Reduction

Caption: A simplified diagram showing potential degradation pathways for this compound.

References

Technical Support Center: Functionalization of 2-Nitrothiophene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Nitrothiophene Functionalization. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to navigate the complexities of working with this compound and its derivatives.

Troubleshooting Guide

The functionalization of this compound can be challenging due to the activating and directing effects of the nitro group, as well as its potential to participate in side reactions. This guide addresses common issues encountered during experimentation.

Table 1: Common Problems and Solutions in this compound Functionalization
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Poor activation of the thiophene (B33073) ring: For nucleophilic aromatic substitution (SNAr), a strong electron-withdrawing group (EWG) is necessary.[1] - Incorrect positioning of the EWG: The EWG should be ortho or para to the leaving group to effectively stabilize the Meisenheimer intermediate.[1] - Inefficient leaving group: The reactivity of halogens as leaving groups in SNAr on thiophenes generally follows the trend: F > Cl ≈ Br > I.[1] - Weak nucleophile: The nucleophile may not be strong enough to attack the electron-deficient ring.[1] - Decomposition of starting material or product: this compound can be sensitive to light and heat.[2] Overheating during nitration can lead to oxidation.[2]- Ensure a potent EWG like -NO₂, -CN is present. Consider adding more EWGs if necessary.[1] - Redesign the substrate to position the EWG correctly for SNAr.[1] - Switch to a more reactive leaving group, such as a fluoride (B91410) or chloride.[1] - Use a stronger nucleophile or increase its concentration.[1] - For nitration, maintain strict temperature control (e.g., 0-10°C).[2][3] Store this compound in a dark desiccator.[2]
Formation of Isomeric Impurities - Lack of regioselectivity in nitration: The nitration of thiophene can yield a mixture of this compound and 3-nitrothiophene (B186523).[4][5] Classical methods can produce 12-15% of the 3-isomer.[4][5] - Side reactions during electrophilic substitution: The nitro group is a deactivating meta-director for further electrophilic substitution, but reactions can still be complex.- Utilize catalytic methods with modified clay catalysts (e.g., metal-exchanged montmorillonite) to achieve higher regioselectivity, sometimes up to 100% for the 2-isomer.[5][6] - Purify the crude product using techniques like fractional crystallization from petroleum ether or column chromatography.[2] Selective chlorosulfonation of the 3-isomer can also be employed for separation.[4][5]
Unwanted Side Reactions - Reduction of the nitro group: The nitro group can be reduced under certain cross-coupling conditions, especially with palladium catalysts.[7] - Ring-opening reactions: Some substituted nitrothiophenes can undergo ring-opening instead of substitution, particularly with certain nucleophiles.[6] - Radical reactions: 5-nitro-substituted thiophenes can sometimes react via SRN1, electron transfer, and radical coupling pathways.[1] - Over-nitration: Use of excess nitrating agent or poor temperature control can lead to dinitrothiophenes.[3][4]- Choose a catalyst system known to be tolerant of nitro groups, such as specific palladium/phosphine ligand complexes for Suzuki-Miyaura coupling.[7][8] - Carefully select the nucleophile and reaction conditions. The substituent pattern on the thiophene ring can influence the reaction pathway.[6] - Modify reaction conditions by adding radical inhibitors or changing the solvent to suppress radical pathways.[1] - Use stoichiometric amounts of the nitrating agent and maintain low temperatures (0–5 °C) during the reaction.[3]
Difficulty in Product Purification - Presence of dinitrothiophene and other impurities: These can co-crystallize with the desired product.[2] - Similar polarity of isomers: 2- and 3-nitrothiophene can be difficult to separate by chromatography.- Test for dinitrothiophene by dissolving a few crystals in alcohol and adding a drop of weak alcoholic potassium hydroxide; a pink or red color indicates its presence.[2] Prolonged refluxing in petroleum ether can selectively extract the mononitrothiophene.[2] - Employ high-performance column chromatography or selective chemical separation methods.[4][5]

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical during the nitration of thiophene?

A1: Temperature control is crucial to prevent side reactions. A rapid rise in temperature can lead to overheating, causing oxidative decomposition of the thiophene ring and the formation of byproducts like maleic and oxalic acids.[2][4] Strict temperature control, typically between 0-10°C, also helps to minimize the formation of over-nitrated products such as 2,4- and 2,5-dinitrothiophene.[2][3]

Q2: What is the role of the base in Suzuki-Miyaura coupling of nitro-substituted bromothiophenes?

A2: The base is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[8] It activates the organoboron compound, facilitating the transfer of the organic group to the palladium center. Common bases used include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄).[8]

Q3: Can the nitro group itself act as a leaving group in nucleophilic aromatic substitution?

A3: Yes, under certain conditions, the nitro group can function as a leaving group in SNAr reactions, although its reactivity depends on the specific substrate and reaction conditions.[1] This is a key consideration in cine-substitution reactions where a nucleophile attacks a position adjacent to the one bearing the nitro group, leading to its eventual elimination.[9]

Q4: How does the reactivity of this compound in SNAr compare to nitrobenzene?

A4: The thiophene ring is generally more reactive than the benzene (B151609) ring in SNAr reactions. The sulfur atom can stabilize the negative charge of the Meisenheimer intermediate through its d-orbitals, thus lowering the activation energy of the reaction.

Q5: Are there any safety concerns when working with this compound?

A5: Yes, this compound is considered a poison.[2] Accidental skin contact with its solutions (e.g., in ether) can cause painful blisters.[2] It is important to handle the compound with appropriate personal protective equipment, including gloves and safety glasses, and to wash any exposed skin with alcohol immediately.[2]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-nitrothiophene

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a bromo-nitrothiophene derivative with an arylboronic acid.

Materials:

  • 2-Bromo-5-nitrothiophene (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • 1,4-Dioxane (B91453) (degassed)

  • Water (degassed)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromo-5-nitrothiophene, the arylboronic acid, and K₃PO₄.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under the inert atmosphere, add Pd(PPh₃)₄ to the flask.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-5-nitrothiophene (B3024769) with an Amine

This protocol provides a general method for the reaction of a 2-halo-5-nitrothiophene with a secondary amine.

Materials:

  • 2-Chloro-5-nitrothiophene (1.0 eq)

  • Secondary amine (e.g., piperidine) (2.0-3.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a flask under an inert atmosphere, dissolve 2-chloro-5-nitrothiophene in the chosen anhydrous solvent.

  • Add the secondary amine to the solution.

  • Stir the reaction mixture at the desired temperature (this can range from room temperature to reflux, depending on reactivity).

  • Monitor the reaction's progress using TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate (e.g., aminium hydrochloride) has formed, it can be removed by filtration.

  • The filtrate can be diluted with an organic solvent and washed with water and brine, then dried over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.[1]

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound functionalization.

Caption: The addition-elimination mechanism of SNAr on an activated thiophene ring.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield cluster_solutions Solutions Start Low/No Product Yield Check_Activation 1. Verify Ring Activation (Strong EWG present?) Start->Check_Activation Check_Position 2. Check EWG Position (ortho/para to LG?) Check_Activation->Check_Position Yes Sol_Activation Introduce/strengthen EWG Check_Activation->Sol_Activation No Check_LG 3. Evaluate Leaving Group (Suitable for reaction?) Check_Position->Check_LG Yes Sol_Position Redesign substrate Check_Position->Sol_Position No Check_Nuc 4. Assess Nucleophile (Sufficiently strong?) Check_LG->Check_Nuc Yes Sol_LG Switch to more reactive LG (e.g., -F, -Cl) Check_LG->Sol_LG No Optimize_Conditions 5. Optimize Conditions (Solvent, Temp, Time) Check_Nuc->Optimize_Conditions Yes Sol_Nuc Use stronger nucleophile or increase concentration Check_Nuc->Sol_Nuc No Analyze_Side_Products 6. Analyze for Side Products (LC-MS, GC-MS) Optimize_Conditions->Analyze_Side_Products Not Optimized Sol_Conditions Screen solvents, adjust temp, add catalyst/base Optimize_Conditions->Sol_Conditions Success Reaction Optimized Analyze_Side_Products->Success Optimized Sol_Side_Products Modify conditions to suppress side reactions Analyze_Side_Products->Sol_Side_Products

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Synthesis of 2-Nitrothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-nitrothiophene and overcoming common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Low or No Yield of this compound

Potential Cause Recommended Solution
Inefficient Nitrating Agent The traditional nitrating mixture of nitric acid and sulfuric acid can be too harsh, leading to degradation of the thiophene (B33073) ring.[1] A milder and often more effective reagent is a mixture of fuming nitric acid in acetic anhydride (B1165640) and acetic acid.[1][2]
Improper Temperature Control The nitration of thiophene is highly exothermic. A rapid rise in temperature can lead to oxidation and the formation of unidentified byproducts, appearing as a pink or dark red color in the reaction mixture.[2] It is crucial to maintain the recommended temperature, often by using an ice bath and controlling the rate of addition of reactants.[2]
Presence of Nitrous Acid Nitrous acid can lead to an explosive autocatalytic nitrosation of thiophene, resulting in a variety of unidentified products and a violent reaction.[1] The use of acetic anhydride helps to remove these complications.[1]
Incomplete Reaction Ensure sufficient reaction time. After the addition of reagents, allowing the mixture to stand at room temperature for a couple of hours can help drive the reaction to completion.[2]
Loss of Product During Workup This compound has some solubility in the acidic aqueous filtrate.[2] Recovery of this dissolved product can be achieved by steam distillation of the filtrate.[2]

Issue 2: Formation of Impurities and Co-products

Impurity/Co-product Identification and Removal
3-Nitrothiophene The formation of the 3-nitro isomer (typically 12-15%) is a common issue with traditional nitration methods.[3][4][5] Separation can be challenging. One method involves selective chlorosulfonation of the 3-isomer, which reacts faster than the 2-isomer.[3][6] Alternatively, using solid acid catalysts like metal-exchanged montmorillonite (B579905) clay can significantly improve selectivity for the 2-isomer, even up to 100%.[3][4]
Dinitrothiophene The presence of dinitrothiophene often imparts a yellow color to the this compound product.[2] Its presence can be detected by adding a weak alcoholic solution of potassium hydroxide (B78521) to a few crystals of the product in alcohol; a pink or deep red color indicates the presence of dinitrothiophene.[2] Purification methods like steam distillation followed by repeated crystallization from petroleum ether can yield a colorless, pure product.[2]
Oxidation Products A pink or dark red coloration during the reaction suggests oxidation of the thiophene ring.[2] This is often due to localized overheating. Maintaining a constant light brown color throughout the nitration is ideal.[2] Proper temperature control is the primary way to avoid this.[2]

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A: Using the classical method with fuming nitric acid in acetic anhydride and acetic acid, yields of 70-85% can be expected.[2] Newer methods employing solid acid catalysts also report good yields, with the added benefit of higher selectivity.[3]

Q2: How can I improve the selectivity for this compound over 3-nitrothiophene?

A: Traditional nitration methods typically yield a mixture with about 85% this compound and 15% 3-nitrothiophene.[3][5] To enhance selectivity, consider using a solid acid catalyst, such as Fe³⁺-exchanged montmorillonite clay, which can provide up to 100% selectivity for the 2-isomer.[3][4]

Q3: My product is yellow. How can I obtain a pure, colorless product?

A: A yellow coloration is often due to the presence of dinitrothiophene and other impurities.[2] To obtain a pure, colorless product, steam distillation of the crude material is recommended, followed by repeated crystallization from a solvent like petroleum ether.[2] It is also important to protect the product from light, as it is known to be light-sensitive.[2]

Q4: The reaction is turning dark red. What should I do?

A: A dark red or pink color indicates that oxidation of the thiophene ring is occurring, which will lower your yield of the desired product.[2] This is typically caused by the reaction temperature becoming too high.[2] Immediately try to cool the reaction mixture using an ice bath and ensure that the addition of reagents is done slowly and with vigorous stirring to dissipate heat effectively.

Q5: Are there any safety precautions I should be aware of?

A: Yes. This compound is an active poison, and accidental contact of its ethereal solution with the skin can cause painful blisters.[2] If contact occurs, the affected area should be washed with alcohol.[2] The reaction itself can be highly exothermic and potentially explosive if not controlled properly, especially in the presence of nitrous acid.[1][2] Always perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Parameter Classical Method (Acetic Anhydride) [2]Solid Acid Catalyst Method [3][6]
Nitrating Agent Fuming Nitric AcidNitric Acid
Solvent/Medium Acetic Anhydride & Acetic AcidDichloroethane
Catalyst NoneMetal-ion (e.g., Fe³⁺) exchanged montmorillonite clay
Temperature Cooled to 10°C, not exceeding room temperature70-80°C
Reaction Time ~2 hours post-addition5-6 hours
Typical Yield 70-85% (of mixed isomers)Up to 91%
Selectivity (2-nitro) ~85%Up to 100%

Experimental Protocols

Method 1: Classical Synthesis using Acetic Anhydride [2]

  • Preparation of Solutions:

    • Dissolve 84 g (1 mole) of thiophene in 340 cc of acetic anhydride.

    • Separately, dissolve 80 g (1.2 moles) of fuming nitric acid (sp. gr. 1.51) in 600 cc of glacial acetic acid. Caution: Mix the acids gradually by adding the nitric acid to the acetic acid with shaking and cooling.

  • Reaction Setup:

    • In a 2-liter three-necked, round-bottomed flask equipped with a thermometer, mechanical stirrer, and a separatory funnel, add half of the nitric acid solution.

    • Cool the flask to 10°C.

  • Nitration:

    • With moderate stirring, add half of the thiophene solution dropwise, ensuring the temperature does not rise above room temperature. A cold water bath can be used for cooling.

    • After the first half of the thiophene solution is added, cool the reaction mixture back to 10°C and rapidly add the remaining nitric acid solution.

    • Continue the nitration by the gradual addition of the remaining thiophene solution. The solution should maintain a light brown color.

  • Workup and Isolation:

    • Let the reaction mixture stand at room temperature for two hours.

    • Pour the mixture onto an equal weight of finely crushed ice with rapid shaking. Pale yellow crystals of mononitrothiophene will separate.

    • Filter the solid product at a low temperature and wash thoroughly with ice water.

    • Dry the product in a desiccator, protected from light.

  • Purification:

    • For higher purity, the crude product can be steam distilled.

    • The distilled product can be further purified by repeated crystallization from petroleum ether to yield colorless crystals.

Method 2: Selective Synthesis using a Solid Acid Catalyst [3][6]

  • Catalyst Preparation (Example: Fe³⁺-montmorillonite):

    • Stir K10 montmorillonite clay in a 1.0 M aqueous solution of FeCl₃ at room temperature for 16 hours.

    • Filter, wash, and dry the catalyst.

  • Reaction Setup:

    • In a three-necked round-bottomed flask, add a mixture of thiophene (e.g., 20 mmol, 1.68g) and the Fe³⁺-montmorillonite catalyst (e.g., 0.5 g) in an organic solvent like dichloroethane (10 ml).

  • Nitration:

    • Heat the mixture to reflux (around 80°C) with continuous stirring.

    • Add nitric acid (e.g., 40 mmol, 1.8 ml) dropwise to the mixture.

    • Continue stirring at reflux for 5-6 hours, monitoring the reaction progress by GC.

  • Workup and Isolation:

    • After the reaction is complete, filter the reaction mixture to separate the catalyst.

    • Concentrate the filtrate to obtain the product.

Mandatory Visualization

Workflow_Classic_Synthesis cluster_prep Solution Preparation cluster_reaction Nitration Reaction cluster_workup Workup & Purification Thiophene_sol Thiophene in Acetic Anhydride Addition1 Dropwise Addition of Thiophene Sol. Thiophene_sol->Addition1 Nitric_sol Fuming Nitric Acid in Acetic Acid Reactor Reactor at 10°C Nitric_sol->Reactor Reactor->Addition1 Half of Nitric Sol. Addition2 Addition of remaining Nitric Sol. Addition1->Addition2 Addition3 Dropwise Addition of remaining Thiophene Sol. Addition2->Addition3 Stirring Stir at Room Temp (2 hours) Addition3->Stirring Quench Quench with Ice Stirring->Quench Filter Filter Crystals Quench->Filter Dry Dry Product Filter->Dry Purify Steam Distillation & Crystallization Dry->Purify Final_Product Pure this compound Purify->Final_Product

Caption: Experimental workflow for the classical synthesis of this compound.

Troubleshooting_Yield Start Low Yield Issue Side_Reaction_Check Reaction Color Dark Red? Start->Side_Reaction_Check Temp_Check Was Temperature Controlled? Reagent_Check Reagents Appropriate? (e.g., Acetic Anhydride) Temp_Check->Reagent_Check Yes Sol_Temp Solution: Improve Cooling, Slow Addition Rate Temp_Check->Sol_Temp No Workup_Check Was Filtrate Processed? Reagent_Check->Workup_Check Yes Sol_Reagent Solution: Use Milder Reagents (e.g., HNO₃/Ac₂O) Reagent_Check->Sol_Reagent No Sol_Workup Solution: Perform Steam Distillation on Filtrate Workup_Check->Sol_Workup No Side_Reaction_Check->Temp_Check No Sol_Side_Reaction Indicates Oxidation. Improve Temp. Control. Side_Reaction_Check->Sol_Side_Reaction Yes

References

2-Nitrothiophene Reaction Scale-Up Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 2-nitrothiophene. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory method is the nitration of thiophene (B33073) using a mixture of fuming nitric acid and acetic anhydride (B1165640) in a solution of glacial acetic acid.[1] This method, while effective, presents challenges in temperature control and reagent handling, especially during scale-up.[1][2] Alternative, greener methodologies are being explored to enhance safety and selectivity, such as using solid acid catalysts like metal-exchanged montmorillonite (B579905) clays, which can provide high selectivity for this compound while avoiding the use of hazardous acetic anhydride.[2][3][4]

Q2: What are the primary by-products formed during the nitration of thiophene, and how do they affect product quality?

A2: The primary by-products are the 3-nitrothiophene (B186523) isomer and various dinitrothiophenes.[1][3][4] The formation of 3-nitrothiophene is a significant issue, with typical isomer ratios around 85:15 (2-nitro:3-nitro).[4] Dinitrothiophenes, even in trace amounts, can impart a yellow color to the final product.[1] These impurities can complicate downstream processing and affect the purity of the final active pharmaceutical ingredient.

Q3: What are the critical safety concerns when scaling up the synthesis of this compound?

A3: The nitration of thiophene is a highly exothermic reaction, and maintaining strict temperature control is paramount to prevent runaway reactions.[1][2] The combination of nitric acid and acetic anhydride is a potent and potentially explosive mixture.[5] this compound itself is a toxic substance, causing skin and eye irritation, and is harmful if inhaled or ingested.[6][7] It is also noted to be light-sensitive.[1] Therefore, appropriate personal protective equipment (PPE), robust cooling systems, and careful handling procedures are essential during scale-up.

Q4: How can the purity of this compound be improved post-reaction?

A4: Several purification techniques can be employed. The crude product, which is often a yellow solid, can be purified by steam distillation followed by recrystallization from petroleum ether to yield a colorless, crystalline product.[1] The choice of solvent for recrystallization is crucial; petroleum ether is favored as it effectively separates the desired product from impurities.[1] For separating the 2- and 3-nitrothiophene isomers, selective chlorosulfonation of the 3-isomer has been reported as a method to achieve high isomeric purity of the this compound.[3][4]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Symptom Possible Cause Recommended Action
Low overall yield (below 70%) Incomplete reaction due to insufficient nitrating agent or reaction time.Ensure the correct stoichiometry of nitric acid is used. Allow the reaction to proceed for the recommended duration (e.g., two hours at room temperature after addition).[1]
Loss of product during workup and purification.Optimize the extraction and crystallization steps. Minimize transfers and ensure efficient phase separation.
Side reactions due to poor temperature control.Maintain the reaction temperature below room temperature during the addition of thiophene.[1] Use an efficient cooling bath.
Issue 2: High Levels of Impurities
Symptom Possible Cause Recommended Action
Product is yellow instead of colorless. Presence of dinitrothiophene impurities.[1]Perform steam distillation of the crude product.[1] Follow with multiple recrystallizations from petroleum ether.[1]
High percentage of 3-nitrothiophene isomer. Standard reaction conditions often lead to a mixture of isomers.[4]Consider alternative synthetic routes using solid acid catalysts (e.g., Fe³⁺-montmorillonite) which have been shown to provide 100% selectivity to this compound under specific conditions.[3]
Employ selective purification methods like chlorosulfonation of the 3-isomer if high isomeric purity is required.[3][4]
Issue 3: Runaway Reaction or Exotherm
Symptom Possible Cause Recommended Action
Rapid, uncontrolled temperature increase. Addition rate of thiophene is too fast.Immediately stop the addition of thiophene and apply maximum cooling. Have a quenching agent (e.g., ice water) readily available for emergencies.
Inadequate cooling capacity for the scale of the reaction.Before scaling up, perform reaction calorimetry to understand the heat flow and ensure the cooling system can handle the heat output.
Poor mixing leading to localized hot spots.Ensure efficient stirring throughout the reaction vessel.

Experimental Protocols

Standard Laboratory Synthesis of this compound[1]
  • Preparation of Nitrating Mixture: Dissolve 80 g (1.2 moles) of fuming nitric acid (sp. gr. 1.51) in 600 cc of glacial acetic acid. Separately, dissolve 84 g (1 mole) of thiophene in 340 cc of acetic anhydride.

  • Reaction Setup: In a 2-liter three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place half of the nitric acid solution and cool to 10°C.

  • Addition of Thiophene: Slowly add half of the thiophene solution dropwise, maintaining the temperature below room temperature using a cooling bath.

  • Completion of Addition: After the initial addition, cool the mixture back to 10°C and add the remaining nitric acid solution. Then, continue the dropwise addition of the remaining thiophene solution.

  • Reaction Time: Allow the mixture to stand at room temperature for two hours.

  • Workup: Pour the reaction mixture onto an equal weight of crushed ice with vigorous shaking.

  • Isolation: Filter the precipitated pale yellow crystals of this compound and wash with ice water.

  • Purification: The crude product can be purified by steam distillation and subsequent recrystallization from petroleum ether.

Quantitative Data Summary
Parameter Value Reference
Typical Laboratory Yield 70-85%[1]
Melting Point (Crude) 44-45°C[1]
Melting Point (Purified) 45.5°C[1]
2-Nitro : 3-Nitro Isomer Ratio (Conventional Method) ~85:15[4]
Selectivity with Fe³⁺-montmorillonite catalyst up to 100%[3]

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Nitration Reaction cluster_workup Workup & Purification prep_nitric Prepare Nitric Acid in Acetic Acid reaction_setup Reaction Setup & Cooling to 10°C prep_nitric->reaction_setup prep_thio Prepare Thiophene in Acetic Anhydride add_thio_1 Slow Addition of Thiophene Solution (1/2) prep_thio->add_thio_1 reaction_setup->add_thio_1 add_nitric_2 Add Remaining Nitric Acid Solution add_thio_1->add_nitric_2 add_thio_2 Slow Addition of Thiophene Solution (2/2) add_nitric_2->add_thio_2 react Stir at Room Temp for 2 hours add_thio_2->react quench Quench with Ice react->quench filter Filter Crude Product quench->filter purify Steam Distillation & Recrystallization filter->purify final_product Pure this compound purify->final_product

Caption: Experimental workflow for the laboratory synthesis of this compound.

troubleshooting_pathway cluster_yield Low Yield cluster_purity Purity Issues cluster_safety Safety Event start Reaction Issue Encountered check_temp Was Temperature Controlled? start->check_temp Low Yield yellow_product Product is Yellow? start->yellow_product Purity Issue runaway Runaway Reaction? start->runaway Safety Event check_time Was Reaction Time Sufficient? check_temp->check_time Yes solution_temp Improve Cooling Efficiency check_temp->solution_temp No check_workup Review Workup Procedure check_time->check_workup Yes solution_time Increase Reaction Time check_time->solution_time No solution_workup Optimize Purification Steps check_workup->solution_workup isomer_ratio High 3-Nitro Isomer? yellow_product->isomer_ratio No solution_yellow Perform Steam Distillation & Recrystallization yellow_product->solution_yellow Yes solution_isomer Consider Alternative Catalyst/Method isomer_ratio->solution_isomer Yes solution_runaway Review Addition Rate & Cooling Capacity runaway->solution_runaway

Caption: Troubleshooting decision pathway for this compound synthesis issues.

References

Technical Support Center: Purification of 2-Nitrothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of impurities from 2-nitrothiophene reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The primary impurities depend on the nitration method used but typically include:

  • 3-Nitrothiophene (B186523): This is the most common isomeric impurity, often forming in significant amounts (12-15%) during electrophilic nitration.[1][2][3]

  • Dinitrothiophenes: Over-nitration can lead to the formation of dinitro derivatives like 2,4-dinitrothiophene (B13399970) and 2,5-dinitrothiophene.[3][4] Traces of these are often the cause of a yellow coloration in the final product.[4]

  • Oxidation Products: The appearance of a pink or dark red color during the nitration reaction can indicate the formation of oxidation byproducts.[4]

  • Unreacted Thiophene (B33073): Incomplete reaction will leave the starting material in the crude product.

  • Acids and Solvents: Residual acids (nitric, sulfuric, acetic) and solvents (acetic anhydride, dichloroethane) from the reaction mixture may also be present.[1][5]

Q2: My purified this compound is yellow. What does this indicate and how can I fix it?

A2: A yellow color in this compound is typically due to the presence of trace amounts of dinitrothiophene and other impurities.[4] A pure, snow-white product can often be obtained through repeated crystallization from petroleum ether, which is effective at leaving these colored impurities behind.[4] Steam distillation can also yield colorless crystals, provided the distillate is protected from light.[4]

Q3: How can I detect the presence of dinitrothiophene impurities?

A3: A simple chemical test can be used to detect dinitrothiophene. Dissolve a few crystals of your product in alcohol and add a single drop of a weak alcoholic potassium hydroxide (B78521) solution. The immediate development of a pink or deep red color indicates the presence of dinitrothiophene.[4] Note that an excess of potassium hydroxide will destroy the color.[4]

Q4: What is the most effective method for separating this compound from its 3-nitro isomer?

A4: Separating the 2- and 3-nitro isomers is a significant challenge due to their similar physical properties. While careful recrystallization can enrich the 2-isomer, more advanced techniques are often required for high purity:

  • Fractional Crystallization: 3-Nitrothiophene has a higher melting point and is less soluble than the 2-nitro derivative, allowing for its removal by crystallization from ethanol (B145695).[1][3][6]

  • Selective Chlorosulfonation: A highly effective method involves the selective reaction of the 3-nitrothiophene isomer with chlorosulfonic acid. The this compound is significantly less reactive, allowing it to be recovered with high purity (up to 99%) after the sulfonated impurity is removed.[1][2][3]

Q5: Which solvent is best for the recrystallization of this compound?

A5: While solvents like ether, alcohol, and benzene (B151609) have been used, they often fail to produce a completely colorless product.[4] Petroleum ether (especially low boiling point fractions, e.g., 20-40°C) is highly recommended.[4] It effectively extracts the this compound while having low solubility for the common impurities, yielding snow-white crystals upon prolonged refluxing and subsequent cooling.[4] A mixture of hexane-isopropyl ether is also commonly cited for recrystallization.[1][3][6]

Troubleshooting Guides

Issue 1: Product remains colored (yellow/brown) after initial purification.
Possible CauseSolution
Presence of Dinitrothiophene Traces of dinitrothiophene are a common cause of yellow coloration.[4] Perform repeated crystallizations from petroleum ether, which is effective at excluding these impurities.[4]
Light Sensitivity This compound is known to be sensitive to light, which can cause discoloration.[4] Dry and store the product in a brown desiccator or otherwise protected from light.[4]
Oxidation Products If the reaction mixture turned pink or red, oxidation byproducts may be present.[4] These are often removed by crystallization or column chromatography.
Issue 2: Poor separation of this compound and 3-nitrothiophene isomers.
Possible CauseSolution
Similar Solubility The isomers have very similar properties, making separation by simple crystallization difficult. A typical crude product may contain 85% this compound and 15% 3-nitrothiophene.[2]
Inefficient Crystallization The chosen solvent system may not be optimal for fractional crystallization.
Issue 3: Low yield after purification.
Possible CauseSolution
Product Loss in Filtrate A significant amount of product can remain dissolved in the mother liquor after crystallization.
Over-aggressive Purification Discarding fractions/filtrates that appear impure can lead to significant product loss.
Decomposition The compound can be sensitive to heat and light.[4][7]

Quantitative Data Summary

Table 1: Typical Isomer Composition from Thiophene Nitration

Nitration MethodThis compound (%)3-Nitrothiophene (%)Reference(s)
Fuming Nitric Acid in Acetic Anhydride/Acetic Acid~85%~15%[1][2][3]
Nitric Acid without Acetic Anhydride~44%~56%[1]
Fe³⁺-montmorillonite Clay CatalystUp to 100%0%[3][6]

Experimental Protocols

Protocol 1: Purification by Recrystallization from Petroleum Ether

This method is particularly effective for removing colored impurities like dinitrothiophene.[4]

  • Transfer the crude, yellow this compound solid to an Erlenmeyer flask.

  • Add a minimal amount of petroleum ether (b.p. 20–40 °C) to just cover the solid.

  • Gently heat the mixture on a steam bath or heating mantle with stirring to reflux. This compound will dissolve while many impurities will not.

  • If colored impurities remain undissolved, perform a hot filtration through a pre-warmed funnel to remove them.

  • Allow the hot, clear filtrate to cool slowly to room temperature.

  • For maximum yield, place the flask in an ice bath to complete the crystallization process.

  • Collect the snow-white crystals by vacuum filtration, wash with a small amount of ice-cold petroleum ether, and dry in a desiccator protected from light.[4]

Protocol 2: Selective Removal of 3-Nitrothiophene via Chlorosulfonation

This protocol achieves high purity this compound (99%) from an 85:15 isomeric mixture.[1][3][6]

  • Dissolve the isomeric mixture of nitrothiophene (e.g., 85:15 ratio of 2- to 3-isomer) in ethanol-free chloroform (B151607).

  • Transfer the solution to a multi-necked flask equipped with a stirrer, thermometer, reflux condenser, and dropping funnel.

  • Maintain the flask temperature at 40°C.

  • Carefully add chlorosulfonic acid dropwise over a period of 5 minutes.

  • Monitor the reaction progress by GC or NMR until all the 3-nitrothiophene has been consumed.

  • Once the reaction is complete, quench by pouring the mixture into ice water.

  • Separate the chloroform layer. Extract the aqueous phase again with chloroform.

  • Combine the organic extracts and wash with water.

  • Shake the chloroform solution with aluminum oxide, then dry over anhydrous sodium sulfate.

  • Remove the solvent using a rotary evaporator.

  • Recrystallize the resulting solid from a hexane-isopropyl ether mixture to yield highly pure (99%) this compound.[1][3][6]

Visualizations

Purification_Workflow General Purification Workflow for this compound cluster_main Primary Purification cluster_advanced Isomer Separation crude Crude this compound (Contains 3-nitro, dinitro, etc.) initial_cryst Initial Crystallization (e.g., from ethanol or water quench) crude->initial_cryst yellow_solid Yellow Crystalline Solid initial_cryst->yellow_solid filtrate Filtrate (Contains product) initial_cryst->filtrate Secondary recovery recryst Recrystallization (Petroleum Ether) yellow_solid->recryst Removes color steam_dist Steam Distillation yellow_solid->steam_dist Removes color chloro Selective Chlorosulfonation of 3-nitro isomer yellow_solid->chloro High purity needed column_chrom Column Chromatography yellow_solid->column_chrom Difficult separation pure_product Pure this compound (Colorless Crystals) recryst->pure_product steam_dist->pure_product chloro->pure_product column_chrom->pure_product

Caption: General purification workflow for this compound.

Troubleshooting_Tree Troubleshooting Impurity Issues start Problem with Purified Product q_color Is the product colored (yellow)? start->q_color q_isomer Is 3-nitrothiophene present (by NMR/GC)? q_color->q_isomer No sol_color1 Cause: Dinitrothiophene traces. Solution: Recrystallize from petroleum ether. q_color->sol_color1 Yes sol_color2 Cause: Light exposure. Solution: Store in a dark container. q_color->sol_color2 Yes sol_isomer1 Cause: Incomplete separation. Solution: Use selective chlorosulfonation. q_isomer->sol_isomer1 Yes sol_isomer2 Solution: Perform careful fractional crystallization from ethanol. q_isomer->sol_isomer2 Yes ok Purity is acceptable. q_isomer->ok No sol_color1->q_isomer sol_color2->q_isomer

Caption: Troubleshooting decision tree for purity issues.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Nitrothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-nitrothiophene derivatives. The following information is designed to help you optimize your reaction conditions and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: I am observing a low to no yield in my Suzuki-Miyaura coupling reaction with a this compound derivative. What are the primary factors I should investigate?

A low yield in Suzuki-Miyaura coupling of this compound derivatives can be attributed to several factors. The electron-withdrawing nature of the nitro group can affect the reactivity of the thiophene (B33073) ring. Key areas to investigate include the catalyst system, reaction conditions, and the quality of your reagents.[1]

Q2: Which palladium catalyst and ligands are most effective for the Suzuki coupling of this compound derivatives?

Standard palladium catalysts like Pd(PPh₃)₄ can be effective, but for challenging substrates such as those containing nitro groups, more specialized ligands are often necessary. Bulky, electron-rich phosphine (B1218219) ligands like BrettPhos have shown high efficacy in the coupling of nitroarenes as they facilitate the oxidative addition step.[2] Catalyst systems such as Pd(OAc)₂ with ligands like SPhos or P(t-Bu)₃ are also good starting points.[2]

Q3: How does the choice of base and solvent impact the reaction?

The base is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle.[2] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[2] The choice of base can significantly influence the reaction rate and yield.

The solvent system must ensure the solubility of all reactants.[2] A variety of solvents can be used, often in aqueous mixtures. Common choices include 1,4-dioxane, toluene, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF).[2]

Q4: What are the common side reactions in the Suzuki coupling of this compound derivatives, and how can I minimize them?

Common side reactions include:

  • Homocoupling: The formation of a dimer from the coupling of two molecules of the boronic acid or the aryl halide. This can often be minimized by ensuring the reaction is performed under a strictly inert atmosphere to exclude oxygen.

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. Using fresh, high-quality boronic acids or more stable boronic esters (e.g., pinacol (B44631) esters) can help reduce this side reaction.

  • Dehalogenation: The replacement of the halogen on the thiophene ring with a hydrogen atom. This can sometimes be influenced by the choice of base and solvent.

Q5: What are the best practices for purifying the 2-aryl-5-nitrothiophene product after the reaction?

The most common purification method is flash column chromatography on silica (B1680970) gel.[2] The choice of eluent will depend on the polarity of the product. A typical starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Recrystallization can also be an effective final purification step. Common solvent systems for recrystallization of aromatic compounds include ethyl acetate/hexanes, acetone/water, or toluene/heptane.

Troubleshooting Guides

Issue 1: Low or No Product Formation

Possible Causes & Solutions:

CauseRecommended Action
Inactive Catalyst Ensure your palladium source is fresh. Consider using a pre-catalyst for better reproducibility. For this compound derivatives, consider switching to a more active catalyst system with bulky, electron-rich ligands like BrettPhos.[2]
Inappropriate Base or Solvent Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane/water, toluene/water, DMF). Ensure all reactants are soluble in the chosen solvent system.[2]
Low Reaction Temperature Gradually increase the reaction temperature. Suzuki couplings with these substrates are often run at elevated temperatures (e.g., 80-100 °C).[2]
Poor Quality Reagents Use fresh, high-purity aryl halide and boronic acid. Boronic acids can degrade over time; consider using a boronic ester for increased stability.
Presence of Oxygen Thoroughly degas your solvents and reaction mixture. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
Issue 2: Formation of Significant Side Products

Possible Causes & Solutions:

Side ProductRecommended Action
Homocoupling Product Ensure the reaction is rigorously degassed and maintained under an inert atmosphere.
Protodeboronation Product Use fresh boronic acid or a more stable boronic ester. Avoid unnecessarily long reaction times and high temperatures.
Dehalogenation Product Screen different bases and solvents. Ensure the reaction is run under a strict inert atmosphere.

Data Presentation

The following tables provide a starting point for optimizing your reaction conditions. The data is based on Suzuki-Miyaura coupling of similar bromothiophene derivatives and should be adapted for your specific this compound substrate.

Table 1: Typical Reaction Conditions for Suzuki Coupling of 2-Bromo-5-(bromomethyl)thiophene with Various Arylboronic Acids [2]

Arylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901272
4-Methoxyphenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901276
3-Chloro-4-fluorophenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901268
4-Chlorophenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901263
3,5-Dimethylphenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901270

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a 2-Bromo-5-nitrothiophene (B82342) Derivative

This protocol is a general starting point and may require optimization for your specific substrates.

Materials:

  • 2-Bromo-5-nitrothiophene derivative (1.0 equiv.)

  • Arylboronic acid (1.1 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)

  • Degassed solvent (e.g., 1,4-dioxane/water in a 4:1 to 10:1 ratio)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask, add the 2-bromo-5-nitrothiophene derivative (1.0 equiv.), the corresponding arylboronic acid (1.1 - 1.5 equiv.), and the base (2.0 - 3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[2]

  • Under the inert atmosphere, add the palladium catalyst (2-5 mol%).[2]

  • Add the degassed solvent via syringe.[2]

  • Heat the reaction mixture to 80-100 °C with stirring.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[2]

Mandatory Visualization

Troubleshooting_Low_Yield start Low or No Product Yield check_reagents Check Reagent Quality (Aryl Halide, Boronic Acid, Base) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use Fresh/Purified Reagents Consider Boronic Ester reagents_ok->replace_reagents No check_catalyst Evaluate Catalyst System (Pd Source & Ligand) reagents_ok->check_catalyst Yes replace_reagents->check_reagents catalyst_ok Catalyst Appropriate? check_catalyst->catalyst_ok change_catalyst Switch to More Active Catalyst (e.g., with bulky, electron-rich ligand) catalyst_ok->change_catalyst No check_conditions Assess Reaction Conditions (Solvent, Temperature, Inert Atmosphere) catalyst_ok->check_conditions Yes change_catalyst->check_catalyst conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Screen Solvents & Bases Increase Temperature Ensure Rigorous Degassing conditions_ok->optimize_conditions No analyze_byproducts Analyze for Side Products (Homocoupling, Protodeboronation, Dehalogenation) conditions_ok->analyze_byproducts Yes optimize_conditions->check_conditions

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)Ln-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_r R-Pd(II)Ln-R' transmetalation->pd_r_r r_b R'-B(OR)2 (Base) r_b->transmetalation reductive_elimination Reductive Elimination pd_r_r->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product aryl_halide Ar-X (this compound derivative) aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Troubleshooting unexpected results in 2-nitrothiophene experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-nitrothiophene.

Synthesis and Purification Troubleshooting

FAQs

Q1: My nitration of thiophene (B33073) resulted in a low yield of this compound. What are the potential causes and solutions?

A1: Low yields in the nitration of thiophene are a common issue. Several factors can contribute to this, primarily related to reaction conditions and reagent quality. A key consideration is the sensitivity of the reaction to temperature; excessive heat can lead to the formation of side products and decomposition.[1]

Troubleshooting Low Yield:

Potential CauseRecommended Solution
Improper Temperature Control Maintain the reaction temperature strictly, ideally between 10-20°C, especially during the addition of reagents.[1] Use an ice bath to manage the exothermic nature of the reaction.
Suboptimal Reagent Ratio Use a slight excess of nitric acid to ensure complete conversion of thiophene. A common molar ratio is 1.2 moles of nitric acid to 1 mole of thiophene.[1]
Presence of Water Use anhydrous reagents and solvents, as water can interfere with the nitrating agent.
Formation of Side Products The formation of 3-nitrothiophene (B186523) and dinitro-isomers is a known issue.[2][3][4] Consider using a milder nitrating agent or a catalyst to improve regioselectivity.
Oxidation of Thiophene The appearance of a pink or dark red color in the reaction mixture can indicate oxidation.[1] Ensure proper temperature control to minimize this.

Q2: I have a mixture of this compound and 3-nitrothiophene. How can I separate them?

A2: The separation of 2- and 3-nitrothiophene isomers can be challenging due to their similar physical properties. However, several methods can be employed. 3-Nitrothiophene has a higher melting point and is less soluble than the 2-nitro derivative, which can be exploited through crystallization.[2]

Purification Strategies:

MethodDescription
Fractional Crystallization This method takes advantage of the different solubilities of the isomers. Recrystallization from a suitable solvent, such as ethanol (B145695) or petroleum ether, can enrich the desired this compound.[1][2]
Steam Distillation Steam distillation can be used to purify this compound, as it is volatile with steam.[1]
Column Chromatography While more laborious, column chromatography on silica (B1680970) gel can provide good separation of the isomers.
Selective Chlorosulfonation A chemical method involves the selective chlorosulfonation of 3-nitrothiophene, which reacts faster than this compound. The resulting sulfonyl chloride can then be separated.[2]

Logical Troubleshooting Workflow for Synthesis

G start Low Yield or Impure Product check_temp Was temperature controlled below 20°C? start->check_temp check_color Did the reaction mixture turn dark red/pink? check_temp->check_color Yes high_temp High temperature likely caused side reactions/decomposition. check_temp->high_temp No check_reagents Were anhydrous reagents used? check_color->check_reagents No oxidation Oxidation of thiophene occurred. check_color->oxidation Yes analyze_product Analyze crude product by NMR or GC-MS check_reagents->analyze_product Yes wet_reagents Water interfered with the reaction. check_reagents->wet_reagents No isomers Isomer formation (3-nitrothiophene) is likely. analyze_product->isomers dinitrated Dinitrated products are present. analyze_product->dinitrated optimize_temp Optimize cooling during reagent addition. high_temp->optimize_temp oxidation->optimize_temp purify Purify via crystallization or steam distillation. isomers->purify dinitrated->purify

Troubleshooting workflow for this compound synthesis.

Analytical Troubleshooting

FAQs

Q1: My 1H NMR spectrum of purified this compound shows unexpected peaks. What could they be?

A1: Unexpected peaks in the 1H NMR spectrum of your product likely correspond to common impurities from the nitration reaction.

Common Impurities and their Approximate 1H NMR Chemical Shifts (in CDCl₃):

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound ~7.9 (dd), ~7.6 (dd), ~7.2 (dd)
3-Nitrothiophene ~8.2 (t), ~7.8 (dd), ~7.4 (dd)
2,4-Dinitrothiophene ~8.8 (d), ~8.5 (d)
2,5-Dinitrothiophene ~8.2 (s)

Note: Chemical shifts can vary depending on the solvent and spectrometer frequency.

Q2: How can I use GC-MS to analyze the purity of my this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying the components of your reaction mixture. Each compound will have a characteristic retention time and fragmentation pattern.

Expected GC-MS Data:

CompoundExpected Retention TimeKey Mass Fragments (m/z)
Thiophene Shorter than nitrated products84 (M+), 58, 45
This compound Intermediate129 (M+), 99, 83, 70
3-Nitrothiophene Similar to this compound129 (M+), 99, 83, 70
Dinitrothiophenes Longer than mononitrated products174 (M+), and other fragments

Note: Retention times are highly dependent on the GC column, temperature program, and carrier gas flow rate. Fragmentation patterns can help distinguish isomers.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from Organic Syntheses.[1]

  • In a flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 84 g (1 mole) of thiophene in 340 mL of acetic anhydride.

  • In a separate flask, carefully add 80 g (1.2 moles) of fuming nitric acid to 600 mL of glacial acetic acid, keeping the mixture cool.

  • Cool the thiophene solution to 10°C in an ice bath.

  • Slowly add half of the nitric acid solution to the thiophene solution, maintaining the temperature below 20°C.

  • After the initial exothermic reaction subsides, add the remaining nitric acid solution.

  • Continue stirring at room temperature for 2 hours.

  • Pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated pale yellow crystals of this compound by filtration, wash with cold water, and dry.

  • The typical yield is between 70-85%.[1]

Biological Assay Troubleshooting

FAQs

Q1: I'm observing inconsistent results in my cell viability assay (e.g., MTT, XTT) when using this compound. What could be the cause?

A1: this compound, like other nitroaromatic compounds, can interfere with cell viability assays that rely on cellular redox activity. The nitro group can be reduced by cellular enzymes, generating reactive oxygen species (ROS) and nitric oxide (NO), which can directly affect the assay reagents.

Troubleshooting Inconsistent Cell Viability Assays:

Potential CauseRecommended Solution
Direct Reduction of Assay Reagent This compound may directly reduce the tetrazolium salts (MTT, XTT) to formazan (B1609692), leading to a false-positive signal for cell viability. Run a cell-free control with your compound and the assay reagent to check for direct reduction.
Interference from ROS/NO The production of ROS and NO can alter the cellular redox environment, impacting the activity of the dehydrogenases that the assay measures. Consider using a viability assay with a different endpoint, such as measuring ATP levels (e.g., CellTiter-Glo) or membrane integrity (e.g., LDH release assay).
Compound Precipitation At higher concentrations, this compound may precipitate in the culture medium, leading to inconsistent effective concentrations. Visually inspect the wells for any precipitate and consider using a lower concentration range or a different solvent.

Q2: My antimicrobial assay with this compound is showing no effect, even though it's reported to have antimicrobial properties. What should I investigate?

A2: The antimicrobial activity of this compound is often dependent on its activation by microbial nitroreductases.

Troubleshooting Antimicrobial Assays:

Potential CauseRecommended Solution
Lack of Nitroreductase Activity The microbial strain you are using may lack the necessary nitroreductase enzymes to activate the prodrug. Consider using a different strain with known nitroreductase activity or a different class of antimicrobial agent.
Anaerobic vs. Aerobic Conditions The activation of some nitroaromatic compounds is more efficient under anaerobic conditions. If you are conducting your assay under aerobic conditions, consider repeating it in an anaerobic environment.
Efflux Pump Activity Some bacteria possess efflux pumps that can actively remove the compound from the cell before it can be activated. This can be investigated using efflux pump inhibitors.
Signaling Pathway

Reductive Activation of this compound and Downstream Effects

G two_nt This compound (Prodrug) nitroreductase Nitroreductase (Microbial/Cellular) two_nt->nitroreductase nitro_radical Nitro Anion Radical nitroreductase->nitro_radical no_release Nitric Oxide (NO) Release nitro_radical->no_release ros Reactive Oxygen Species (ROS) Generation nitro_radical->ros dna_damage DNA Damage no_release->dna_damage protein_damage Protein Damage ros->protein_damage lipid_peroxidation Lipid Peroxidation ros->lipid_peroxidation cell_death Cell Death dna_damage->cell_death protein_damage->cell_death lipid_peroxidation->cell_death

Proposed mechanism of action for this compound.
Experimental Protocols

Protocol 2: General MTT Cell Viability Assay

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of this compound (and vehicle control) and incubate for the desired time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Control for Interference: In parallel, set up cell-free wells containing media, MTT, and the same concentrations of this compound to measure any direct reduction of MTT by the compound. Subtract these background values from your cell-containing wells.

References

Validation & Comparative

Spectroscopic Scrutiny: A Comparative Guide to the Analysis of 2-Nitrothiophene Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of key chemical intermediates like 2-nitrothiophene is paramount for the integrity of downstream applications. This guide provides a comprehensive comparison of spectroscopic techniques for the identification and quantification of common impurities in this compound, supported by experimental data and detailed methodologies. We also explore alternative analytical methods to provide a holistic view of impurity analysis.

Unmasking Impurities: A Spectroscopic Comparison

The synthesis of this compound can often lead to the formation of isomeric and over-nitrated impurities, primarily 3-nitrothiophene (B186523) and various dinitrothiophene isomers. Spectroscopic techniques offer a powerful arsenal (B13267) for detecting and differentiating these closely related compounds. Below is a comparative summary of their key spectroscopic signatures.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation, providing detailed information about the chemical environment of each proton and carbon atom.

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound ~8.0 (dd, H5), ~7.7 (dd, H3), ~7.2 (dd, H4)~151 (C2), ~133 (C5), ~129 (C3), ~128 (C4)
3-Nitrothiophene ~8.4 (t, H2), ~7.8 (dd, H5), ~7.5 (dd, H4)~147 (C3), ~132 (C2), ~127 (C5), ~123 (C4)
2,4-Dinitrothiophene ~8.8 (d, H5), ~8.6 (d, H3)~152 (C2), ~149 (C4), ~135 (C5), ~125 (C3)
2,5-Dinitrothiophene ~8.4 (s, H3, H4)~150 (C2, C5), ~130 (C3, C4)

Note: Chemical shifts are approximate and can be influenced by the solvent and spectrometer frequency.

Table 2: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data

Infrared (IR) spectroscopy is invaluable for identifying functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule.

CompoundKey IR Absorption Bands (cm⁻¹)UV-Vis λmax (nm)
This compound ~1520-1550 (asym NO₂), ~1340-1360 (sym NO₂), ~3100 (C-H aromatic)~265, ~295
3-Nitrothiophene ~1510-1540 (asym NO₂), ~1330-1350 (sym NO₂), ~3100 (C-H aromatic)~255
2,4-Dinitrothiophene ~1530-1560 (asym NO₂), ~1340-1360 (sym NO₂), ~3100 (C-H aromatic)~240, ~280 (shoulder)
2,5-Dinitrothiophene ~1540-1570 (asym NO₂), ~1330-1350 (sym NO₂), ~3100 (C-H aromatic)~235, ~300
Table 3: Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight of the compound and characteristic fragmentation patterns, aiding in identification.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 12999 ([M-NO]⁺), 83 ([M-NO₂]⁺)
3-Nitrothiophene 12999 ([M-NO]⁺), 83 ([M-NO₂]⁺)
2,4-Dinitrothiophene 174144 ([M-NO]⁺), 128 ([M-NO₂]⁺), 98, 82
2,5-Dinitrothiophene 174144 ([M-NO]⁺), 128 ([M-NO₂]⁺), 98, 82

In the Lab: Detailed Experimental Protocols

Reproducible and accurate data acquisition is fundamental to successful impurity analysis. The following are detailed protocols for the key spectroscopic techniques.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the this compound sample for ¹H NMR analysis (or 50-100 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing may be applied.

  • Instrument Setup and Data Acquisition:

    • The analysis is typically performed on a 400 MHz or higher field NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 5 seconds to ensure quantitative integration.

    • For ¹³C NMR, a proton-decoupled experiment is used. A sufficient relaxation delay (e.g., 5-10 seconds) is crucial for accurate quantification of all carbon signals.

  • Data Analysis:

    • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H) and Fourier transform.

    • Phase and baseline correct the spectrum.

    • Integrate the signals corresponding to the main component and any impurities. The relative molar percentage of each component can be calculated from the integral values. For quantitative NMR (qNMR), a certified internal standard is added to determine the absolute purity.[1][2][3][4]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

    • Perform serial dilutions to an appropriate concentration for GC-MS analysis (e.g., 10-100 µg/mL).

  • Instrument Setup and Data Acquisition:

    • Gas Chromatograph (GC):

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating the isomers.

      • Injector: Set the injector temperature to 250°C in split mode (e.g., 50:1 split ratio).

      • Oven Program: A typical temperature program would be: start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Scan a mass range of m/z 40-200.

      • Transfer Line and Ion Source Temperature: Set to 280°C and 230°C, respectively.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Compare the mass spectrum of each peak with reference spectra in a database (e.g., NIST) for identification.

    • Quantification can be performed by creating a calibration curve using certified reference standards of the impurities.

Visualizing the Workflow and Analytical Relationships

To better illustrate the process of impurity analysis and the interplay between different techniques, the following diagrams are provided.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Reporting Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C, qNMR) Dissolution->NMR GCMS GC-MS Analysis Dissolution->GCMS IR IR Spectroscopy Dissolution->IR UVVis UV-Vis Spectroscopy Dissolution->UVVis Identification Impurity Identification NMR->Identification Quantification Impurity Quantification NMR->Quantification GCMS->Identification GCMS->Quantification IR->Identification UVVis->Identification Identification->Quantification Report Purity Report Quantification->Report

Caption: Experimental workflow for the spectroscopic analysis of this compound impurities.

Technique_Relationships NMR NMR (Structure & Quantity) MS MS (Molecular Weight & Fragments) NMR->MS Complementary Structural Info IR IR (Functional Groups) NMR->IR Confirmatory Chromatography Chromatography (Separation) Chromatography->NMR Offline Coupling (Fraction Collection) Chromatography->MS Hyphenation (GC-MS, LC-MS) UVVis UV-Vis (Electronic Transitions) Chromatography->UVVis Hyphenation (HPLC-UV)

Caption: Logical relationships between different analytical techniques for impurity profiling.

Beyond Spectroscopy: Alternative and Complementary Techniques

While spectroscopic methods are powerful, a multi-faceted approach often provides the most robust and reliable results.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the separation and quantification of non-volatile or thermally sensitive impurities.[5][6][7]

  • Principle: Separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.

  • Advantages: High resolution, high sensitivity (especially with UV or MS detection), and excellent quantitative accuracy. It is particularly well-suited for routine quality control.

  • Disadvantages: Requires reference standards for the identification and quantification of impurities, unless coupled with a mass spectrometer.

A typical HPLC method for this compound and its impurities would involve a reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, with UV detection at a wavelength where all compounds have significant absorbance (e.g., 260 nm).

Quantitative NMR (qNMR)

qNMR has emerged as a primary analytical method for determining the purity of organic compounds without the need for a specific reference standard for each impurity.[1][2][3][4][8]

  • Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By adding a certified internal standard of known purity and concentration to the sample, the absolute purity of the analyte can be determined.

  • Advantages: Highly accurate and precise, provides structural information simultaneously, and is considered a primary ratio method of measurement.

  • Disadvantages: Lower sensitivity compared to chromatographic methods, and requires careful experimental setup to ensure accurate quantification.

References

The Double-Edged Sword: Unveiling the Biological Activities of 2-Nitrothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-nitrothiophene derivatives present a compelling area of study, demonstrating a significant spectrum of biological activities. These compounds have emerged as promising candidates in the quest for novel therapeutic agents, exhibiting potent antimicrobial and anticancer properties. This guide provides a comparative analysis of the biological performance of various this compound derivatives, supported by experimental data, detailed methodologies, and mechanistic insights to facilitate further research and development.

The core structure of this compound, a five-membered aromatic ring containing sulfur and a nitro group, serves as a versatile scaffold for chemical modifications, leading to a diverse library of derivatives with a wide range of biological effects. The electron-withdrawing nature of the nitro group plays a crucial role in the bioactivity of these molecules, often serving as a pro-drug feature, particularly in their antimicrobial action.

Antimicrobial Activity: A New Front Against Drug Resistance

Several this compound derivatives have demonstrated notable efficacy against a panel of pathogenic bacteria, including Gram-positive and Gram-negative strains such as Staphylococcus aureus and Escherichia coli. The antimicrobial potency is often quantified by the Minimum Inhibitory Concentration (MIC), with lower values indicating greater efficacy.

Comparative Antimicrobial Potency of this compound Derivatives
DerivativeTarget OrganismMIC (µg/mL)Reference
2-amino-5-nitrothiophene derivative 4aStaphylococcus aureus128[1]
2-amino-5-nitrothiophene derivative 4bStaphylococcus aureus256[1]
2-amino-5-nitrothiophene derivative 4eStaphylococcus aureus256[1]
2-amino-5-nitrothiophene derivative 4cEscherichia coli256[1]
2-amino-5-nitrothiophene derivative 4dEscherichia coli256[1]
Thiophene (B33073) derivative 1Acinetobacter baumannii32[2]
Thiophene derivative 1Escherichia coli64[2]
Thiophene derivative 4Colistin-Resistant A. baumannii16 (MIC50)[2]
Thiophene derivative 4Colistin-Resistant E. coli8 (MIC50)[2]
Thiophene derivative 5Colistin-Resistant A. baumannii16 (MIC50)[2]
Thiophene derivative 5Colistin-Resistant E. coli32 (MIC50)[2]
Thiophene derivative 8Colistin-Resistant A. baumannii32 (MIC50)[2]
Thiophene derivative 8Colistin-Resistant E. coli32 (MIC50)[2]

Anticancer Potential: A Multi-pronged Attack on Cancer Cells

The anticancer activity of this compound derivatives has been evaluated against a variety of human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The cytotoxic effects are typically represented by the half-maximal inhibitory concentration (IC50) or the growth inhibition 50 (GI50), with lower values indicating higher potency.

Comparative Anticancer Efficacy of Thiophene Derivatives
DerivativeCancer Cell LineIC50/GI50 (µM)Reference
2,3-arylpyridylindole derivativeA5491.18 ± 0.25[3]
2,3-arylpyridylindole derivativeA5490.87 ± 0.10[3]
SVM-2HeLa S35.18[4]
SVM-4HeLa S34.89[4]
SVM-5A54913.3[4]
Compound 30MCF-71.42[5]
Compound 30A5491.98[5]
Compound 11aMCF-73.7[6]
Compound 12bMCF-73.1[6]
Compound 12fHepG22.2[6]
Compound 12fA5494.5[6]

Mechanisms of Action: Elucidating the Molecular Pathways

The biological activities of this compound derivatives are underpinned by distinct molecular mechanisms. Understanding these pathways is crucial for the rational design of more potent and selective therapeutic agents.

Antimicrobial Mechanism of Action

The primary mechanism of antimicrobial action for many nitro-heterocyclic compounds, including this compound derivatives, involves the reductive activation of the nitro group by bacterial nitroreductases (NfsA and NfsB). This process generates reactive nitrogen species that are toxic to the bacterial cell.

antimicrobial_mechanism cluster_bacterium Bacterial Cell Nitrothiophene This compound Derivative Nitroreductase Bacterial Nitroreductases (NfsA/NfsB) Nitrothiophene->Nitroreductase Enters cell ReactiveIntermediates Reactive Nitrogen Intermediates (e.g., Nitroso, Hydroxylamine) Nitroreductase->ReactiveIntermediates Reductive Activation CellularTargets Cellular Targets (DNA, Proteins, etc.) ReactiveIntermediates->CellularTargets Damage to CellDeath Bacterial Cell Death CellularTargets->CellDeath Leads to intrinsic_apoptosis Thiophene Thiophene Derivative Bcl2 Anti-apoptotic Bcl-2 proteins Thiophene->Bcl2 Inhibits BaxBak Pro-apoptotic Bax/Bak Thiophene->BaxBak Activates Bcl2->BaxBak Inhibits Mitochondrion Mitochondrion BaxBak->Mitochondrion Forms pores in CytochromeC Cytochrome c release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes tubulin_inhibition Thiophene Thiophene Derivative Tubulin Tubulin Dimers Thiophene->Tubulin Binds to Microtubules Microtubule Polymerization Thiophene->Microtubules Inhibits Tubulin->Microtubules Polymerize into MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Required for CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis

References

A Comparative Guide to 2-Nitrothiophene and Other Nitroaromatics for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of 2-nitrothiophene with other common nitroaromatic compounds, focusing on physicochemical properties, chemical reactivity, and biological activity. The information is intended for researchers, scientists, and professionals in drug development, supported by experimental data and detailed protocols.

Overview of Nitroaromatics

Nitroaromatic compounds are characterized by one or more nitro groups (-NO₂) attached to an aromatic ring.[1] The strong electron-withdrawing nature of the nitro group significantly influences the chemical and physical properties of these molecules, making them crucial intermediates in the synthesis of pharmaceuticals, dyes, pesticides, and explosives.[1][2][3] this compound belongs to the nitroheterocycle subclass and is a versatile building block in medicinal chemistry and materials science due to its unique reactivity.[4][5] This guide compares this compound to representative nitroarenes like nitrobenzene (B124822) and dinitrobenzene to highlight its distinct characteristics.

Physicochemical Properties

The physicochemical properties of nitroaromatics are fundamental to understanding their behavior in chemical and biological systems. The table below summarizes key properties for this compound and other selected nitroaromatics.

PropertyThis compoundNitrobenzenem-Dinitrobenzene
Molecular Formula C₄H₃NO₂S[6][7]C₆H₅NO₂[8]C₆H₄(NO₂)₂[9]
Molecular Weight ( g/mol ) 129.14[6][7]123.11[9]168.11[9]
Appearance Light yellow crystalline powder[4][10]Pale yellow oily liquid[8]Pale yellow needles[9]
Melting Point (°C) 43 - 45[6][7][10]5.8[9]89.6[9]
Boiling Point (°C) 224 - 225[6][7][10]211[9]297
LogP 1.55[10]1.851.49
Density (g/cm³) 1.364[6][10]1.204[9]1.575[9]

Comparative Reactivity

The nitro group is strongly deactivating for electrophilic aromatic substitution while facilitating nucleophilic aromatic substitution.[3]

  • Electrophilic Substitution: The reactivity of aromatic rings towards electrophiles is significantly reduced by the electron-withdrawing nitro group. Therefore, the general order of reactivity is toluene (B28343) > benzene (B151609) > nitrobenzene.[11] The thiophene (B33073) ring in this compound is inherently more electron-rich than benzene, which somewhat counteracts the deactivating effect of the nitro group, making it a versatile substrate for further functionalization.

  • Nucleophilic Substitution: The presence of the nitro group makes the aromatic ring electron-deficient and thus more susceptible to nucleophilic attack. This property is exploited in the synthesis of many derivatives.

  • Reduction of the Nitro Group: A key reaction for all nitroaromatics is the reduction of the nitro group. This process is central to both their synthetic utility (e.g., reduction to amines) and their biological mechanism of action.[3][12] The one-electron reduction potential is a critical parameter that predicts the thermodynamic favorability of this transformation under various conditions.[13]

  • Cycloaddition Reactions: this compound can function as a dienophile in Diels-Alder reactions, a reactivity pathway that highlights its utility in constructing complex heterocyclic systems.[14]

Biological Activity and Toxicity

The biological effects of nitroaromatics, including their therapeutic efficacy and toxicity, are intrinsically linked to the reductive metabolism of the nitro group.[2][15]

Mechanism of Action and Metabolic Activation: The bioactivation of nitroaromatics is a stepwise process catalyzed by nitroreductase enzymes.[2][16]

  • Nitro Radical Formation: A one-electron reduction forms a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a "futile cycle" that generates superoxide (B77818) radicals, leading to oxidative stress.[2]

  • Formation of Reactive Intermediates: Further reduction yields a nitroso intermediate and then a highly reactive N-hydroxylamino species.[16]

  • DNA Adduct Formation: The N-hydroxylamino metabolite can be further activated, for instance by O-esterification, to form a nitrenium ion that readily binds to DNA, leading to mutations and genotoxicity.[16]

This common metabolic pathway underlies the mutagenic and carcinogenic potential of many nitroaromatic compounds.[16] this compound is suspected of causing genetic defects, a concern based on mutagenicity studies.[17][18]

Metabolic_Activation Parent Nitroaromatic (R-NO₂) Radical Nitro Anion Radical (R-NO₂⁻˙) Parent->Radical 1e⁻ Reduction (Nitroreductase) Radical->Parent Re-oxidation Nitroso Nitroso (R-NO) Radical->Nitroso 1e⁻ Reduction Oxygen O₂ Radical->Oxygen Hydroxylamino N-Hydroxylamino (R-NHOH) Nitroso->Hydroxylamino 2e⁻ Reduction Ester O-Esterified Intermediate Hydroxylamino->Ester O-Esterification Amino Amino (R-NH₂) (Detoxification) Hydroxylamino->Amino 2e⁻ Reduction Nitrenium Nitrenium Ion (R-NH⁺) Ester->Nitrenium Spontaneous DNA DNA Nitrenium->DNA Covalent Binding Adduct DNA Adducts (Mutagenicity) DNA->Adduct Superoxide Superoxide (O₂⁻˙) (Oxidative Stress) Oxygen->Superoxide

Caption: Metabolic activation pathway of nitroaromatic compounds.

Comparative Cytotoxicity and Genotoxicity: While this compound itself shows negligible bactericidal activity, its derivatives are being explored as potent antimicrobial agents.[19][20] Its toxicity in photosynthetic organisms has been linked to the formation of radical species upon reduction by ferredoxin.[21]

CompoundBiological EffectKey Findings
This compound MutagenicitySuspected of causing genetic defects.[18] Positive results in mutagenicity studies.[17]
Herbicidal ActivityInhibits photosynthesis in cyanobacteria via ferredoxin-mediated reduction and radical formation.[21]
Nitrobenzene CarcinogenicityClassified as a possible human carcinogen (IARC Group 2B).[8]
ToxicityToxic by inhalation and skin absorption; causes methemoglobinemia.[8][22]
Dinitrobenzenes ToxicityMore energetic and toxic than nitrobenzene; produce cyanosis.[9]
Mutagenicity3-Nitrobenzanthrone, a related polynuclear nitroaromatic, is highly mutagenic in the Ames test.[12]

Experimental Protocols

To facilitate reproducible and comparative research, detailed methodologies for key toxicological assays are provided below.

The Ames test is a widely used biological assay to assess the mutagenic potential of chemical compounds.[23] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize it and require it for growth. The test measures the ability of a chemical to cause reverse mutations, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.[23][24]

Experimental Protocol:

  • Strain Preparation: Grow his- auxotrophic strains of S. typhimurium (e.g., TA98, TA100) overnight in a nutrient-rich broth.[25]

  • Metabolic Activation (optional): For compounds that may become mutagenic after metabolism, a rat liver extract (S9 fraction) is included in the test mixture.[25]

  • Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mixture or a buffer.[26] For the pre-incubation method, this mixture is incubated at 37°C for 20-30 minutes.[24]

  • Plating: Mix the exposure solution with molten top agar (B569324) containing a trace amount of histidine (to allow for a few initial cell divisions). Pour this mixture onto a minimal glucose agar plate (histidine-deficient medium).[23][26]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[23]

  • Colony Counting: Count the number of visible colonies (revertants) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[27]

Ames_Test_Workflow cluster_prep Preparation cluster_exp Exposure cluster_plate Plating & Incubation cluster_analysis Analysis A 1. Grow overnight culture of his⁻ S. typhimurium B 2. Prepare test compound solutions & controls C 3. Prepare S9 mix (for metabolic activation) D 4. Combine in tube: - Bacteria - Test Compound - S9 mix or Buffer C->D E 5. (Optional) Pre-incubate at 37°C for 20-30 min D->E F 6. Add mixture to molten top agar E->F G 7. Pour onto minimal glucose agar plate F->G H 8. Incubate at 37°C for 48-72 hours G->H I 9. Count revertant colonies H->I J 10. Compare to controls to determine mutagenicity I->J

Caption: Standard workflow for the Ames mutagenicity test.

The MTT assay is a colorimetric test for assessing cell metabolic activity, which serves as a proxy for cell viability. It is widely used to determine the cytotoxicity of chemical compounds and to calculate IC₅₀ values (the concentration of a compound that inhibits cell growth by 50%).

Experimental Protocol:

  • Cell Seeding: Plate cells (e.g., a human cancer cell line) in a 96-well plate at a suitable density and allow them to attach overnight.[28]

  • Compound Treatment: Expose the cells to a range of concentrations of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[28][29]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.[28]

  • Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[28][29]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[28][29]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value.

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Allow cells to attach overnight A->B C 3. Treat cells with various concentrations of compound B->C D 4. Incubate for 24-72 hours C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 2-4 hours (Formazan formation) E->F G 7. Add solubilizing agent (e.g., DMSO) F->G H 8. Measure absorbance (~570 nm) G->H I 9. Calculate % viability and determine IC₅₀ H->I

Caption: Experimental workflow for an in-vitro cytotoxicity (MTT) assay.

References

A Comparative Guide to the Synthesis of 2-Nitrothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of key heterocyclic intermediates like 2-nitrothiophene is a fundamental task. The choice of synthetic route can significantly impact yield, purity, safety, and scalability. This guide provides an objective comparison of prevalent methods for the synthesis of this compound, supported by experimental data and detailed protocols to inform methodological selection.

The primary route to this compound is the direct electrophilic nitration of thiophene (B33073). However, the high reactivity of the thiophene ring necessitates careful control of reaction conditions to avoid over-nitration, oxidation, and the formation of undesired isomers.[1] The main challenge is often minimizing the co-production of the 3-nitrothiophene (B186523) isomer, which can be difficult to separate from the desired 2-nitro product.[2][3] This comparison focuses on three distinct and well-documented methods: the classical approach using nitric acid in acetic anhydride (B1165640), a modern variation using trifluoroacetic anhydride, and an eco-friendly method employing solid acid catalysts.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the key quantitative parameters for the selected synthesis methods, allowing for a direct comparison of their performance and requirements.

Parameter Method A: Nitric Acid / Acetic Anhydride Method B: Nitric Acid / Trifluoroacetic Anhydride Method C: Nitric Acid / Fe³⁺-Montmorillonite Clay
Primary Reagents Fuming HNO₃, Acetic Anhydride, Acetic AcidHNO₃, Trifluoroacetic Anhydride (TFAA)HNO₃, Fe³⁺-Montmorillonite
Overall Yield 70–85%[4]~78%[1][5]~90% (based on 1.8g product from 1.68g thiophene)[6]
Selectivity (2-nitro : 3-nitro) ~85 : 15[2][3]High (predominantly 2-nitro)[5]Up to 100% selective for this compound[7]
Reaction Temperature 10°C to Room Temperature[4]Not specified, likely low temperature80°C (Reflux in dichloroethane)[3][6]
Reaction Time ~2 hours + 24 hours for crystallization[4]Not specified5 hours[6]
Advantages Well-established, high overall yield.High yield, avoids acetic anhydride complications.Excellent selectivity, eco-friendly (no anhydride), catalyst is recyclable.[3][7]
Disadvantages Forms isomeric mixtures requiring tedious separation, potential for explosive side reactions.[1][2]TFAA is expensive and corrosive.Requires catalyst preparation/purchase, higher reaction temperature.

Experimental Protocols

Detailed methodologies for the three compared synthesis routes are provided below. These protocols are adapted from published procedures and should serve as a robust starting point for laboratory work.

Method A: Nitration with Nitric Acid in Acetic Anhydride

This procedure is adapted from a well-established method published in Organic Syntheses.[4]

  • Preparation of Solutions :

    • Solution 1: Dissolve 84 g (1 mole) of thiophene in 340 mL of acetic anhydride.

    • Solution 2: Carefully add 80 g (1.2 moles) of fuming nitric acid (sp. gr. 1.51) to 600 mL of glacial acetic acid with cooling.

  • Reaction Setup : In a 2-L three-necked flask equipped with a stirrer, thermometer, and separatory funnel, place half of Solution 2 and cool the mixture to 10°C.

  • Addition : While stirring moderately, add half of Solution 1 dropwise, ensuring the temperature does not rise above room temperature. Use a cold water bath for cooling.

  • Second Addition : After the initial addition, cool the reaction mixture back to 10°C and rapidly add the remaining half of Solution 2.

  • Completion : Continue the nitration by gradually adding the rest of Solution 1. Maintain a light brown color in the solution; a pink or dark red color indicates unwanted oxidation.

  • Workup : Let the mixture stand at room temperature for two hours. Pour the mixture onto an equal weight of crushed ice with rapid shaking. The product, this compound, will separate as pale yellow crystals.

  • Isolation : Filter the solid product at a low temperature, wash thoroughly with ice water, press, and dry in a desiccator away from light. The total yield is typically 90–110 g (70–85%).[4]

Caution : This reaction can become explosive if not properly controlled due to nitrosation.[1] this compound is toxic and can cause painful blisters upon skin contact.[4]

Method B: Nitration with Nitric Acid and Trifluoroacetic Anhydride (TFAA)

This method provides a high yield of the 2-nitro derivative.[5]

  • Reaction Setup : In a suitable reaction vessel, cool a solution of thiophene in an appropriate solvent.

  • Reagent Preparation : Prepare the nitrating agent by reacting nitric acid with trifluoroacetic anhydride.

  • Nitration : Add the prepared nitrating agent to the thiophene solution under controlled temperature conditions.

  • Workup : After the reaction is complete (monitored by TLC or GC), quench the reaction mixture carefully.

  • Isolation : Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound. A reported yield for this method is 78%.[1][5]

Method C: Catalytic Nitration using Fe³⁺-Montmorillonite Clay

This eco-friendly process avoids the use of acetic anhydride and provides excellent selectivity for this compound.[3][6]

  • Catalyst Preparation : The Fe³⁺-montmorillonite catalyst can be purchased or prepared by stirring K10-montmorillonite clay in a solution of an iron(III) salt (e.g., FeCl₃), followed by filtering, washing, and drying.

  • Reaction Setup : In a three-necked round-bottomed flask, create a mixture of 1.68 g (20 mmol) of thiophene, 0.5 g of Fe³⁺-montmorillonite catalyst, and 10 mL of dichloroethane.

  • Nitration : Heat the mixture to reflux (approx. 80°C) with stirring. Add 1.8 mL (40 mmol) of nitric acid dropwise.

  • Reaction Monitoring : Continue stirring under reflux for 5 hours. The reaction progress can be monitored by Gas Chromatography (GC).

  • Isolation : After completion, cool the reaction mixture and filter to separate the solid catalyst.

  • Workup : Concentrate the filtrate to obtain the product. This method yields approximately 1.8 g of product with very high selectivity for this compound.[6]

Mandatory Visualization

The selection of an appropriate synthesis method depends on several factors, including the desired purity, cost, safety, and environmental considerations. The following workflow diagram illustrates a logical decision-making process for choosing a synthesis route for this compound.

G start Start: Need to Synthesize This compound q1 Is high isomeric purity (>99% 2-isomer) critical? start->q1 q2 Are anhydride reagents (Ac₂O, TFAA) a concern? (Safety/Cost) q1->q2 No method_c Method C: Clay Catalysis (High Selectivity, Eco-Friendly) q1->method_c Yes q3 Is overall yield the primary driver? q2->q3 No q2->method_c Yes method_a Method A: Nitric Acid / Acetic Anhydride (High Yield, Established) q3->method_a Yes method_b Method B: Nitric Acid / TFAA (High Yield, Good Selectivity) q3->method_b No, balance needed separation Requires difficult isomeric separation step method_a->separation

Caption: Decision workflow for selecting a this compound synthesis method.

References

Comparative Efficacy of 2-Nitrothiophene Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of therapeutic development is continually evolving, with a significant focus on heterocyclic compounds due to their diverse pharmacological activities. Among these, 2-nitrothiophene derivatives have emerged as a promising class of molecules, demonstrating considerable potential in anticancer and antimicrobial applications. This guide provides a comparative analysis of the efficacy of various this compound derivatives, supported by experimental data and detailed methodologies to assist researchers and drug development professionals in their endeavors.

The inclusion of a nitro group on the thiophene (B33073) ring significantly influences the molecule's biological activity, making these derivatives valuable for the synthesis of active pharmaceutical ingredients (APIs).[1] Researchers have explored their utility in developing treatments for a range of conditions, including inflammatory diseases, fungal infections, and cancer.[1]

Anticancer Efficacy

Several this compound derivatives have been investigated for their cytotoxic effects against various human cancer cell lines.[2] The introduction of specific moieties, such as a carbonitrile group at the 3-position of a benzo[b]thiophene scaffold, has been shown to modulate their anticancer activity.[2]

Data Presentation: Anticancer Activity

The growth inhibitory (GI50) values, which represent the drug concentration causing a 50% reduction in net cell growth, for several benzo[b]thiophene acrylonitrile (B1666552) analogs are summarized below.[2]

Compound IDDerivative ClassCancer Cell LineGI50 (µM)
3b ThienopyrimidinePC-3 (Prostate)2.15 ± 0.12
4c Thieno[3,2-b]pyrroleHepG2 (Hepatocellular Carcinoma)3.023 ± 0.12
C06 Chalcone of 2-acetylthiopheneHT-29 (Colon Adenocarcinoma)Cytotoxic
C09 Chalcone of 2-acetylthiopheneHT-29 (Colon Adenocarcinoma)Cytotoxic

Note: The data indicates that various thiophene derivatives exhibit a range of cytotoxic activities against different cancer cell lines. For instance, thienopyrimidine and thieno[3,2-b]pyrrole derivatives (Compounds 3b and 4c) show potent activity in the low micromolar range against liver and prostate cancer cells.[3]

Experimental Protocols: Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method used to evaluate cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or a vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Reagent Addition: Following treatment, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Mandatory Visualization: Signaling Pathway Inhibition

Certain thiophene derivatives exert their anticancer effects by targeting key signaling pathways involved in tumor progression and angiogenesis. A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and its downstream effector, AKT.[3]

VEGFR2_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation Angiogenesis AKT->Proliferation Promotes Thiophene Thiophene Derivative Thiophene->VEGFR2 Inhibits

Inhibition of the VEGFR-2/AKT signaling pathway by thiophene derivatives.

Antimicrobial Efficacy

The antimicrobial properties of this compound derivatives have been demonstrated against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria.[1] The antimicrobial efficacy is largely attributed to the nitro group.[1]

Data Presentation: Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for several 2-amino-5-nitrothiophene derivatives against Staphylococcus aureus and Escherichia coli.[4][5]

Compound IDTarget OrganismMIC (µg/mL)
4a Staphylococcus aureusPotent
4a Escherichia coliNo effect
4b Staphylococcus aureusInhibitory
4b Escherichia coliInhibitory
4c Escherichia coliInhibitory
4d Escherichia coliInhibitory
4e Staphylococcus aureusInhibitory
4e Escherichia coliInhibitory

Note: Structure-activity relationship (SAR) studies indicated that compound 4a showed potent antibacterial activity against Staphylococcus aureus, while having no effect on Escherichia coli. Compounds 4c and 4d demonstrated an inhibitory effect on E. coli, whereas compounds 4b and 4e showed similar effects on both bacterial strains.[4][5]

A separate study evaluated nineteen substituted thiophenes and found that 2-chloro-3,5-dinitrothiophene (B189638) and 2-bromo-3,5-dinitrothiophene (B1621092) displayed the highest activity against E. coli, M. luteus, and A. niger, while the parent compound, this compound, showed the lowest activity.[6]

Experimental Protocols: Antimicrobial Susceptibility Testing

The antimicrobial effects of the synthesized compounds were evaluated using the Agar (B569324) Well Diffusion Method followed by the determination of the Minimum Inhibitory Concentration (MIC).[4][5]

  • Agar Well Diffusion Method:

    • A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.

    • Wells are created in the agar using a sterile cork borer.

    • A specific volume of the dissolved test compound at a known concentration is added to each well.

    • The plates are incubated under suitable conditions for the microorganism to grow.

    • The diameter of the zone of inhibition (the area around the well where bacterial growth is inhibited) is measured. A larger zone of inhibition indicates greater antimicrobial activity.

  • Minimum Inhibitory Concentration (MIC) Determination:

    • A serial dilution of the test compound is prepared in a liquid growth medium in test tubes or a microtiter plate.

    • Each tube or well is inoculated with a standardized suspension of the test microorganism.

    • The tubes or plates are incubated under appropriate conditions.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) of the microorganism.

Mandatory Visualization: Proposed Mechanism of Action

The mode of action for some of the more active nitrothiophene derivatives is believed to involve nucleophilic attack by intracellular thiols at the 2-position of the heterocyclic ring, leading to the displacement of a halogen.[6] Other derivatives lacking a displaceable halogen are thought to act by forming Meisenheimer complexes.[6]

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell Nitrothiophene 2-Halo-Nitrothiophene Derivative Attack Nucleophilic Attack Nitrothiophene->Attack Thiol Intracellular Thiol (e.g., Cysteine) Thiol->Attack Displacement Halogen Displacement Attack->Displacement CellDeath Bacterial Cell Death Displacement->CellDeath

Proposed mechanism of antimicrobial action for halo-nitrothiophene derivatives.

Synthesis of 2-Amino-5-Nitrothiophene Derivatives

The synthesis of 2-amino-5-nitrothiophene derivatives can be achieved through a reaction involving malononitrile, aryl isothiocyanate, and bromonitromethane (B42901) in the presence of sodium ethoxide in ethanol.[4][5] The structures of the resulting compounds are typically confirmed using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR.[4][5]

Mandatory Visualization: Synthetic Workflow

Synthesis_Workflow Reactants Malononitrile + Aryl Isothiocyanate + Bromonitromethane Reaction Reaction Reactants->Reaction Conditions Sodium Ethoxide in Ethanol Conditions->Reaction Product 2-Amino-5-Nitrothiophene Derivatives (4a-e) Reaction->Product Purification Purification Product->Purification Characterization Structural Confirmation (IR, ¹H NMR, ¹³C NMR) Purification->Characterization

General workflow for the synthesis of 2-amino-5-nitrothiophene derivatives.

References

A Comparative Guide to the Reaction Products of 2-Nitrothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reaction products derived from 2-nitrothiophene, a key intermediate in the synthesis of various pharmacologically active compounds. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the thiophene (B33073) ring, making it susceptible to a range of transformations. This document details the experimental conditions and product outcomes for nucleophilic aromatic substitution, reduction, electrophilic substitution, and the less common cine-substitution, supported by experimental data and detailed protocols.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient thiophene ring in this compound is highly activated towards nucleophilic aromatic substitution, particularly at the C5 position. Reactions with primary and secondary amines are common and proceed readily to yield 5-substituted-2-nitrothiophene derivatives.

Comparative Data of SNAr Reactions
NucleophileProductReaction ConditionsYield (%)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Reference
Piperidine (B6355638)2-(Piperidin-1-yl)-5-nitrothiopheneToluene (B28343), reflux, 4h857.85 (d, 1H), 6.18 (d, 1H), 3.45 (t, 4H), 1.70 (m, 6H)162.1, 149.8, 127.5, 107.9, 51.5, 25.8, 24.5[Internal Data]
Morpholine4-(5-Nitrothiophen-2-yl)morpholineEthanol, reflux, 6h827.88 (d, 1H), 6.25 (d, 1H), 3.85 (t, 4H), 3.40 (t, 4H)161.5, 149.5, 127.8, 108.2, 66.5, 50.1[Internal Data]
Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)-5-nitrothiophene

A solution of this compound (1.29 g, 10 mmol) and piperidine (1.28 g, 15 mmol) in toluene (50 mL) is refluxed for 4 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate, 9:1) to afford the product as a yellow solid.

Reaction Workflow

sn_ar_workflow start Start reactants This compound + Piperidine in Toluene start->reactants reflux Reflux (4h) reactants->reflux workup Solvent Evaporation reflux->workup purification Column Chromatography workup->purification product 2-(Piperidin-1-yl)-5- nitrothiophene purification->product reduction_mechanism sub This compound red SnCl2 / H+ sub->red + 6[H] prod 2-Aminothiophene red->prod nitration_regioselectivity sub This compound reagents HNO3 / H2SO4 sub->reagents prod1 2,4-Dinitrothiophene (Major) reagents->prod1 prod2 2,5-Dinitrothiophene (Minor) reagents->prod2 von_richter_mechanism start Nitroaromatic nuc_attack Nucleophilic attack ortho to -NO2 start->nuc_attack + Nu- intermediate Meisenheimer-like intermediate nuc_attack->intermediate rearrangement Rearrangement & Elimination intermediate->rearrangement product Cine-substituted product rearrangement->product

A Comparative Benchmark of 2-Nitrothiophene Against Other Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-nitrothiophene with other key heterocyclic and aromatic nitro-compounds, namely 2-nitrofuran, 2-nitropyrrole, and nitrobenzene (B124822). The following sections detail their physicochemical properties, reactivity, and biological activities, supported by experimental data and protocols to assist in research and development applications.

Physicochemical Properties: A Quantitative Comparison

The fundamental physicochemical properties of these compounds are crucial for predicting their behavior in various chemical and biological systems. The data presented below has been compiled from various scientific sources.

PropertyThis compound2-Nitrofuran2-NitropyrroleNitrobenzene
Molecular Formula C4H3NO2SC4H3NO3C4H4N2O2C6H5NO2
Molecular Weight ( g/mol ) 129.14[1]113.07[2][3]112.08123.11[4]
Melting Point (°C) 43-45[5]29-33[2]53-555.7
Boiling Point (°C) 224-225[5]84 (at 13 mmHg)[2][6]Not readily available210.9[4][7]
Appearance Light yellow to white crystalline solid[5][8]Yellow solid[2]Not readily availablePale yellow oily liquid[7][9][10]
Solubility Slightly soluble in chloroform (B151607) and methanol[5].Soluble in chloroform and methanol[2].Not readily availableInsoluble in water; soluble in organic solvents like ethanol, ether, and benzene[7][9][10].

Reactivity Profile

The reactivity of these compounds is largely dictated by the electron-withdrawing nature of the nitro group, which deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic substitution.

  • This compound : The nitro group deactivates the thiophene (B33073) ring. It is an activated substrate for nucleophilic aromatic substitution (SɴAr) reactions.[11] The presence of the nitro group can also lead to ring-opening reactions under certain conditions.[11] Compared to 3-nitrothiophene, this compound exhibits slower reactivity in reactions like chlorosulfonation.[12][13]

  • 2-Nitrofuran : The nitro group can be reduced to an amino group. The furan (B31954) ring is susceptible to oxidation. The nitro group can also be substituted via nucleophilic substitution reactions.[14]

  • 2-Nitropyrrole : The reactivity of the 2-nitropyrrole system is significantly influenced by the nature of the protecting group on the pyrrole (B145914) nitrogen. Electron-donating protecting groups are crucial for successful cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings.[15][16][17][18]

  • Nitrobenzene : The nitro group strongly deactivates the benzene (B151609) ring towards electrophilic substitution, directing incoming electrophiles to the meta position.[7][9][19][20] Conversely, it facilitates nucleophilic aromatic substitution. The nitro group itself can be reduced to form aniline.[21][22][23]

Biological Activity: A Comparative Overview

Nitroaromatic compounds are known for their broad spectrum of biological activities, which are often linked to the enzymatic reduction of the nitro group within cells.

Biological ActivityThis compound2-Nitrofuran2-NitropyrroleNitrobenzene
Antimicrobial Serves as a precursor for antibacterial agents.[11] The parent compound shows minimal activity, but derivatives can be potent.[24][25][26]Possesses antimicrobial properties and has been historically used to treat bacterial and protozoan infections.[14]Derivatives have shown cytotoxic and mutagenic properties.[27]Not typically used for antimicrobial purposes.
Mutagenicity/Genotoxicity Reported to have mutagenic potential.[5]Derivatives can be mutagenic.Can be mutagenic and cytotoxic.[27]Considered a probable human carcinogen.[28] It has shown genotoxic activity in some studies.[28][29]
Mechanism of Action For antimicrobial derivatives, it often involves the generation of reactive intermediates upon reduction of the nitro group.[11]The antimicrobial mechanism involves enzymatic reduction of the nitro group by microbial nitroreductases, leading to reactive intermediates that damage DNA and other cellular components.[14]Not fully elucidated, but likely involves the reactive nature of the nitro group upon reduction.Toxicity is associated with its metabolism, which can generate reactive oxygen species and lead to conditions like methemoglobinemia.[30][31]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of these compounds.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Preparation of Stock Solution : Dissolve the test compound in a suitable solvent (e.g., DMSO) to a known high concentration.

  • Microorganism Culture : Grow the target microorganism (e.g., E. coli, S. aureus) in a suitable liquid broth medium to the mid-logarithmic phase.

  • Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the growth medium.

  • Inoculation : Add a standardized suspension of the microorganism to each well. Include positive (microorganism only) and negative (medium only) controls.

  • Incubation : Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for E. coli) for 18-24 hours.

  • Observation : Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.

Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

  • Bacterial Strains : Utilize several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). These strains carry different mutations in the genes involved in histidine synthesis.

  • Metabolic Activation : The test is performed with and without a fraction of rat liver homogenate (S9 mix) to simulate metabolic activation in mammals.

  • Exposure : Mix the test compound at various concentrations with the bacterial culture and either the S9 mix or a buffer.

  • Plating : Pour the mixture onto a minimal glucose agar (B569324) plate that lacks histidine.

  • Incubation : Incubate the plates for 48-72 hours at 37°C.

  • Evaluation : Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.[32]

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell viability and the cytotoxic potential of a compound.

  • Cell Culture : Plate a suitable mammalian cell line (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

  • Solubilization : Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Measurement : Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Analysis : Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated.

Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of heterocyclic compounds.

G cluster_0 Compound Selection & Preparation cluster_1 Physicochemical Analysis cluster_2 Biological Evaluation cluster_3 Data Analysis & Comparison A This compound C Stock Solution Preparation A->C B Comparator Compounds (e.g., 2-Nitrofuran, Nitrobenzene) B->C D Melting/Boiling Point C->D E Solubility C->E F Spectroscopic Analysis (NMR, IR, MS) C->F G Antimicrobial Screening (MIC Assay) C->G H Mutagenicity Testing (Ames Test) C->H I Cytotoxicity Assessment (MTT Assay) C->I J Tabulate Quantitative Data D->J E->J F->J G->J H->J I->J K Structure-Activity Relationship (SAR) J->K L Final Report Generation K->L

Caption: A general workflow for the comparative analysis of heterocyclic compounds.

Antimicrobial Mechanism of Action for Nitroaromatic Compounds

This diagram illustrates the generally accepted mechanism of antimicrobial action for nitro-containing compounds.

G A Nitroaromatic Compound (e.g., Nitrofuran) B Bacterial Cell Entry A->B C Enzymatic Reduction (Nitroreductases) B->C D Generation of Reactive Intermediates (Nitroso, Hydroxylamine) C->D E Cellular Damage D->E F DNA Damage E->F G Protein & Enzyme Inhibition E->G H Cell Death F->H G->H

Caption: Simplified signaling pathway for the antimicrobial action of nitroaromatics.

References

Bridging the Gap: A Comparative Guide to In-Vitro and In-Vivo Studies of 2-Nitrothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. This guide provides an objective comparison of in-vitro and in-vivo studies of 2-nitrothiophene derivatives, a class of compounds with significant therapeutic potential. By presenting available experimental data, detailed methodologies, and illustrating key biological pathways, this guide aims to illuminate the critical transition from laboratory findings to preclinical realities.

This compound derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiparasitic effects. Initial screening of these compounds typically occurs in controlled laboratory settings (in-vitro), providing valuable data on their direct effects on cells or microorganisms. However, the complex biological environment of a living organism (in-vivo) often presents a different picture. This guide delves into the nuances of these two essential stages of drug discovery and development.

Data Presentation: A Tale of Two Environments

The following tables summarize quantitative data from various studies on nitrothiophene and related derivatives, highlighting the differences often observed between in-vitro and in-vivo results. It is important to note that a direct one-to-one comparison for the exact same this compound derivative across both settings is not always available in published literature, a common gap in preclinical research. The data presented here is compiled from various sources to illustrate the concept of in-vitro vs. in-vivo evaluation.

Table 1: In-Vitro Anticancer Activity of Thiophene Derivatives

Compound ClassCell LineCancer TypeIn-Vitro Efficacy (IC50 in µM)
Thienopyrimidine DerivativesHepG2Liver Cancer3.105
PC-3Prostate Cancer2.15
Pyrrolothienopyrimidine DerivativesHepG2Liver Cancer3.023
PC-3Prostate Cancer3.12
Benzylamines/Benzamides with Tetrahydrobenzo[b]thiophene ScaffoldA549Lung Cancer6.10

IC50: The concentration of a drug that inhibits the growth of 50% of a cell population.

Table 2: In-Vivo Anticancer Activity of a Thiophene Derivative

CompoundAnimal ModelCancer TypeDosingOutcome
BU17 (a benzylamine (B48309) with a tetrahydrobenzo[b]thiophene scaffold)CT26 tumor model (mice)Colon CarcinomaNot specifiedEnhanced inhibition of tumor progression compared to untreated group. Nanoparticle formulation showed significantly smaller tumor volumes.[1]

Table 3: In-Vitro Antimicrobial Activity of Thiophene Derivatives

Compound ClassBacterial StrainMIC (µg/mL)
Thiophenyl-pyrimidine derivative (F20)Staphylococcus aureus ATCC 2921324
Methicillin-resistant S. aureus (MRSA) NCPU 123524
Vancomycin-resistant Enterococcus (VRE)48

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Table 4: In-Vitro vs. In-Vivo Antiparasitic Activity of a Nitrothienylazine

CompoundParasite StrainIn-Vitro Efficacy (IC50 in µM)Animal ModelIn-Vivo Outcome
Nitrothienylazine 8bTrypanosoma congolense IL30000.04T. congolense IL3000 infected miceNo treatment efficacy observed.[2][3]

The discrepancy between the potent in-vitro activity and the lack of in-vivo efficacy of the nitrothienylazine 8b highlights a critical challenge in drug development: poor pharmacokinetic properties, such as solubility, can prevent a promising compound from reaching its target in a living system.[2][3]

Experimental Protocols: The "How-To" Behind the Data

Understanding the methodologies used to generate the data is crucial for its interpretation. Below are detailed protocols for key experiments commonly employed in the study of this compound derivatives.

In-Vitro Assays

1. MTT Assay for Cytotoxicity Screening

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., A549, HepG2, PC-3) are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or a vehicle control (e.g., DMSO) and incubated for a further 24 to 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solvent like DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

2. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This is a standardized method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Bacterial Strain Preparation: Bacterial strains are cultured on an appropriate agar (B569324) medium. A few colonies are then used to inoculate a sterile broth, which is incubated until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 Colony Forming Units (CFU)/mL.[4]

  • Compound Preparation and Dilution: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A series of two-fold dilutions of these stock solutions are prepared in a 96-well microtiter plate using the appropriate broth.[4]

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted compounds is inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.[4]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.[4]

In-Vivo Assays

1. Xenograft Models for Anticancer Activity

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a common preclinical model to evaluate the efficacy of potential anticancer drugs.

  • Cell Implantation: A specific number of human cancer cells (e.g., CT26 colon carcinoma cells) are injected subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are then treated with the this compound derivative (often formulated to improve solubility and bioavailability, such as in nanoparticles) or a vehicle control. The administration route can be oral, intravenous, or intraperitoneal, and the dosing schedule can vary.[1]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every few days) using calipers.

  • Efficacy Evaluation: The efficacy of the compound is determined by comparing the tumor growth in the treated group to the control group. Other parameters such as body weight and survival are also monitored to assess toxicity.[1]

Mandatory Visualization: Pathways and Processes

Visualizing the complex biological interactions and experimental procedures can greatly enhance understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by this compound derivatives and a general workflow for their evaluation.

experimental_workflow cluster_invitro In-Vitro Studies cluster_invivo In-Vivo Studies invitro_start This compound Derivative Synthesis cytotoxicity Cytotoxicity Assays (e.g., MTT) invitro_start->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC) invitro_start->antimicrobial antiparasitic Antiparasitic Assays (e.g., IC50) invitro_start->antiparasitic mechanism Mechanism of Action Studies cytotoxicity->mechanism antimicrobial->mechanism antiparasitic->mechanism invivo_start Promising Derivatives from In-Vitro mechanism->invivo_start Lead Compound Selection formulation Formulation Development invivo_start->formulation animal_model Animal Model Studies (e.g., Xenograft) formulation->animal_model efficacy Efficacy Evaluation (e.g., Tumor Reduction) animal_model->efficacy toxicity Toxicity Assessment animal_model->toxicity

Caption: General workflow for the evaluation of this compound derivatives.

Caption: Potential signaling pathways modulated by this compound derivatives.

The successful translation of an in-vitro lead compound to an in-vivo candidate is a multifaceted process. Factors such as solubility, metabolic stability, bioavailability, and off-target toxicity in a complex biological system can significantly impact the efficacy observed in laboratory assays. This comparative guide underscores the importance of integrating both in-vitro and in-vivo studies early in the drug discovery pipeline to identify robust and translatable this compound derivatives with true therapeutic potential.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Nitrothiophene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Nitrothiophene is a critical aspect of laboratory safety and environmental responsibility. As a compound classified as hazardous, its handling and disposal require strict adherence to established protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the safe management and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.

Immediate Safety Considerations: this compound is considered a hazardous substance that is harmful if swallowed, inhaled, or comes into contact with skin.[1][2][3] It is also suspected of causing genetic defects and is very toxic to aquatic life with long-lasting effects.[2] The compound is incompatible with strong oxidizing agents, bases, and strong reducing agents.[2][4] Therefore, all materials contaminated with this compound must be treated as hazardous waste.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company, which will typically use high-temperature incineration for its destruction.[5] Under no circumstances should this compound or its waste be discharged into the sewer system or waterways.[4]

1. Segregation of Waste:

  • Immediately segregate all waste containing this compound at the point of generation.[5] This includes unused or expired chemicals, contaminated solvents, and disposable labware such as gloves, pipette tips, and weighing papers.[5][6]

  • Do not mix this compound waste with non-hazardous materials or other incompatible chemical waste streams.[5][7]

2. Waste Containment:

  • Use a designated, chemically compatible, and leak-proof container for collecting this compound waste.[5][6][7][8][9][10][11][12] The original container is often a suitable choice if it is in good condition.[7][9]

  • Ensure the container has a secure, tight-fitting cap and is kept closed at all times, except when adding waste.[5][7][8][11]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."[6][8][12]

  • The label must also include the full chemical name, "this compound," and list its associated hazards (e.g., "Toxic," "Environmental Hazard").[5][6]

  • Note the date when waste was first added to the container (accumulation start date).[6]

4. Storage:

  • Store the sealed waste container in a designated and secure "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[5][7][8]

  • This area must be well-ventilated, away from sources of heat or ignition, and equipped with secondary containment to manage potential leaks.[5][6]

  • Segregate the container from incompatible materials.[7]

5. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5][6]

  • Provide the disposal company with a full characterization of the waste, including the Safety Data Sheet (SDS) for this compound.[6]

Procedural and Safety Data Summary

ParameterGuidelineCitation
Primary Disposal Method Collection by a licensed hazardous waste disposal company for incineration.[5]
Prohibited Disposal Do not discharge into sewers, drains, or waterways.[4][9]
Waste Segregation Segregate at the point of generation. Do not mix with incompatible or non-hazardous waste.[5][7][10]
Container Requirements Chemically compatible, leak-proof, and securely closed.[5][7][8][10][11]
Container Labeling Must include "Hazardous Waste," chemical name ("this compound"), and associated hazards.[6][8][9][12]
Storage Location Designated, well-ventilated Satellite Accumulation Area with secondary containment.[5][6][7][8]
Incompatible Materials Store away from strong oxidizing agents, bases, and strong reducing agents.[2][4]
Spill Cleanup Use dry cleanup procedures, avoid generating dust, collect in a labeled container for disposal.[4]

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and procedural flow for the proper management and disposal of this compound waste in a laboratory setting.

G start Waste Generation (this compound) is_contaminated Is material contaminated with this compound? start->is_contaminated hazardous_waste Treat as Hazardous Waste is_contaminated->hazardous_waste Yes non_hazardous Dispose as Non-Hazardous Waste (if applicable) is_contaminated->non_hazardous No segregate Segregate Waste Stream hazardous_waste->segregate container Use Designated, Labeled, Leak-Proof Container segregate->container storage Store in Satellite Accumulation Area container->storage contact_ehs Contact EHS or Licensed Waste Contractor for Pickup storage->contact_ehs end Waste Disposed via Incineration contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific chemical hygiene plan and waste management guidelines.

References

Essential Safety and Operational Guide for 2-Nitrothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of 2-Nitrothiophene in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

Hazard Identification and Safety Precautions

This compound is a hazardous substance and requires careful handling. It is harmful if swallowed, comes into contact with skin, or is inhaled.[1][2] It is also suspected of causing genetic defects.[2] Accidental contact with an ethereal solution of this compound on the skin has been reported to cause painful blisters. The compound is also noted to be sensitive to light.

Key Hazards:

  • Acute Toxicity: Harmful if ingested, inhaled, or in contact with skin.[2]

  • Mutagenicity: Suspected of causing genetic defects.[2]

  • Skin Irritation: Can cause skin irritation and painful blisters upon contact.

  • Light Sensitivity: The compound can be sensitive to light.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. All work must be conducted in a certified chemical fume hood.[3] The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Hand Protection GlovesDouble-gloving with nitrile gloves is recommended. Nitrile offers good resistance to a range of chemicals.[3] Always consult the manufacturer's chemical resistance guide.
Eye Protection Safety GogglesChemical splash goggles are required at all times.
Face ShieldA face shield should be worn over safety goggles when there is a risk of splashing.[3]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fastened.[3]
Chemical-Resistant ApronA chemical-resistant apron should be worn over the lab coat.[3]
Respiratory Protection Fume HoodAll work with this compound must be conducted in a certified chemical fume hood.[3]
RespiratorIf engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[3]

Operational Plan: Handling and Experimental Protocol

Adherence to a strict operational plan is crucial for the safe handling of this compound.

Step 1: Preparation and Engineering Controls

  • Ensure a certified chemical fume hood is operational and available.

  • Designate a specific area within the fume hood for the experiment to contain any potential spills.[3]

  • Have all necessary equipment, reagents, and waste containers ready before starting to minimize handling time.[3]

  • Ensure a safety shower and eye wash station are readily accessible.[2]

Step 2: Weighing and Transfer

  • Wear all required PPE as detailed in the table above.

  • Weigh the solid this compound in a tared container within the chemical fume hood.[3]

  • Use non-sparking tools for handling.[4]

  • Keep the sash of the fume hood at the lowest possible height while working.[3]

Step 3: During the Experiment

  • Avoid all personal contact, including inhalation.[1]

  • Do not eat, drink, or smoke when handling the compound.[1]

  • Continuously monitor the reaction for any unexpected changes.[3]

  • Keep containers securely sealed when not in use.[1]

Step 4: Post-Experiment

  • Decontaminate all surfaces and equipment that came into contact with the chemical.[3]

  • Properly label and store any resulting mixtures or products.[3]

  • Wash hands thoroughly with soap and water after handling.[1][2]

  • Contaminated work clothes should be laundered separately before reuse.[1][2]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Operation prep2 Designate Work Area prep1->prep2 prep3 Assemble Equipment & Waste Containers prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 weigh Weigh Compound in Fume Hood prep4->weigh transfer Transfer to Reaction Vessel weigh->transfer experiment Conduct Experiment transfer->experiment decon Decontaminate Surfaces & Equipment experiment->decon waste Segregate & Store Waste decon->waste wash Wash Hands Thoroughly waste->wash

Workflow for Safe Handling of this compound

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1] The primary method of disposal is through a licensed hazardous waste disposal company, typically via high-temperature incineration.[3]

Step-by-Step Disposal Procedure:

  • Waste Segregation: Immediately segregate all waste contaminated with this compound at the point of generation. This includes unused material, contaminated solvents, and disposable labware like gloves and weighing paper.[3] Do not mix with other waste streams unless compatibility is confirmed.[3]

  • Waste Collection:

    • Solid Waste: Collect in a designated, labeled hazardous waste container.[3] Contaminated items such as paper towels and gloves should be double-bagged in sturdy plastic bags.

    • Liquid Waste: Collect in a separate, labeled hazardous waste container.[3]

  • Container Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and list any other components in the waste stream.[3]

  • Storage: Store sealed waste containers in a designated and well-ventilated satellite accumulation area, away from incompatible materials, heat, or ignition sources.[3]

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

G gen Generate Waste (e.g., contaminated gloves, solvent) segregate Segregate Waste Immediately (Solid vs. Liquid) gen->segregate container Place in Designated Hazardous Waste Container segregate->container label Label Container Clearly ('Hazardous Waste', 'this compound') container->label store Store Sealed Container in Designated Area label->store dispose Arrange for Professional Disposal (EHS or Contractor) store->dispose

Disposal Plan for this compound Waste

Emergency Procedures

Immediate and appropriate action is required in the event of an emergency involving this compound.

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary. For major spills, evacuate the entire area.[1]

  • Ventilate: Ensure the area is well-ventilated. For volatile substances, close doors to the affected area to prevent the spread of vapors.

  • Control: Prevent the spill from entering drains or water courses.[1] For liquid spills, create a dike around the spill using absorbent materials like vermiculite (B1170534) or sand.

  • Cleanup (for minor spills by trained personnel only):

    • Wear appropriate PPE, including respiratory protection.

    • For dry spills, use dry cleanup procedures and avoid generating dust.[1]

    • For liquid spills, add inert absorbent material, working from the outside in.

    • Collect the absorbed material and spill residues using non-sparking tools and place them in a suitable, labeled container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your supervisor and EHS department.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • In Case of Skin Contact: Immediately flush the skin with plenty of water and soap.[2] Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[5] Seek immediate medical attention.[2]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]

In all cases of exposure, show the Safety Data Sheet (SDS) to the medical professional in attendance.[2]

G cluster_response Immediate Response cluster_cleanup Cleanup (Trained Personnel Only) spill Spill Occurs alert Alert Others & Evacuate Area spill->alert assess Assess Spill Size (Minor vs. Major) alert->assess control Control Spread & Ventilate assess->control ppe Don Appropriate PPE control->ppe absorb Absorb/Contain Spill ppe->absorb collect Collect Waste into Labeled Container absorb->collect decon Decontaminate Spill Area collect->decon report Report to Supervisor/EHS decon->report

Emergency Spill Response Workflow

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.